Pis1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
FIHHIIGWISHGVRAIHRAIHG |
Origin of Product |
United States |
Foundational & Exploratory
The Central Role of Phosphatidylinositol Synthase (Pis1p) in Saccharomyces cerevisiae: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Phosphatidylinositol (PI) is a vital phospholipid in eukaryotic cells, serving as a key structural component of cellular membranes and as a precursor for a multitude of signaling molecules, including phosphoinositides and inositol polyphosphates. In the budding yeast Saccharomyces cerevisiae, the synthesis of PI is catalyzed by the essential enzyme phosphatidylinositol synthase, encoded by the PIS1 gene. This technical guide provides an in-depth exploration of Pis1p function, encompassing its biochemical properties, intricate regulatory networks, and crucial roles in cellular physiology. We present a compilation of quantitative data, detailed experimental methodologies for its study, and visual representations of the signaling pathways governing its activity. This document is intended to be a comprehensive resource for researchers investigating lipid metabolism, cellular signaling, and for professionals in drug development targeting pathways involving PI synthesis.
Introduction to Pis1p
Pis1p is the CDP-diacylglycerol-inositol 3-phosphatidyltransferase that catalyzes the committed step in phosphatidylinositol biosynthesis. This enzymatic reaction involves the transfer of a phosphatidyl group from cytidine diphosphate-diacylglycerol (CDP-DAG) to myo-inositol, yielding PI and cytidine monophosphate (CMP).
Reaction: CDP-diacylglycerol + myo-inositol ⇌ Phosphatidylinositol + CMP
As an essential gene, the absence of functional Pis1p is lethal for S. cerevisiae, highlighting the indispensable nature of PI for cell viability.[1] Pis1p is an integral membrane protein, with its primary localization in the endoplasmic reticulum (ER) and the Golgi apparatus. This subcellular distribution is consistent with its role in supplying PI for the synthesis of various lipids and for membrane trafficking.
Biochemical Properties and Quantitative Data
The enzymatic activity of Pis1p has been characterized, revealing important kinetic parameters and regulatory features. While a complete kinetic profile is still an area of active research, several key quantitative data points have been established.
| Parameter | Value | Condition/Comment | Reference |
| Specific Activity | 1,000-fold purification over microsomal fraction | Purified from yeast microsomes | [2] |
| pH Optimum | 8.0 | [2] | |
| Kinetic Mechanism | Sequential Bi-Bi | CDP-diacylglycerol binds before myo-inositol, and PI is released before CMP. | [1] |
| Km for myo-inositol | ~200-fold increase in this compound-101 mutant | The this compound-101 allele carries a His to Gln substitution at position 114. | [1] |
| PI Synthase Activity | ~2-fold increase | In response to zinc depletion in the growth medium. | [3] |
| Phosphatidylinositol Content | ~2-fold increase | Correlates with the increase in PI synthase activity upon zinc depletion. | [3] |
| This compound mRNA levels | Elevated | In zinc-depleted cells. | [3] |
| Pis1p protein levels | Elevated | In zinc-depleted cells, as determined by Western blot analysis. | [3] |
Regulation of Pis1p Activity and Expression
The expression and activity of Pis1p are tightly regulated to ensure appropriate levels of phosphatidylinositol for cellular needs. This regulation occurs at both the transcriptional and post-translational levels and involves a complex interplay of transcription factors, signaling molecules, and environmental cues.
Transcriptional Regulation by Zinc Availability
One of the most well-characterized regulatory mechanisms of this compound expression is its response to zinc availability. Zinc is an essential micronutrient, and yeast cells have evolved sophisticated systems to maintain zinc homeostasis.
Under conditions of zinc deficiency, the transcription factor Zap1p is activated and binds to specific DNA sequences known as Zinc-Responsive Elements (ZREs) in the promoters of its target genes. The this compound promoter contains a consensus ZRE (5'-ACCYYNAAGGT-3'), and the binding of Zap1p leads to the upregulation of this compound transcription.[4][5] This results in increased levels of Pis1p and a subsequent increase in PI synthesis, which has been shown to be a crucial adaptation to zinc-limiting conditions.[3]
Regulation by Inositol and Choline
The expression of many genes involved in phospholipid biosynthesis is coordinately regulated by the availability of inositol and choline. This regulation is primarily mediated by the Ino2p/Ino4p activator complex and the Opi1p repressor. The Ino2p/Ino4p complex binds to the inositol/choline-responsive element (ICRE) present in the promoters of target genes, including INO1, which encodes inositol-1-phosphate synthase.
In the absence of inositol, phosphatidic acid (PA) levels are high, which leads to the sequestration of the Opi1p repressor at the ER membrane through its interaction with Scs2p and PA.[6] This allows the Ino2p/Ino4p complex to activate the transcription of INO1 and other phospholipid biosynthesis genes. When inositol is abundant, PA is consumed for the synthesis of PI, leading to the release of Opi1p from the ER. Opi1p then translocates to the nucleus, where it binds to Ino2p and represses the transcription of ICRE-containing genes.[6][7][8][9] While this compound itself is not directly regulated by the Ino2p/Ino4p/Opi1p circuit, its activity is intimately linked to this pathway as it consumes PA and produces PI, thereby influencing the localization and activity of Opi1p.
Regulation by Carbon Source and Oxygen
This compound gene expression is also modulated by the available carbon source and oxygen levels. Its expression is reportedly repressed when cells are grown on non-fermentable carbon sources like glycerol compared to glucose.[10] Additionally, anaerobic conditions have been shown to induce this compound expression. While the precise quantitative extent of this regulation is still under investigation, these findings suggest that the demand for PI and its derivatives may vary depending on the metabolic state of the cell.
Cellular Functions of Pis1p
The primary function of Pis1p is the synthesis of phosphatidylinositol, a molecule with diverse and critical roles in the cell.
-
Membrane Structure and Function: PI is a major component of cellular membranes, contributing to their physical properties such as fluidity and charge.
-
Precursor for Signaling Molecules: PI is the substrate for a family of kinases that generate various phosphoinositides (e.g., PI(4)P, PI(4,5)P2). These molecules act as signaling lipids, recruiting specific proteins to membranes and regulating a wide range of cellular processes, including vesicular trafficking, cytoskeleton organization, and signal transduction.
-
Sphingolipid Synthesis: PI is also a precursor for the synthesis of complex sphingolipids, another essential class of membrane lipids.
-
Cell Cycle Progression: Perturbations in Pis1p function can lead to defects in cell cycle progression, suggesting a role for PI or its derivatives in regulating cell division. Reduction-of-function mutations in this compound can cause cell cycle arrest.[11]
Experimental Protocols
Studying the function of an essential gene like this compound requires specialized techniques. Below are detailed methodologies for key experiments.
Phosphatidylinositol Synthase Activity Assay
This assay measures the enzymatic activity of Pis1p by quantifying the incorporation of radiolabeled myo-inositol into phosphatidylinositol.
Materials:
-
Yeast microsomes or purified Pis1p preparation.
-
Assay buffer: 50 mM Tris-HCl, pH 8.0.
-
CDP-diacylglycerol solution (1 mM in 1% Triton X-100).
-
[³H]myo-inositol (specific activity ~10-20 Ci/mmol).
-
100 mM MgCl₂ or MnCl₂.
-
Reaction termination solution: Chloroform/Methanol (2:1, v/v).
-
Scintillation cocktail and vials.
Procedure:
-
Prepare the reaction mixture in a microcentrifuge tube on ice. For a 100 µL final volume, add:
-
50 µL of 2x Assay buffer.
-
10 µL of 1 mM CDP-diacylglycerol.
-
10 µL of 100 mM MgCl₂.
-
1 µL of [³H]myo-inositol (e.g., 1 µCi).
-
Water to 90 µL.
-
-
Pre-incubate the reaction mixture at 30°C for 5 minutes.
-
Initiate the reaction by adding 10 µL of the enzyme preparation (microsomes or purified Pis1p, appropriately diluted).
-
Incubate at 30°C for 10-30 minutes. The incubation time should be within the linear range of the reaction.
-
Terminate the reaction by adding 500 µL of Chloroform/Methanol (2:1).
-
Vortex vigorously for 30 seconds to extract the lipids.
-
Centrifuge at 14,000 x g for 5 minutes to separate the phases.
-
Carefully transfer the lower organic phase to a new tube, avoiding the aqueous phase and the protein interface.
-
Wash the aqueous phase with 200 µL of chloroform, vortex, centrifuge, and pool the lower organic phase with the first extract.
-
Evaporate the solvent from the pooled organic phase under a stream of nitrogen.
-
Resuspend the dried lipid film in 3-5 mL of scintillation cocktail.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Determine the protein concentration of the enzyme preparation to calculate the specific activity (e.g., in nmol/min/mg protein).
Lipid Extraction and Analysis by Thin-Layer Chromatography (TLC)
This protocol allows for the separation and relative quantification of different phospholipid species, including PI.
Materials:
-
Yeast cell pellet.
-
Glass beads (0.5 mm diameter).
-
Chloroform.
-
Methanol.
-
Silica gel TLC plates (e.g., Silica Gel 60).
-
TLC developing chamber.
-
TLC solvent system: Chloroform/Ethanol/Water/Triethylamine (30:35:7:35, v/v/v/v).[3][12]
-
Iodine vapor chamber or other visualization reagent (e.g., Phloxine B spray).
-
Phospholipid standards (e.g., PI, PC, PE, PS).
Procedure:
-
Harvest yeast cells by centrifugation and wash with water.
-
Resuspend the cell pellet in 1 mL of methanol in a screw-cap tube.
-
Add an equal volume of glass beads and 2 mL of chloroform.
-
Agitate vigorously on a vortex mixer or bead beater for 5-10 minutes to disrupt the cells and extract lipids.
-
Add 1 mL of chloroform and 1.8 mL of water to induce phase separation.
-
Vortex briefly and centrifuge at 1,000 x g for 5 minutes.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
Resuspend the lipid extract in a small, known volume of chloroform/methanol (2:1).
-
Spot the lipid extract and standards onto a silica gel TLC plate.
-
Develop the TLC plate in a chamber pre-equilibrated with the TLC solvent system.
-
Allow the solvent front to migrate near the top of the plate.
-
Remove the plate from the chamber and air dry.
-
Visualize the separated lipids by placing the plate in an iodine vapor chamber or by spraying with a suitable reagent.
-
Identify the PI spot by comparing its migration to the PI standard.
-
The relative abundance of PI can be quantified by densitometry of the stained spots.
Construction and Analysis of a Temperature-Sensitive this compound Mutant
Given that this compound is an essential gene, conditional mutants, such as temperature-sensitive (ts) alleles, are invaluable for studying its function.
Procedure for Construction (via Error-Prone PCR and Plasmid Shuffling):
-
Amplify the this compound open reading frame using error-prone PCR to introduce random mutations.
-
Clone the library of mutagenized this compound fragments into a URA3-marked centromeric plasmid.
-
Transform this plasmid library into a diploid yeast strain heterozygous for a this compound deletion (this compound/pis1Δ::kanMX).
-
Select for transformants on media lacking uracil.
-
Induce sporulation of the transformed diploid cells.
-
Select for haploid spores that carry the this compoundΔ::kanMX allele and the URA3-marked plasmid with the mutagenized this compound allele. This is typically done by plating on media containing G418 and lacking uracil.
-
Screen the resulting colonies for temperature sensitivity by replica plating onto two sets of plates and incubating one at a permissive temperature (e.g., 25°C) and the other at a restrictive temperature (e.g., 37°C).
-
Isolate colonies that grow at the permissive temperature but not at the restrictive temperature.
-
Rescue the plasmid from the ts mutants and sequence the this compound allele to identify the causative mutation(s).
Procedure for Phenotypic Analysis (Cell Cycle):
-
Grow the this compound-ts mutant and a wild-type control strain in liquid media at the permissive temperature to mid-log phase.
-
Synchronize the cells in the G1 phase of the cell cycle using alpha-factor.
-
Wash the cells to remove the alpha-factor and release them into fresh media pre-warmed to either the permissive or restrictive temperature.
-
Take samples at regular time intervals (e.g., every 15-20 minutes).
-
Fix the cells in 70% ethanol.
-
Treat the cells with RNase A to degrade RNA.
-
Stain the cellular DNA with a fluorescent dye such as propidium iodide or SYTOX Green.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle at each time point.[13][14][15][16]
-
Compare the cell cycle progression of the this compound-ts mutant at the restrictive temperature to the wild-type and to the mutant at the permissive temperature to identify any cell cycle arrest points.
Conclusion
Pis1p is a fundamentally important enzyme in Saccharomyces cerevisiae, playing a central role in lipid metabolism and cellular signaling. Its essential nature underscores the critical functions of its product, phosphatidylinositol. The intricate regulation of this compound expression in response to nutrient availability and other environmental cues highlights the cell's need to precisely control PI levels. The experimental approaches detailed in this guide provide a framework for further dissecting the multifaceted roles of Pis1p and for exploring its potential as a target for therapeutic intervention, particularly in the context of fungal infections or in understanding the function of its human orthologs in disease. Further research into the quantitative aspects of Pis1p kinetics and regulation will undoubtedly provide deeper insights into the complex world of lipid biology.
References
- 1. Phosphatidylinositol synthase from yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Thin-Layer Chromatography of Phospholipids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genome-wide characterization of the Zap1p zinc-responsive regulon in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uniprot.org [uniprot.org]
- 6. Interaction between repressor Opi1p and ER membrane protein Scs2p facilitates transit of phosphatidic acid from the ER to mitochondria and is essential for INO1 gene expression in the presence of choline - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Opi1-mediated transcriptional modulation orchestrates genotoxic stress response in budding yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. This compound | SGD [yeastgenome.org]
- 12. researchgate.net [researchgate.net]
- 13. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
The Central Role of Phosphatidylinositol Synthase in Yeast: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: Phosphatidylinositol (PI) is a cornerstone of eukaryotic cell function, serving as a fundamental structural component of membranes and as the primary precursor for a multitude of signaling molecules, including phosphoinositides and complex sphingolipids. In the model organism Saccharomyces cerevisiae, the synthesis of PI is catalyzed by a single, essential enzyme: phosphatidylinositol synthase (PIS), encoded by the PIS1 gene. This technical guide provides an in-depth examination of the biochemical properties, regulation, cellular functions, and genetic interactions of yeast PIS. We detail key experimental methodologies for its study, present quantitative data in a structured format, and visualize its critical pathways, offering a comprehensive resource for researchers in lipid biology and drug development.
Introduction to Phosphatidylinositol Synthase (Pis1p)
Phosphatidylinositol (PI) is the third most abundant phospholipid in the membranes of Saccharomyces cerevisiae, constituting 12–27% of the total phospholipid composition.[1] Its synthesis is a critical cellular process, managed exclusively by the enzyme phosphatidylinositol synthase (EC 2.7.8.11). This enzyme, encoded by the essential this compound gene, catalyzes the transfer of a phosphatidyl group from cytidine diphosphate-diacylglycerol (CDP-diacylglycerol) to myo-inositol, yielding PI and cytidine monophosphate (CMP).[2][3]
The product of this reaction, PI, is not merely a structural lipid. It is the gateway to a complex network of signaling molecules. PI can be phosphorylated to create various phosphoinositides (PIPs), which are pivotal in membrane trafficking and signal transduction.[4] It also serves as a precursor for the synthesis of inositol-containing sphingolipids, which are essential for yeast viability.[1][5] Given its indispensable role, the study of yeast PIS (Pis1p) provides fundamental insights into lipid metabolism, cellular signaling, and potential targets for antifungal drug development.
Biochemical and Physical Properties
Pis1p has been purified and characterized, revealing key enzymatic and physical properties. The enzyme is membrane-associated, found predominantly in the microsomal, outer mitochondrial, and Golgi membranes.[6][7][8] Its purification from yeast microsomes has been achieved through methods involving Triton X-100 solubilization followed by CDP-diacylglycerol-Sepharose affinity chromatography.[9][10]
The enzymatic reaction follows a sequential Bi-Bi mechanism, where the enzyme first binds to CDP-diacylglycerol and then to myo-inositol.[11][12] After the catalytic reaction, phosphatidylinositol is released, followed by CMP.[11][12]
Table 1: Biochemical and Physical Properties of Yeast Pis1p
| Property | Value | References |
|---|---|---|
| Gene | This compound / YPR113W | [8] |
| Subunit Molecular Weight | 23,613 Da (calculated), ~34,000 Da (SDS-PAGE) | [9][12] |
| Cellular Localization | Microsomes (ER), Outer Mitochondrial Membrane, Golgi | [6][7][8] |
| pH Optimum | 8.0 - 9.5 | [9][13] |
| Cation Dependence | Absolute requirement for Mn²⁺ or Mg²⁺ | [9][11] |
| Kₘ for myo-inositol | 0.21 - 0.55 mM | [13][14] |
| Activation Energy | 35 kcal/mol (146,540 J/mol) | [9] |
| Inhibitors | Thioreactive agents, Ca²⁺, Zn²⁺ |[9][13] |
Regulation of this compound Gene Expression
The regulation of this compound transcription is distinct from that of most other phospholipid biosynthetic genes in yeast, which are typically regulated by the availability of inositol and choline via the Ino2p:Ino4p activator and Opi1p repressor system.[3] this compound expression is uncoupled from this circuit.[3] Instead, its transcription is modestly regulated by other environmental cues:
-
Carbon Source: this compound expression is sensitive to the carbon source available.[15]
-
Oxygen Availability: Expression is repressed under aerobic conditions, a process dependent on the repressor Rox1p and a corresponding binding site in the this compound promoter.[15] Consequently, PI levels are elevated under anaerobic conditions.[15]
-
Zinc Levels: Transcription is upregulated by the Zap1p transcription factor in response to zinc starvation.[2][8]
Promoter deletion analyses have identified three critical upstream activation sequence (UAS) elements required for robust this compound gene expression.[15] The uncoupling from standard phospholipid regulation and its modest response to other cues may reflect the gene's essential nature, ensuring a stable supply of its transcript.[3]
Role in Cellular Signaling and Metabolism
The primary role of Pis1p is to produce the foundational molecule for several critical downstream pathways.
The Phosphoinositide (PIP) Signaling Pathway
PI is the precursor to all phosphoinositides. These lipids, located on the cytoplasmic face of cellular membranes, are key regulators of a vast array of cellular processes, including vesicle trafficking and signal transduction.[4] The inositol ring of PI can be reversibly phosphorylated at the 3', 4', and 5' positions by specific lipid kinases to generate a family of PIPs, such as PtdIns(4)P and PtdIns(4,5)P₂.[4] In yeast, PtdIns(4,5)P₂ can be cleaved by phospholipase C (Plc1) into the second messengers diacylglycerol (DAG) and inositol trisphosphate (IP₃), although the downstream signaling from these molecules differs from the canonical mammalian pathway.[4][16]
Figure 1. The Phosphoinositide Synthesis and Signaling Pathway in Yeast.
Sphingolipid Biosynthesis
In addition to its role in signaling, PI is an essential substrate for the synthesis of complex inositol-containing sphingolipids. In yeast, inositol phosphorylceramide (IPC) is generated by the enzyme IPC synthase (Aur1p), which transfers the inositol phosphate headgroup from PI directly to ceramide.[5] This pathway is distinct from mammalian sphingomyelin synthesis and represents a potential target for fungal-specific inhibitors.
Figure 2. Role of PI in the Synthesis of Complex Sphingolipids in Yeast.
Genetic Interactions and Essentiality
The this compound gene is absolutely essential for the viability of Saccharomyces cerevisiae.[8][12] Disruption of the this compound locus is lethal, underscoring the critical importance of PI for cell survival and growth.[12] Reduction-of-function mutations can lead to severe phenotypes, including cell cycle arrest and significant alterations in the cellular phospholipid profile, such as decreased levels of PI and increased levels of phosphatidylcholine.[8] Overexpression of this compound can also be detrimental, leading to slow vegetative growth.[8] Genetic interaction studies show that this compound interacts with a network of other genes involved in lipid metabolism.[17]
Experimental Methodologies
Purification of Microsome-Associated Pis1p
This protocol is adapted from methodologies described for purifying yeast phosphatidylinositol synthase.[9][10] The process involves cell lysis, isolation of the microsomal fraction, solubilization of the membrane-bound enzyme, and affinity chromatography.
Figure 3. Experimental Workflow for the Purification of Pis1p.
Procedure:
-
Cell Growth and Harvest: Grow S. cerevisiae cells to the late exponential or early stationary phase. Harvest cells by centrifugation.[10]
-
Microsome Isolation: Lyse the cells mechanically (e.g., with glass beads) in a suitable buffer. Perform differential centrifugation, including a low-speed spin to remove cell debris and a high-speed ultracentrifugation (~100,000 x g) to pellet the microsomal fraction.[9][10]
-
Solubilization: Resuspend the microsomal pellet and solubilize the membrane proteins using a buffer containing a nonionic detergent like Triton X-100.[9]
-
Affinity Chromatography: After removing insoluble material by ultracentrifugation, apply the solubilized fraction to a CDPdiacylglycerol-Sepharose affinity column. This resin specifically binds enzymes that use CDP-diacylglycerol as a substrate.[9][10]
-
Elution and Analysis: Wash the column extensively and elute the bound Pis1p. The purity of the enzyme can be assessed by SDS-PAGE, and its identity confirmed by mass spectrometry or Western blot.[9] This procedure can result in a >1,000-fold purification.[9]
Phosphatidylinositol Synthase Activity Assay
The activity of Pis1p is typically measured by monitoring the incorporation of a radiolabeled substrate into the product, phosphatidylinositol.[10]
Reagents:
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 8.0.
-
Cation: 10 mM MnCl₂ or MgCl₂.
-
Detergent: 0.5% Triton X-100.
-
Substrates: CDP-diacylglycerol and radiolabeled myo-inositol (e.g., [³H]myo-inositol).
-
Enzyme: Purified Pis1p or microsomal fraction.
-
Quenching/Extraction Solution: Chloroform/Methanol mixture (e.g., 1:2 v/v).
Procedure:
-
Reaction Setup: In a microfuge tube, combine the assay buffer, cation, detergent, and CDP-diacylglycerol. Add the enzyme preparation.
-
Initiate Reaction: Start the reaction by adding [³H]myo-inositol. Incubate at the optimal temperature (e.g., 30°C) for a defined period (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
-
Stop Reaction: Terminate the reaction by adding the chloroform/methanol mixture, which denatures the enzyme and initiates lipid extraction.
-
Phase Separation: Add chloroform and water to induce phase separation. The lipids, including the newly synthesized [³H]phosphatidylinositol, will partition into the lower chloroform phase.
-
Quantification: Transfer an aliquot of the chloroform phase to a scintillation vial, evaporate the solvent, and measure the radioactivity using a scintillation counter. The amount of incorporated radioactivity is proportional to the enzyme activity.
Conclusion and Future Directions
Phosphatidylinositol synthase is a vital enzyme in Saccharomyces cerevisiae, positioned at a critical metabolic node. It is solely responsible for the de novo synthesis of phosphatidylinositol, a lipid essential for membrane integrity and as the universal precursor for all phosphoinositide and inositol-containing sphingolipid signaling molecules.[1][3][12] Its unique regulatory mechanisms, distinct from other phospholipid synthesis genes, highlight its fundamental importance to the cell.[3]
For researchers, Pis1p serves as an excellent model for studying lipid enzyme kinetics, membrane protein biochemistry, and the regulation of metabolic pathways. For drug development professionals, the essential nature of Pis1p and the differences between the yeast and human sphingolipid synthesis pathways make it a potentially attractive target for the development of novel antifungal agents.[5] Further research into the specific protein-protein interactions of Pis1p within its native membrane environment and the precise structural basis for its catalytic mechanism will continue to illuminate the central role of this indispensable enzyme.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Regulation of Phospholipid Synthesis in the Yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genomic Analysis of this compound Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Function of Membrane Phosphoinositides in Budding Yeast, Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological Importance of Complex Sphingolipids and Their Structural Diversity in Budding Yeast Saccharomyces cerevisiae [mdpi.com]
- 6. researchwithrutgers.com [researchwithrutgers.com]
- 7. Subcellular and submitochondrial localization of phospholipid-synthesizing enzymes in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | SGD [yeastgenome.org]
- 9. Phosphatidylinositol biosynthesis in Saccharomyces cerevisiae: purification and properties of microsome-associated phosphatidylinositol synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Phosphatidylinositol synthase from yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Stork: Phosphatidylinositol synthase from yeast [storkapp.me]
- 13. Candida albicans phosphatidylinositol synthase has common features with both Saccharomyces cerevisiae and mammalian phosphatidylinositol synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Expression of the yeast this compound gene requires multiple regulatory elements including a Rox1p binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. This compound Interactions | SGD [yeastgenome.org]
Subcellular Localization of Pis1 Protein: A Technical Guide
Introduction
Pis1, or Phosphatidylinositol Synthase, is a critical enzyme that catalyzes the formation of phosphatidylinositol (PtdIns) from cytidine diphosphate-diacylglycerol (CDP-DAG) and myo-inositol.[1] As an integral membrane protein, the correct subcellular localization of this compound is paramount to its function. PtdIns is not only a key structural component of cellular membranes but also the precursor for a vast array of signaling molecules, the phosphoinositides, which regulate fundamental cellular processes.[2][3] This technical guide provides a comprehensive overview of the subcellular localization of the this compound protein, detailing its distribution, the experimental protocols used for its determination, and its central role in cellular signaling pathways.
Subcellular Localization of this compound
High-throughput studies and direct assays have consistently localized the this compound protein to the membranes of several key organelles in eukaryotic cells, particularly in the model organism Saccharomyces cerevisiae.
The primary sites of this compound localization are:
This distribution places the enzyme at critical hubs for lipid synthesis and trafficking, allowing for the efficient production of PtdIns and its subsequent availability for transport and conversion into various phosphoinositides throughout the cell.[2] In studies involving fusion proteins of Arabidopsis this compound, localization has also been shown in the ER.[6]
Quantitative Data on this compound Distribution
While qualitative localization is well-established, quantitative data on the proportional distribution of this compound across different organelles is not extensively detailed in the literature. However, data on the overall abundance of the protein within a cell is available for Saccharomyces cerevisiae.
| Organism | Condition | Molecules per Cell | Data Source |
| Saccharomyces cerevisiae | Log Phase (SD Medium) | ~3810 | UniProt[5] |
Experimental Protocols for Determining Subcellular Localization
The localization of this compound has been determined using standard, robust cell biology techniques. The following protocols represent the key methodologies employed for such analyses.
3.1. Gene Fusion and Fluorescence Microscopy
This is a widely used method to visualize protein localization in living or fixed cells. It involves genetically fusing a fluorescent protein (like GFP) to the protein of interest.
Detailed Methodology:
-
Vector Construction: The coding sequence of the this compound gene is cloned into an expression vector in-frame with a fluorescent tag (e.g., Green Fluorescent Protein, GFP).
-
Cell Transfection: The resulting plasmid DNA is introduced into host cells (e.g., yeast or mammalian cell lines) using methods like liposome-mediated transfection or electroporation.[7]
-
Co-localization: To precisely identify the organelle, cells are often co-transfected with another vector expressing a fluorescent marker (e.g., Red Fluorescent Protein, RFP) known to localize to a specific compartment (e.g., an ER-resident protein tagged with RFP).[7]
-
Live-Cell Imaging: After a period to allow for protein expression (typically 24-48 hours), the cells are imaged using a confocal microscope.[7]
-
Image Analysis: The fluorescent signals from the this compound-GFP fusion protein and the organelle-specific marker are captured in separate channels. Merging these images reveals co-localization (e.g., a yellow signal from overlapping green and red fluorescence), confirming the presence of this compound in that specific organelle.[7]
3.2. Subcellular Fractionation and Immunoblotting
This biochemical technique physically separates cellular organelles, allowing for the detection of endogenous proteins in specific fractions.
Detailed Methodology:
-
Cell Lysis: Cells are harvested and gently broken open (lysed) using mechanical or chemical methods that preserve the integrity of the organelles.
-
Differential Centrifugation: The cell lysate is subjected to a series of centrifugation steps at increasing speeds. Heavier components like nuclei pellet at lower speeds, while lighter components like microsomes (which include fragments of the ER and Golgi) pellet at higher speeds.
-
Fraction Collection: The supernatant and pellets from each step are collected as distinct subcellular fractions (e.g., nuclear, mitochondrial, microsomal, cytosolic).
-
Protein Detection: The protein content of each fraction is separated by SDS-PAGE, transferred to a membrane, and probed with a primary antibody specific to the this compound protein (immunoblotting).
-
Analysis: The presence of a band corresponding to this compound in a particular fraction (e.g., the microsomal fraction) confirms its localization to the organelles within that fraction. The relative signal intensity can provide a semi-quantitative measure of enrichment. A more advanced version of this technique, LOPIT (Localization of Organelle Proteins by Isotope Tagging), uses mass spectrometry for higher throughput and quantitative analysis.[8]
Role of this compound in Cellular Signaling
The localization of this compound to the ER and Golgi is functionally critical, as these are the primary sites for the synthesis of PtdIns, the foundational molecule of the phosphoinositide signaling pathway.[2]
Once synthesized by this compound, PtdIns can be phosphorylated by a variety of lipid kinases to produce different phosphoinositide species (e.g., PI4P, PI(4,5)P2). These lipids act as signaling platforms, recruiting cytosolic proteins to the membrane to initiate downstream signaling cascades.[2]
A canonical example is the pathway initiated by the activation of Phospholipase C (PLC).
-
PtdIns Synthesis: this compound synthesizes PtdIns at the ER/Golgi membrane.
-
Phosphorylation: PtdIns is subsequently phosphorylated to form Phosphatidylinositol 4,5-bisphosphate (PIP2), which localizes primarily to the plasma membrane.
-
PLC Activation: Upon receiving an extracellular signal, PLC is activated and hydrolyzes PIP2.
-
Second Messenger Production: This hydrolysis generates two crucial second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3]
-
Downstream Signaling: IP3 diffuses into the cytoplasm and binds to receptors on the ER, triggering the release of Ca2+, while DAG remains in the membrane to activate Protein Kinase C (PKC).[3]
This pathway, originating with the product of this compound, regulates a multitude of cellular activities, including proliferation, metabolism, cell migration, and endocytosis.[3]
References
- 1. academic.oup.com [academic.oup.com]
- 2. Phosphoinositide (Lipid) Signaling | Cell Signaling Technology [cellsignal.com]
- 3. cusabio.com [cusabio.com]
- 4. This compound | SGD [yeastgenome.org]
- 5. uniprot.org [uniprot.org]
- 6. researchgate.net [researchgate.net]
- 7. Experimental validation of predicted subcellular localizations of human proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determining Protein Subcellular Localization in Mammalian Cell Culture with Biochemical Fractionation and iTRAQ 8-Plex Quantification | Springer Nature Experiments [experiments.springernature.com]
The Regulation of Phosphatidylinositol Synthase (Pis1) Expression by Inositol: A Ume6p-Mediated Induction Pathway
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of phospholipid biosynthesis in Saccharomyces cerevisiae, the regulation of gene expression by the precursor molecule inositol is a well-established paradigm. Typically, genes involved in this pathway are repressed in the presence of inositol through a canonical pathway involving the Ino2p/Ino4p activator complex and the Opi1p repressor. However, the gene encoding phosphatidylinositol synthase, PIS1, deviates significantly from this model. Contrary to the expected repression, this compound expression is induced approximately twofold in the presence of inositol. This induction is independent of the classical Ino2p/Ino4p-Opi1p regulatory circuit. Instead, it is mediated by the pleiotropic regulator Ume6p, which acts as a positive regulator of this compound transcription in response to inositol. While not essential for the induction mechanism itself, the basic helix-loop-helix protein Ino4p is required for maintaining the full basal expression of this compound. This guide provides a comprehensive overview of this unique regulatory mechanism, including quantitative data, detailed experimental protocols for its investigation, and visual representations of the signaling pathway and experimental workflows.
Quantitative Data on this compound Expression in Response to Inositol
The induction of this compound expression by inositol has been quantified through reporter gene assays. The following table summarizes the key findings regarding the Ume6p-dependent induction of a this compound-lacZ reporter construct in response to inositol.
| Condition | Genotype | Fold Induction of this compound-lacZ Expression (Relative to No Inositol) | Key Transcription Factors Involved | Reference |
| Inositol Supplementation | Wild-Type | ~2.0 | Ume6p (Positive Regulator), Ino4p (Basal Expression) | [1] |
| Inositol Supplementation | ume6Δ | No significant induction | Ume6p is required for inositol-mediated induction. | [1] |
| No Inositol | ino4Δ | Reduced basal expression | Ino4p is required for full basal expression of this compound. | [1] |
Signaling Pathway for Inositol-Mediated Induction of this compound Expression
The transcriptional activation of this compound by inositol is a distinct pathway that diverges from the canonical repression of other phospholipid biosynthetic genes. The central mediator of this induction is the transcription factor Ume6p, which binds to the promoter of this compound to upregulate its expression in the presence of inositol. The precise mechanism by which inositol signals to Ume6p in this context is an area of ongoing investigation. Ino4p, while not directly involved in the induction, plays a crucial role in maintaining the basal transcriptional level of this compound.
Caption: Ume6p-mediated induction of this compound by inositol.
Experimental Protocols
Investigating the unique regulation of this compound expression by inositol requires a combination of yeast genetics, molecular biology, and biochemical techniques. Below are detailed methodologies for key experiments.
Yeast Strains and Growth Conditions for Inositol Response
-
Yeast Strains: Experiments are typically performed in Saccharomyces cerevisiae strains such as BY4741 and its corresponding deletion mutants (e.g., ume6Δ, ino4Δ).
-
Growth Media:
-
YPD (Yeast Extract-Peptone-Dextrose): A standard rich medium for routine yeast growth.
-
Synthetic Complete (SC) Medium: A defined medium used for controlled experiments. For inositol response experiments, a synthetic complete medium lacking inositol is used as the base.
-
No Inositol (I-) Medium: SC medium prepared without the addition of myo-inositol.
-
Inositol-Containing (I+) Medium: SC medium supplemented with myo-inositol. A typical final concentration is 75 µM.
-
-
-
Growth Conditions: Yeast cultures are grown at 30°C with shaking (e.g., 250 rpm) to mid-logarithmic phase (OD600 of 0.6-0.8) before harvesting for analysis.
Analysis of this compound Gene Expression using a this compound-lacZ Reporter Assay
This assay provides a quantitative measure of this compound promoter activity.
-
Plasmid Construction: A reporter plasmid is constructed by cloning the promoter region of this compound upstream of the lacZ gene, which encodes for β-galactosidase.
-
Yeast Transformation: The this compound-lacZ reporter plasmid is transformed into the desired yeast strains (wild-type, ume6Δ, ino4Δ, etc.) using the lithium acetate method.
-
Cell Growth and Lysis:
-
Grow transformed yeast strains in SC medium with and without inositol to mid-log phase.
-
Harvest cells by centrifugation and wash with sterile water.
-
Resuspend the cell pellet in Z-buffer (60 mM Na2HPO4, 40 mM NaH2PO4, 10 mM KCl, 1 mM MgSO4, 50 mM β-mercaptoethanol, pH 7.0).
-
Lyse the cells by vortexing with glass beads or by enzymatic digestion with zymolyase.
-
-
β-Galactosidase Assay:
-
Add o-nitrophenyl-β-D-galactopyranoside (ONPG) to the cell lysate. β-galactosidase will cleave ONPG to produce o-nitrophenol, which is yellow.
-
Incubate the reaction at 30°C and stop it by adding Na2CO3.
-
Measure the absorbance of the reaction mixture at 420 nm (OD420).
-
Determine the protein concentration of the lysate using a standard method (e.g., Bradford assay).
-
-
Calculation of β-Galactosidase Activity: Calculate the specific activity in Miller units: (1000 x OD420) / (t x V x OD600), where t is the reaction time in minutes, V is the volume of culture used in milliliters, and OD600 is the optical density of the culture at 600 nm.
Northern Blot Analysis of this compound mRNA Levels
This technique directly measures the abundance of this compound mRNA.
-
RNA Extraction:
-
Grow yeast cultures in I- and I+ media and harvest cells.
-
Extract total RNA using a hot acid phenol method or a commercial RNA extraction kit.
-
-
Denaturing Agarose Gel Electrophoresis:
-
Separate 10-20 µg of total RNA on a formaldehyde-containing agarose gel to denature the RNA.
-
-
RNA Transfer: Transfer the separated RNA from the gel to a nylon membrane by capillary action.
-
Probe Preparation:
-
Prepare a DNA probe specific for the this compound coding sequence. This can be done by PCR amplification of a fragment of the this compound gene.
-
Label the probe with 32P-dCTP using a random priming kit.
-
-
Hybridization:
-
Pre-hybridize the membrane in a hybridization buffer to block non-specific binding sites.
-
Add the radiolabeled this compound probe to the hybridization buffer and incubate overnight at an appropriate temperature (e.g., 42°C).
-
-
Washing and Detection:
-
Wash the membrane with buffers of increasing stringency to remove unbound probe.
-
Expose the membrane to a phosphor screen or X-ray film to detect the radioactive signal.
-
-
Quantification: Quantify the intensity of the this compound mRNA band using densitometry and normalize to a loading control, such as the ACT1 mRNA.
Chromatin Immunoprecipitation (ChIP) to Detect Ume6p Binding to the this compound Promoter
ChIP is used to determine if Ume6p directly binds to the this compound promoter in vivo.
-
Cross-linking:
-
Grow yeast strains (with and without a tagged version of Ume6p, e.g., Ume6p-myc) in the presence of inositol.
-
Add formaldehyde directly to the culture medium to cross-link proteins to DNA.
-
Quench the cross-linking reaction with glycine.
-
-
Cell Lysis and Chromatin Shearing:
-
Harvest and lyse the cells.
-
Shear the chromatin into fragments of 200-500 bp by sonication.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody specific to the tag on Ume6p (e.g., anti-myc antibody).
-
Use protein A/G beads to precipitate the antibody-protein-DNA complexes.
-
-
Washing and Elution: Wash the beads to remove non-specifically bound chromatin and then elute the immunoprecipitated complexes.
-
Reverse Cross-linking and DNA Purification: Reverse the formaldehyde cross-links by heating and purify the DNA.
-
Quantitative PCR (qPCR):
-
Perform qPCR on the purified DNA using primers that amplify a region of the this compound promoter containing the putative Ume6p binding site (URS1).
-
Analyze the results to determine the enrichment of the this compound promoter DNA in the Ume6p-immunoprecipitated sample compared to a negative control (e.g., a no-antibody control or an immunoprecipitation from an untagged strain).
-
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for investigating the inositol-induced, Ume6p-dependent expression of this compound.
Caption: Workflow for studying this compound regulation by inositol.
Conclusion
The regulation of this compound expression by inositol presents a fascinating departure from the canonical repression observed for other genes in the phospholipid biosynthesis pathway. The discovery of a Ume6p-mediated induction mechanism highlights the complexity and specificity of metabolic regulation in yeast. Understanding this unique pathway not only deepens our knowledge of fundamental cellular processes but may also provide novel targets for manipulating phospholipid metabolism in biotechnological and therapeutic applications. The experimental approaches detailed in this guide provide a robust framework for further dissecting the molecular intricacies of this and other non-canonical gene regulatory networks.
References
Carbon Source Regulation of the PIS1 Gene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the transcriptional regulation of the Saccharomyces cerevisiae PIS1 gene, with a specific focus on its response to different carbon sources. The this compound gene, encoding the essential enzyme phosphatidylinositol (PI) synthase, represents a unique case in phospholipid biosynthesis regulation. Unlike most genes in this pathway, its expression is largely uncoupled from inositol and choline levels and is instead modulated by environmental cues such as carbon source availability and oxygen levels.[1][2] This document synthesizes key research findings, presents quantitative data, details relevant experimental protocols, and visualizes the underlying molecular pathways and workflows.
Overview of this compound Regulation
The this compound gene is indispensable for yeast viability as it catalyzes the final, committed step in the de novo synthesis of phosphatidylinositol, a critical component of cell membranes and a precursor for numerous signaling molecules.[1] While essential genes are often constitutively expressed, this compound exhibits modest but significant transcriptional regulation in response to several environmental factors.
-
Carbon Source: this compound expression is repressed when cells are grown on non-fermentable carbon sources like glycerol compared to fermentable sources like glucose.[1]
-
Oxygen Availability: The gene is repressed under aerobic conditions, a process involving the hypoxic repressor Rox1p.[3]
-
Inositol: While largely independent of the canonical Ino2p/Ino4p-Opi1p regulatory circuit that governs other phospholipid biosynthetic genes, this compound expression can be induced approximately twofold by inositol through a mechanism requiring the pleiotropic regulator Ume6p.[2]
-
Transcript Stability: The regulation of transcription initiation is complemented by post-transcriptional control. The this compound promoter is relatively weak, but this is compensated by the production of an exceptionally stable mRNA transcript (half-life of ~58 minutes), ensuring that cellular levels of PI synthase do not fluctuate rapidly in response to transient environmental changes.[1][4]
Quantitative Analysis of this compound Expression
Experimental data, primarily from this compound-lacZ reporter gene fusion assays, have quantified the effects of different growth conditions on promoter activity. The regulation is described as modest, typically within a 2- to 2.5-fold range.[5]
| Condition | Gene/Reporter | Method | Fold Change / Effect | Reference |
| Carbon Source | This compound-lacZ | β-Galactosidase Assay | Repression on 3% glycerol compared to 2% glucose | [1][4] |
| Carbon Source | Native this compound | Northern/Slot Blot | Higher expression on galactose (fermentable) vs. glycerol (non-fermentable) | [5] |
| Inositol | Native this compound | Transcript Analysis | ~2-fold induction in the presence of inositol (Ume6p-dependent) | [2] |
| Oxygen | This compound-cat | CAT Reporter Assay | Repressed under aerobic conditions (Rox1p-dependent) | [3] |
| rsp5 Mutation | This compound-lacZ | β-Galactosidase Assay | ~2-fold increase in transcription in rsp5-19 mutant | [5] |
Regulatory Elements and Signaling Pathways
Promoter deletion studies have been instrumental in identifying the cis-acting elements that control this compound transcription.
-
Upstream Activating Sequences (UAS): Three distinct UAS elements (UAS1, UAS2, UAS3) have been identified as necessary for basal expression. Deletions of UAS1 or UAS2 reduce expression by about 45%, while deletion of the UAS3 element causes a more significant 84% decrease.[3]
-
Carbon Source Response Element: A specific upstream regulatory sequence, located downstream of the three primary UAS elements, was found to be essential for carbon source-dependent regulation.[2]
-
Rox1p Binding Site: The UAS3 element contains a binding site for the repressor Rox1p, which mediates repression under aerobic conditions.[3]
-
Ume6p-Mediated Regulation: The regulator Ume6p directly binds to the this compound promoter to mediate the modest induction in response to inositol.[2]
The following diagram illustrates the known regulatory inputs converging on the this compound promoter.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Yeast PAH1-encoded phosphatidate phosphatase controls the expression of CHO1-encoded phosphatidylserine synthase for membrane phospholipid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expression of the yeast this compound gene requires multiple regulatory elements including a Rox1p binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Genomic Analysis of this compound Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhanced levels of Pis1p (phosphatidylinositol synthase) improve the growth of Saccharomyces cerevisiae cells deficient in Rsp5 ubiquitin ligase - PMC [pmc.ncbi.nlm.nih.gov]
Anaerobic Regulation of PIS1 Gene Expression: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides an in-depth technical overview of the molecular mechanisms governing the anaerobic regulation of the PIS1 gene in Saccharomyces cerevisiae. The this compound gene, encoding the essential enzyme phosphatidylinositol (PI) synthase, is critical for the synthesis of PI, a key component of cellular membranes and a precursor for numerous signaling molecules.[1][2] Unlike many other phospholipid biosynthetic genes, this compound expression is not primarily regulated by inositol but is significantly influenced by oxygen availability, carbon source, and zinc levels.[1][3][4] This guide details the core signaling pathways, presents quantitative expression data, and provides comprehensive experimental protocols relevant to the study of this compound anaerobic regulation.
Core Regulatory Mechanisms of this compound Expression
The expression of this compound is tightly controlled to ensure adequate levels of phosphatidylinositol for cellular function. Under anaerobic or hypoxic conditions, this compound expression is derepressed.[1][5] This regulation is primarily achieved through a heme-dependent signaling pathway that controls the activity of a key repressor complex.
Aerobic Repression via the Rox1p/Mot3p Complex
In the presence of oxygen, yeast cells synthesize heme. Heme acts as a signaling molecule that activates the transcription factor Hap1p.[5] Activated Hap1p, in turn, induces the expression of the ROX1 and MOT3 genes.[5]
Rox1p is a sequence-specific DNA-binding protein that recognizes sites in the promoters of many hypoxic genes, including a conserved site within the UAS3 element of the this compound promoter.[5] Mot3p is another DNA-binding protein that functions synergistically with Rox1p to enhance transcriptional repression.[2][6][7] Together, Rox1p and Mot3p recruit the Ssn6-Tup1 general co-repressor complex to the this compound promoter.[2][7] This large complex is thought to repress transcription by positioning nucleosomes over the TATA box and through direct interaction with the basal transcription machinery, effectively silencing this compound gene expression under aerobic conditions.[6]
Anaerobic Derepression and Potential Activation
Under anaerobic conditions, heme synthesis ceases. The absence of heme leads to the inactivation of Hap1p, which in turn prevents the expression of the ROX1 and MOT3 repressors.[5][8] Without Rox1p and Mot3p, the Ssn6-Tup1 co-repressor complex is not recruited to the this compound promoter, leading to its derepression and subsequent transcription. This derepression results in elevated phosphatidylinositol levels under anaerobic conditions.[5]
While the primary mechanism for anaerobic induction is the loss of repression, dedicated anaerobic activators may also play a role. The transcription factor Upc2p is a master regulator responsible for activating a large number of anaerobically induced genes, particularly those involved in lipid metabolism.[3] Although direct binding of Upc2p to the this compound promoter has not been definitively shown in the provided literature, its central role in anaerobic lipid metabolism makes it a strong candidate for contributing to the full induction of this compound under anoxia.
Additionally, the membrane-bound transcription factors Mga2p and Spt23p are known to regulate genes involved in fatty acid and sterol homeostasis, such as OLE1, in response to oxygen and lipid availability.[9][10] Given the interconnectedness of lipid metabolic pathways, these factors represent another potential layer of regulation for this compound.
Caption: Heme-dependent signaling pathway for this compound regulation.
Quantitative Data on this compound Gene Expression
The regulation of this compound results in measurable changes in its transcript levels under various conditions. While the regulation is described as modest for an essential gene, it is significant enough to impact cellular physiology.[11]
| Condition | Gene/Element | Fold Change / Effect on Expression | Reference |
| Anaerobic vs. Aerobic | This compound | >3-fold increase | |
| Inositol Induction | This compound | ~2-fold increase | [6] |
| Promoter Deletion | Deletion of UAS1 | ~45% reduction | [5] |
| Promoter Deletion | Deletion of UAS2 | ~45% reduction | [5] |
| Promoter Deletion | Deletion of UAS3 (contains Rox1p site) | ~84% reduction | [5] |
Note: The >3-fold increase under anaerobic conditions is based on a genome-wide RNA-seq analysis which identified 140 genes with significantly higher transcript levels (>3-fold) in anaerobiosis; this compound is a known hypoxic gene subject to this regulation.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the anaerobic regulation of this compound.
Anaerobic Yeast Cultivation for Gene Expression Analysis
This protocol describes the cultivation of S. cerevisiae under strictly anaerobic conditions to prepare samples for RNA extraction and analysis.
Caption: Workflow for analyzing gene expression in anaerobic yeast.
Materials:
-
S. cerevisiae strain of interest.
-
YPD medium (1% yeast extract, 2% peptone, 2% dextrose).
-
Anaerobic synthetic defined (SD) medium, supplemented with ergosterol (10 mg/L) and Tween 80 (420 mg/L) as a source of unsaturated fatty acids.[12]
-
Anaerobic chamber or bioreactor with a nitrogen (N₂) gas supply.
-
Sterile flasks and culture tubes.
Procedure:
-
Prepare Pre-culture: Inoculate 5 mL of YPD medium with a single yeast colony. Grow overnight at 30°C with shaking (200 rpm) until the culture reaches the mid-logarithmic phase (OD₆₀₀ ≈ 0.8-1.5).
-
Prepare Anaerobic Medium: Prepare the supplemented SD medium and place it inside the anaerobic chamber or sparge with N₂ gas in the bioreactor for at least 2 hours to remove dissolved oxygen.[12]
-
Inoculate Anaerobic Culture: Inoculate the pre-warmed, deoxygenated anaerobic medium with the aerobic pre-culture to a starting OD₆₀₀ of ~0.1.
-
Incubation: Grow the culture at 30°C inside the anaerobic chamber or bioreactor until it reaches the mid-logarithmic phase.
-
Harvesting: Rapidly harvest the cells by centrifugation at 3,000 x g for 5 minutes at 4°C.
-
Sample Processing: Decant the supernatant and immediately flash-freeze the cell pellet in liquid nitrogen. Store at -80°C until ready for RNA extraction.
Chromatin Immunoprecipitation (ChIP)
This protocol is for determining the in vivo association of a transcription factor (e.g., Rox1p, Mot3p) with the this compound promoter.
Caption: General workflow for a ChIP experiment in yeast.
Materials:
-
Yeast culture grown under desired conditions (aerobic or anaerobic).
-
Formaldehyde (37% solution).
-
Glycine (2.5 M).
-
Lysis Buffer, Wash Buffers, Elution Buffer (specific recipes are available in detailed protocols).[3][6]
-
Sonicator.
-
Antibody specific to the transcription factor of interest.
-
Protein A/G magnetic beads.
-
Proteinase K.
-
Phenol:chloroform:isoamyl alcohol.
-
Primers for qPCR targeting the this compound promoter and a negative control region.
Procedure:
-
Crosslinking: Add formaldehyde to the yeast culture to a final concentration of 1%. Incubate for 15 minutes at room temperature with gentle shaking. Quench the reaction by adding glycine to a final concentration of 125 mM and incubating for 5 minutes.[6]
-
Cell Harvest and Lysis: Harvest cells by centrifugation, wash with ice-cold PBS, and resuspend in lysis buffer. Lyse cells using glass beads and vigorous vortexing.
-
Chromatin Shearing: Shear the chromatin by sonication to an average fragment size of 200-1000 bp. Centrifuge to pellet debris.[3]
-
Immunoprecipitation: Pre-clear the chromatin lysate with Protein A/G beads. Incubate the cleared lysate overnight at 4°C with the specific antibody.
-
Complex Capture: Add Protein A/G beads to the lysate and incubate for 2 hours at 4°C to capture the immune complexes.
-
Washes: Pellet the beads using a magnetic stand and wash sequentially with low salt buffer, high salt buffer, LiCl buffer, and TE buffer to remove non-specific binding.[3]
-
Elution and Decrosslinking: Elute the protein-DNA complexes from the beads. Reverse the crosslinks by incubating at 65°C overnight. Treat with RNase A and Proteinase K.
-
DNA Purification: Purify the DNA using phenol:chloroform extraction followed by ethanol precipitation or using a commercial PCR cleanup kit.[6]
-
Analysis: Use the purified DNA as a template for qPCR with primers specific to the this compound promoter. Analyze the enrichment relative to an input sample and a negative control locus.
β-Galactosidase Reporter Assay
This assay measures the activity of the this compound promoter using a PIS1promoter-lacZ fusion construct.
Caption: Workflow for measuring promoter activity with a lacZ reporter.
Materials:
-
Yeast strain transformed with a PIS1p-lacZ reporter plasmid.
-
Culture medium.
-
Z-Buffer (Na₂HPO₄·7H₂O, NaH₂PO₄·H₂O, KCl, MgSO₄·7H₂O).[2]
-
ONPG (o-nitrophenyl-β-D-galactopyranoside) solution (4 mg/mL in Z-Buffer).
-
Sodium Carbonate (Na₂CO₃, 1 M).
-
Chloroform and 0.1% SDS.
-
Spectrophotometer.
Procedure:
-
Culture and Harvest: Grow the reporter strain to mid-log phase under the desired experimental conditions. Measure the final OD₆₀₀ of the culture.
-
Permeabilization: Transfer 1 mL of culture to a microfuge tube and pellet the cells. Resuspend the cells in 500 µL of Z-Buffer. Add 50 µL of 0.1% SDS and 50 µL of chloroform and vortex vigorously to permeabilize the cells.[2]
-
Reaction Initiation: Pre-warm the tubes to 37°C. Start the reaction by adding 100 µL of ONPG solution. Vortex briefly and start a timer.
-
Incubation: Incubate at 37°C until a visible yellow color develops.
-
Reaction Quenching: Stop the reaction by adding 500 µL of 1 M Na₂CO₃.[2]
-
Measurement: Pellet the cell debris by centrifugation. Measure the OD₄₂₀ of the supernatant.
-
Calculation: Calculate the β-galactosidase activity in Miller units using the formula: Units = (1000 * OD₄₂₀) / (t * V * OD₆₀₀) where t = time in minutes, and V = volume of culture used in mL.[2]
Conclusion
The anaerobic regulation of the this compound gene is a critical adaptive response in Saccharomyces cerevisiae, ensuring the continued synthesis of an essential phospholipid in an oxygen-deprived environment. The primary control mechanism involves the derepression of the gene through the inactivation of the heme-dependent Rox1p/Mot3p repressor complex. The experimental frameworks provided herein offer robust methods for dissecting this and other regulatory pathways. A thorough understanding of this compound regulation is fundamental for research in lipid metabolism, stress response, and may inform strategies in drug development targeting fungal membrane biosynthesis.
References
- 1. CHROMATIN IMMUNOPRECIPITATION (CHIP) PROTOCOL FOR YEAST (Meluh) – Tapia Lab | CSUCI [tapialab.cikeys.com]
- 2. studylib.net [studylib.net]
- 3. Chromatin Immunoprecipitation in Human and Yeast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Detailed Protocol for Chromatin Immunoprecipitation in the Yeast Saccharomyces cerevisiae | Springer Nature Experiments [experiments.springernature.com]
- 5. m.youtube.com [m.youtube.com]
- 6. fmi.ch [fmi.ch]
- 7. Yvert Lab - Sonicated Chromatin Immunoprecipitation from Yeast [ens-lyon.fr]
- 8. scilit.com [scilit.com]
- 9. Mga2 Transcription Factor Regulates an Oxygen-responsive Lipid Homeostasis Pathway in Fission Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 10. google.com [google.com]
- 11. Genomic Analysis of this compound Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Critical parameters and procedures for anaerobic cultivation of yeasts in bioreactors and anaerobic chambers - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Pis1 Protein: Structure, Domains, and Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Phosphatidylinositol Synthase 1 (Pis1) protein is a crucial enzyme in eukaryotic organisms, catalyzing the synthesis of phosphatidylinositol (PI), a fundamental component of cellular membranes and a precursor to a multitude of signaling molecules.[1] This integral membrane protein is essential for cell viability and is implicated in a wide array of cellular processes, including signal transduction, membrane trafficking, and the regulation of phospholipid homeostasis.[1] Understanding the intricate structure and function of this compound is paramount for researchers in cell biology and professionals in drug development, as it represents a potential target for novel therapeutic interventions. This technical guide provides a comprehensive overview of the this compound protein, with a focus on its structure, key domains, and the experimental methodologies used to elucidate its function.
This compound Protein Structure and Domains
The this compound protein in the model organism Saccharomyces cerevisiae is a 220-amino acid polypeptide.[1][2] It belongs to the CDP-alcohol phosphatidyltransferase (CAPT) superfamily of enzymes.[3] Structural predictions and homology modeling based on crystallized archaeal members of the CAPT family strongly suggest that this compound possesses a characteristic architecture of six transmembrane (TM) helices connected by intracellular and extracellular loops.[3] The catalytic activity of the enzyme is conferred by a conserved CAPT motif, which is located in a cytosolic domain, making it accessible to its substrates, CDP-diacylglycerol and inositol, which are also present in the cytosol.[3]
Quantitative Data on this compound Protein Structure
The following table summarizes the key quantitative data for the Saccharomyces cerevisiae this compound protein.
| Property | Value | Reference |
| Organism | Saccharomyces cerevisiae (Strain S288c) | --INVALID-LINK-- |
| Gene Name | This compound (YPR113W) | --INVALID-LINK-- |
| Protein Length | 220 amino acids | --INVALID-LINK-- |
| Molecular Weight (computed) | 25,549 Da | --INVALID-LINK-- |
| Subcellular Localization | Endoplasmic Reticulum, Golgi Apparatus, Mitochondrial Outer Membrane | --INVALID-LINK-- |
| Optimum pH for Activity | 8.0 | --INVALID-LINK-- |
Predicted Transmembrane Domains of S. cerevisiae this compound
The precise boundaries of the transmembrane domains of this compound have been predicted using the TMHMM (Transmembrane Hidden Markov Model) server. These predictions provide a valuable framework for understanding the protein's topology within the membrane.
| Domain | Predicted Amino Acid Range |
| Transmembrane Helix 1 | 8 - 27 |
| Transmembrane Helix 2 | 48 - 70 |
| Transmembrane Helix 3 | 76 - 98 |
| Transmembrane Helix 4 | 125 - 147 |
| Transmembrane Helix 5 | 153 - 175 |
| Transmembrane Helix 6 | 183 - 205 |
Note: These ranges are based on computational predictions and may vary slightly from experimentally determined structures.
This compound Signaling Pathway and Function
This compound's primary function is the enzymatic synthesis of phosphatidylinositol (PI). PI itself is a precursor for a cascade of phosphorylated derivatives known as phosphoinositides (e.g., PI(4)P, PI(4,5)P2) and inositol phosphates (e.g., IP3), which are critical second messengers in numerous signal transduction pathways. These pathways regulate a vast array of cellular processes, including cell growth, proliferation, differentiation, and apoptosis. Therefore, while this compound is not a direct signaling molecule in the traditional sense of a receptor or kinase, it is a critical upstream regulator of phosphoinositide signaling.
Experimental Protocols
The study of this compound and other integral membrane proteins requires specialized experimental techniques. Below are detailed methodologies for the purification of a recombinant yeast membrane protein, like this compound, and a common assay to measure its enzymatic activity.
Purification of Recombinant Yeast Membrane Protein
This protocol outlines the general steps for expressing and purifying a recombinant, His-tagged membrane protein from Saccharomyces cerevisiae.
Methodology:
-
Yeast Transformation and Culture: Transform S. cerevisiae with a suitable expression vector containing the gene for the tagged this compound protein under the control of an inducible promoter (e.g., GAL1). Grow a large-scale culture of the transformed yeast.
-
Protein Expression: Induce protein expression by adding the appropriate inducer (e.g., galactose) to the culture medium.
-
Cell Harvesting and Lysis: Harvest the yeast cells by centrifugation. Lyse the cells using a robust method such as bead beating or cryo-milling in a lysis buffer containing protease inhibitors.
-
Membrane Preparation: Isolate the membrane fraction, which contains the integral membrane protein this compound, by ultracentrifugation.
-
Solubilization: Resuspend the membrane pellet in a solubilization buffer containing a mild, non-denaturing detergent (e.g., n-dodecyl-β-D-maltoside, DDM) to extract the membrane proteins.
-
Clarification: Remove insoluble material by another round of ultracentrifugation.
-
Affinity Chromatography: Incubate the clarified lysate with an affinity resin that specifically binds the tag on the recombinant protein (e.g., Ni-NTA agarose for a His-tagged protein).
-
Washing and Elution: Wash the resin extensively to remove non-specifically bound proteins. Elute the purified protein from the resin using a competitive ligand (e.g., imidazole for His-tagged proteins).
-
Reconstitution (Optional): For functional studies, the purified membrane protein can be reconstituted into a lipid environment, such as liposomes or nanodiscs.[4]
Phosphatidylinositol Synthase Activity Assay
The enzymatic activity of this compound can be measured by monitoring the incorporation of radiolabeled inositol into phosphatidylinositol. Thin-layer chromatography (TLC) is a common method for separating the lipid products.[5][6][7]
Methodology:
-
Substrate Preparation:
-
CDP-diacylglycerol: Prepare a stock solution of CDP-diacylglycerol in a suitable organic solvent (e.g., chloroform/methanol).
-
Radiolabeled Inositol: Use commercially available myo-[³H]inositol.
-
Liposomes: Prepare liposomes containing a defined lipid composition (e.g., phosphatidylcholine and phosphatidic acid) to serve as a membrane-like environment for the reaction.
-
-
Enzyme Reaction:
-
In a reaction tube, combine the assay buffer (e.g., Tris-HCl, pH 8.0), MgCl₂, DTT, the purified and reconstituted this compound protein, and the prepared liposomes.
-
Add CDP-diacylglycerol to the reaction mixture.
-
Initiate the reaction by adding myo-[³H]inositol.
-
Incubate the reaction at the optimal temperature (e.g., 30°C) for a defined period.
-
Stop the reaction by adding a chloroform/methanol/HCl mixture to extract the lipids.
-
-
Lipid Extraction and Separation:
-
Vortex the mixture and centrifuge to separate the organic and aqueous phases.
-
Carefully collect the lower organic phase containing the lipids.
-
Spot the extracted lipids onto a silica gel TLC plate.
-
Develop the TLC plate in a solvent system that effectively separates phosphatidylinositol from other lipids (e.g., chloroform/methanol/acetic acid/water).[5][7]
-
-
Detection and Quantification:
-
Visualize the separated lipids using a method such as iodine vapor or by autoradiography if using radiolabeled substrates.
-
Scrape the silica corresponding to the phosphatidylinositol spot into a scintillation vial.
-
Quantify the amount of radiolabeled product using a scintillation counter.
-
Conclusion
The this compound protein stands as a gatekeeper to the complex world of phosphoinositide signaling. Its well-defined structure, featuring six transmembrane domains and a cytosolic catalytic site, is conserved across eukaryotes and is fundamental to its function. The experimental protocols detailed herein provide a roadmap for researchers to further investigate the intricacies of this essential enzyme. A deeper understanding of this compound's structure, function, and regulation will undoubtedly open new avenues for the development of targeted therapies for a range of diseases where phosphoinositide signaling is dysregulated.
References
- 1. This compound | SGD [yeastgenome.org]
- 2. uniprot.org [uniprot.org]
- 3. The active site of yeast phosphatidylinositol synthase this compound is facing the cytosol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. google.com [google.com]
- 5. Thin-Layer Chromatography of Phospholipids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thin-Layer Chromatography of Phospholipids | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
The Enzymatic Heart of Phosphoinositide Signaling: A Technical Guide to Phosphatidylinositol Synthase
For Immediate Release
An In-Depth Exploration of the Core Enzyme in Phosphatidylinositol Biosynthesis for Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive overview of the enzymatic mechanism of phosphatidylinositol synthase (PIS), a critical enzyme in the biosynthesis of phosphatidylinositol (PI). PI and its phosphorylated derivatives, phosphoinositides, are essential signaling molecules involved in a vast array of cellular processes, making PIS a key player in cellular communication and a potential target for therapeutic intervention. This document details the enzyme's catalytic function, presents key kinetic data, outlines detailed experimental protocols for its study, and provides visual representations of its mechanism and related cellular pathways.
The Core Mechanism: Catalyzing the Formation of a Key Signaling Lipid
Phosphatidylinositol synthase, also known as CDP-diacylglycerol-inositol 3-phosphatidyltransferase, is an integral membrane protein primarily located in the endoplasmic reticulum.[1] It catalyzes the final and committing step in the de novo synthesis of phosphatidylinositol. The enzyme facilitates the transfer of a phosphatidyl group from cytidine diphosphate-diacylglycerol (CDP-DAG) to the 1-hydroxyl group of myo-inositol. This reaction releases cytidine monophosphate (CMP) and results in the formation of phosphatidylinositol.[2]
The catalytic activity of phosphatidylinositol synthase is dependent on the presence of divalent cations, with manganese (Mn2+) being a particularly effective cofactor.[3] Magnesium (Mg2+) can also support the enzyme's function.[3]
Quantitative Analysis of Enzyme Performance
Understanding the kinetic parameters of phosphatidylinositol synthase is crucial for elucidating its regulatory mechanisms and for the development of potential inhibitors. The following table summarizes the available quantitative data for this enzyme from various sources.
| Species/Source | Substrate | Michaelis-Menten Constant (Km) | Optimal Concentration | Reference |
| Saccharomyces cerevisiae | myo-Inositol | 0.21 mM | [3] | |
| Human Placenta | myo-Inositol | 0.28 mM | [4] | |
| Rat Liver Microsomes | myo-Inositol | ~11 µM | [3] | |
| Human Placenta | CDP-diacylglycerol | 0.2-0.4 mM | [4] |
Experimental Corner: Protocols for Studying Phosphatidylinositol Synthase
The study of phosphatidylinositol synthase involves a variety of biochemical techniques, from enzyme purification to activity assays and site-directed mutagenesis to probe structure-function relationships.
Purification of Recombinant Phosphatidylinositol Synthase from E. coli
This protocol outlines a general strategy for the purification of recombinant PIS, which often involves affinity and ion-exchange chromatography.
I. Expression in E. coli
-
Transform E. coli (e.g., BL21 strain) with an expression plasmid containing the gene for phosphatidylinositol synthase, often with an affinity tag (e.g., His-tag, GST-tag).
-
Grow the transformed cells in a suitable medium (e.g., LB broth) with the appropriate antibiotic selection at 37°C with shaking.
-
Induce protein expression at mid-log phase (OD600 of 0.6-0.8) with an appropriate inducer (e.g., IPTG).
-
Continue to grow the culture for several hours at a lower temperature (e.g., 18-25°C) to enhance protein folding and solubility.
-
Harvest the cells by centrifugation.
II. Cell Lysis and Membrane Fractionation
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, protease inhibitors).
-
Lyse the cells by sonication or high-pressure homogenization.
-
Separate the membrane fraction from the soluble fraction by ultracentrifugation (e.g., 100,000 x g for 1 hour).
-
Resuspend the membrane pellet in a solubilization buffer containing a mild non-ionic detergent (e.g., Triton X-100, DDM) to extract the membrane-bound PIS.
III. Affinity Chromatography
-
Load the solubilized membrane fraction onto an affinity chromatography column corresponding to the tag on the recombinant protein (e.g., Ni-NTA for His-tagged proteins).
-
Wash the column extensively with a wash buffer containing a low concentration of imidazole (for His-tags) to remove non-specifically bound proteins.
-
Elute the PIS protein with an elution buffer containing a high concentration of imidazole.
IV. Ion-Exchange Chromatography
-
For further purification, subject the eluate from the affinity column to ion-exchange chromatography (e.g., Mono Q).
-
Equilibrate the column with a low-salt buffer.
-
Load the protein sample and wash the column.
-
Elute the PIS protein using a linear salt gradient (e.g., NaCl).
-
Collect fractions and analyze for the presence and purity of PIS by SDS-PAGE and Western blotting.
Phosphatidylinositol Synthase Activity Assay (Radioactive Method)
This assay measures the incorporation of radiolabeled myo-inositol into phosphatidylinositol.
I. Reaction Mixture Preparation (per reaction):
-
50 mM Tris-HCl, pH 8.0
-
10 mM MgCl2 or 1 mM MnCl2
-
0.5 mM CDP-diacylglycerol (sonicated to form micelles)
-
0.2 mM myo-[3H]inositol (specific activity ~10-20 Ci/mmol)
-
Enzyme preparation (purified protein or membrane fraction)
-
Final volume: 50 µL
II. Assay Procedure:
-
Prepare a master mix of the reaction components, excluding the enzyme.
-
Aliquot the master mix into individual reaction tubes.
-
Initiate the reaction by adding the enzyme preparation to each tube.
-
Incubate the reaction at 37°C for a specified time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding 200 µL of 1 M HCl.
-
Add 600 µL of chloroform:methanol (1:2, v/v) to extract the lipids.
-
Vortex thoroughly and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
Wash the organic phase with 400 µL of 1 M HCl in 50% methanol.
-
Transfer the final organic phase to a scintillation vial and evaporate the solvent.
-
Add scintillation fluid and quantify the incorporated radioactivity using a liquid scintillation counter.
Site-Directed Mutagenesis of Phosphatidylinositol Synthase
This protocol allows for the introduction of specific mutations into the PIS gene to study the role of individual amino acids in catalysis and substrate binding. A common method is overlap extension PCR.
I. Primer Design:
-
Design two sets of primers for two separate PCR reactions.
-
The forward primer for the first reaction and the reverse primer for the second reaction should span the entire gene sequence to be mutated.
-
The reverse primer for the first reaction and the forward primer for the second reaction should be complementary and contain the desired mutation.
II. PCR Amplification:
-
Perform two separate PCR reactions using a high-fidelity DNA polymerase:
-
Reaction 1: Forward primer 1 and Reverse primer with mutation.
-
Reaction 2: Forward primer with mutation and Reverse primer 2.
-
Use the plasmid containing the wild-type PIS gene as the template.
-
-
The products of these reactions will be two overlapping DNA fragments containing the desired mutation.
III. Overlap Extension PCR:
-
Purify the PCR products from both reactions.
-
Combine the two purified fragments in a new PCR reaction without any primers. The overlapping regions will anneal.
-
After a few cycles of denaturation, annealing, and extension, add the outer forward and reverse primers (Forward primer 1 and Reverse primer 2) to amplify the full-length mutated gene.
IV. Cloning and Verification:
-
Digest the final PCR product and the expression vector with appropriate restriction enzymes.
-
Ligate the mutated gene into the vector.
-
Transform the ligated plasmid into competent E. coli cells.
-
Isolate plasmid DNA from the resulting colonies and verify the presence of the desired mutation by DNA sequencing.
Visualizing the Molecular Landscape
Diagrams are essential tools for understanding complex biological processes. The following visualizations, created using the DOT language for Graphviz, illustrate the enzymatic reaction of phosphatidylinositol synthase, its place within a key signaling pathway, and a typical experimental workflow for its characterization.
References
- 1. Phosphatidylinositol synthase activity from plant membrane fractions and from E. coli-expressed recombinant peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. zhiyuan.sjtu.edu.cn [zhiyuan.sjtu.edu.cn]
- 3. CDP-diacylglycerol—inositol 3-phosphatidyltransferase - Wikipedia [en.wikipedia.org]
- 4. Purification and characterization of phosphatidylinositol synthase from human placenta - PMC [pmc.ncbi.nlm.nih.gov]
The Linchpin of Membrane Identity: A Technical Guide to Pis1 in Membrane Biogenesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of cellular biology, the biogenesis of membranes is a fundamental process that underpins cellular structure, function, and signaling. At the heart of this process in the model organism Saccharomyces cerevisiae lies Pis1, the phosphatidylinositol synthase. This essential enzyme catalyzes the synthesis of phosphatidylinositol (PI), a seemingly minor phospholipid that plays a disproportionately critical role in defining membrane identity, regulating protein trafficking, and serving as a precursor for a cascade of signaling molecules. This technical guide provides an in-depth exploration of the core role of this compound in membrane biogenesis, its complex regulatory networks, and the experimental methodologies used to elucidate its function. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this pivotal enzyme.
Core Function of this compound: The Synthesis of Phosphatidylinositol
This compound, encoded by the essential this compound gene in S. cerevisiae, is a CDP-diacylglycerol-inositol 3-phosphatidyltransferase.[1] It catalyzes the committed step in the de novo synthesis of phosphatidylinositol from CDP-diacylglycerol and myo-inositol.[2] This reaction is paramount for cell viability, as a disruption of the this compound locus is lethal.[2]
The product of this compound's enzymatic activity, phosphatidylinositol, is a cornerstone of eukaryotic cell membranes. While it constitutes a relatively small fraction of the total phospholipid content, its importance cannot be overstated. PI serves as the precursor for the synthesis of polyphosphoinositides (e.g., PI(4)P, PI(4,5)P2), which are critical signaling molecules that regulate a vast array of cellular processes, including vesicular trafficking, cytoskeleton organization, and signal transduction.
Subcellular Localization:
This compound is an integral membrane protein primarily localized to the endoplasmic reticulum (ER) and the outer mitochondrial membrane.[1][2] Experimental evidence indicates that the active site of this compound faces the cytosol, allowing it to access its cytosolic substrates, CDP-diacylglycerol and inositol.[3]
Quantitative Data on this compound and Phosphatidylinositol
The following tables summarize quantitative data related to this compound expression, activity, and its impact on the phospholipid composition of Saccharomyces cerevisiae.
| Parameter | Condition | Value | Reference |
| This compound Gene Expression | |||
| Wild-type vs. rsp5 mutant | 2-fold increase in rsp5 | [4][5] | |
| Wild-type with multicopy this compound plasmid | 6-fold increase | [4][5] | |
| Inositol supplementation | 2-fold induction | [6] | |
| Anaerobic vs. aerobic conditions | 1.7-fold increase under anaerobic conditions | [7] | |
| This compound Enzyme Kinetics | |||
| Km for myo-inositol (this compound mutant H114Q) | 200-fold increase compared to wild-type | [2] | |
| Phospholipid Composition | |||
| Phosphatidylinositol (PI) | Wild-type (S. cerevisiae BY4741) | 20.3 mol% of total phospholipids | [8] |
| Phosphatidylethanolamine (PE) | Wild-type (S. cerevisiae BY4741) | 14.9 mol% of total phospholipids | [8] |
| Phosphatidylcholine (PC) | Wild-type (S. cerevisiae BY4741) | 14.3 mol% of total phospholipids | [8] |
| Phosphatidic Acid (PA) | Wild-type (S. cerevisiae BY4741) | 8.3 mol% of total phospholipids | [8] |
| Phosphatidylserine (PS) | Wild-type (S. cerevisiae BY4741) | 1.8 mol% of total phospholipids | [8] |
Regulation of this compound and Phosphatidylinositol Synthesis
The expression and activity of this compound are tightly regulated to ensure cellular homeostasis of phosphatidylinositol and its derivatives. This regulation occurs at the transcriptional level and is influenced by the availability of key metabolites and environmental conditions.
Transcriptional Regulation of this compound
Unlike many other phospholipid biosynthetic genes in yeast, this compound expression is not repressed by inositol and choline through the canonical Ino2p/Ino4p-Opi1p pathway.[6] Instead, it is subject to a unique set of regulatory inputs:
-
Inositol: Paradoxically, the presence of inositol induces this compound expression approximately two-fold. This regulation is dependent on the pleiotropic regulator Ume6p, which acts as a positive regulator of this compound transcription.[6]
-
Zinc: Depletion of zinc from the growth medium leads to an increase in phosphatidylinositol synthase activity. This is due to the transcriptional upregulation of this compound, a process mediated by the zinc-responsive transcription factor Zap1p.[3]
-
Carbon Source and Oxygen: this compound expression is sensitive to the carbon source and is repressed under aerobic conditions.[2][5] This repression is mediated by the Rox1p repressor, which binds to a site in the this compound promoter.[2][7] Under anaerobic conditions, this repression is lifted, leading to increased PI levels.[2]
The promoter of the this compound gene contains multiple upstream activating sequence (UAS) elements that are crucial for its expression. Deletion of these elements leads to a significant reduction in gene expression.[2]
This compound Signaling and Crosstalk in Membrane Biogenesis
The synthesis of phosphatidylinositol by this compound is a critical node in the broader network of lipid metabolism and membrane biogenesis.
References
- 1. This compound | SGD [yeastgenome.org]
- 2. Phosphatidylinositol synthase from yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The active site of yeast phosphatidylinositol synthase this compound is facing the cytosol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhanced levels of Pis1p (phosphatidylinositol synthase) improve the growth of Saccharomyces cerevisiae cells deficient in Rsp5 ubiquitin ligase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. faculty.fiu.edu [faculty.fiu.edu]
- 7. Research Portal [scholarship.libraries.rutgers.edu]
- 8. Global analysis of the yeast lipidome by quantitative shotgun mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Pis1 and its impact on lipid metabolism
An In-depth Technical Guide on Pis1 and its Impact on Lipid Metabolism
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Phosphatidylinositol (PI) is a cornerstone of eukaryotic cell biology, serving as a fundamental structural component of membranes and as the precursor to a vast array of phosphoinositide signaling molecules. The synthesis of PI is catalyzed by the enzyme CDP-diacylglycerol-inositol 3-phosphatidyltransferase, commonly known as Phosphatidylinositol Synthase (PI Synthase or this compound). Located primarily in the endoplasmic reticulum (ER), this compound is an essential enzyme in eukaryotes, and its activity is tightly regulated to maintain lipid homeostasis. Dysregulation of this compound function has profound consequences, impacting ER stress, cell wall integrity, and the pathogenicity of fungi, and is implicated in diseases such as cancer. This technical guide provides a comprehensive overview of this compound, detailing its core function, its central role in lipid metabolism, methodologies for its study, and its potential as a therapeutic target.
Core Function and Biochemical Mechanism
This compound is an integral membrane protein residing in the endoplasmic reticulum.[1][2] In the yeast Saccharomyces cerevisiae, the protein (Pis1p) is also found in the Golgi apparatus and the outer mitochondrial membrane.[3] The enzyme belongs to the CDP-alcohol phosphatidyltransferase (CAPT) family.[4]
The primary function of this compound is to catalyze the final, committed step in the de novo synthesis of phosphatidylinositol. This reaction involves the transfer of a phosphatidyl group from CDP-diacylglycerol (CDP-DAG) to the 1-hydroxyl group of myo-inositol, releasing cytidine monophosphate (CMP).[5]
Reaction: CDP-diacylglycerol + myo-inositol → Phosphatidylinositol + CMP
Structurally, this compound contains multiple transmembrane domains and a highly conserved CAPT motif that constitutes the enzyme's active site.[1] Studies in yeast have definitively shown that this active site faces the cytosol.[4] This orientation allows the enzyme to access its substrates, CDP-diacylglycerol from the ER membrane and the water-soluble myo-inositol from the cytoplasm.[4]
References
- 1. Function of the phosphatidylinositol synthase this compound in maintenance of endoplasmic reticulum function and pathogenicity in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phosphatidylinositol synthesis at the endoplasmic reticulum. | Sigma-Aldrich [merckmillipore.com]
- 3. This compound | SGD [yeastgenome.org]
- 4. The active site of yeast phosphatidylinositol synthase this compound is facing the cytosol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simple and rapid biochemical method to synthesize labeled or unlabeled phosphatidylinositol species - PMC [pmc.ncbi.nlm.nih.gov]
Genetic Interactions of PIS1 in Yeast: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of eukaryotic cell biology, the study of genetic interactions provides a powerful lens through which to understand gene function, pathway organization, and cellular robustness. In the model organism Saccharomyces cerevisiae, or budding yeast, these interactions are particularly amenable to systematic exploration. This guide focuses on the genetic interactions of PIS1, an essential gene encoding the phosphatidylinositol synthase, a critical enzyme in the biosynthesis of phospholipids. Phosphatidylinositol (PI) and its phosphorylated derivatives, the phosphoinositides, are not merely structural components of membranes but are also key signaling molecules involved in a plethora of cellular processes. Consequently, the genetic network surrounding this compound offers significant insights into the regulation of cell growth, signaling, and stress responses, making it a subject of interest for fundamental research and as a potential target for therapeutic intervention.
This technical guide provides a comprehensive overview of the known genetic interactions of this compound in yeast, presenting quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways and workflows.
Quantitative Analysis of this compound Genetic Interactions
High-throughput screening methods, such as Synthetic Genetic Array (SGA) analysis, have been instrumental in mapping the genetic interaction landscape of yeast. These screens identify synthetic lethal or sick interactions, where the combination of two mutations leads to a fitness defect more severe than the additive effect of the individual mutations. Conversely, positive genetic interactions, such as synthetic rescue, can also be identified.
The following table summarizes the known genetic interactions of this compound as curated in the BioGRID database. The data is derived from various high-throughput and low-throughput studies.
| Interacting Gene | Gene Product Description | Interaction Type | Experimental System | Reference (PMID) |
| Negative Genetic Interactions | ||||
| SEC14 | Phosphatidylinositol transfer protein | Synthetic Growth Defect | Synthetic Genetic Array (SGA) | 17204769 |
| SAC1 | Phosphatidylinositol-4-phosphatase | Synthetic Growth Defect | Synthetic Genetic Array (SGA) | 17204769 |
| STT4 | Phosphatidylinositol 4-kinase | Synthetic Growth Defect | Synthetic Genetic Array (SGA) | 17204769 |
| PIK1 | Phosphatidylinositol 4-kinase | Synthetic Growth Defect | Synthetic Genetic Array (SGA) | 17204769 |
| MSS4 | Phosphatidylinositol-4-phosphate 5-kinase | Synthetic Growth Defect | Synthetic Genetic Array (SGA) | 17204769 |
| Positive Genetic Interactions | ||||
| OPI1 | Transcriptional repressor of phospholipid biosynthesis | Synthetic Rescue | Classical Genetics | 8647901 |
| INO2 | Transcriptional activator of phospholipid biosynthesis | Phenotypic Suppression | Classical Genetics | 8647901 |
Table 1: Summary of this compound Genetic Interactions in Saccharomyces cerevisiae. Data compiled from the BioGRID database.
This compound in Cellular Signaling Pathways
The genetic interactions of this compound highlight its central role in cellular signaling, particularly in the Cell Wall Integrity (CWI) and Target of Rapamycin (TOR) pathways. Both pathways are critical for cell growth, proliferation, and stress response, and their dysregulation is implicated in various diseases, including cancer.
The Cell Wall Integrity (CWI) Pathway
The CWI pathway is a MAP kinase cascade that monitors and maintains the integrity of the yeast cell wall. Phosphoinositides, the products of the pathway initiated by this compound, are crucial for the proper localization and activation of key CWI pathway components. For instance, phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2) is known to regulate the activity of Rho GTPases, which are upstream activators of the CWI kinase cascade. While direct genetic interaction data between this compound and core CWI pathway components from high-throughput screens are not abundant, the functional linkage is well-established.
Figure 1: this compound and the Cell Wall Integrity (CWI) Pathway. This diagram illustrates the core CWI cascade and the modulatory role of phosphoinositides, the synthesis of which is initiated by this compound.
The Target of Rapamycin (TOR) Pathway
The TOR signaling pathway is a highly conserved pathway that acts as a central regulator of cell growth and metabolism in response to nutrient availability. The TOR Complex 1 (TORC1) is a key player in this pathway. Phosphoinositides are implicated in the spatial regulation of TORC1 activity at vacuolar and endosomal membranes. Genetic interactions between this compound and components of the TOR pathway are therefore of significant interest. For example, the synthetic growth defects observed with genes involved in PI metabolism suggest that maintaining phosphoinositide homeostasis is critical when TOR signaling is perturbed.
Figure 2: this compound and the TOR Signaling Pathway. This diagram shows the role of phosphoinositides in the regulation of TORC1 activity.
Experimental Protocols
The identification and validation of genetic interactions rely on robust and well-defined experimental methodologies. This section provides an overview of two key techniques: Synthetic Genetic Array (SGA) analysis and the Yeast Two-Hybrid (Y2H) system.
Synthetic Genetic Array (SGA) Analysis
SGA analysis is a high-throughput method for the systematic construction of double mutants in yeast, enabling the large-scale screening of synthetic lethal and other genetic interactions.[1]
Experimental Workflow:
-
Query Strain Construction: A query strain is constructed containing a mutation in the gene of interest (e.g., a deletion allele of this compound or a temperature-sensitive allele) along with dominant selectable markers.
-
Array Mating: The query strain is systematically crossed with an ordered array of viable yeast deletion mutants, each representing a single gene deletion. This is typically done on solid medium using robotic manipulation.
-
Diploid Selection: The resulting diploid cells are selected for on medium that selects for the markers present in both the query and array strains.
-
Sporulation: The diploid cells are transferred to a sporulation medium to induce meiosis and the formation of haploid spores.
-
Haploid Selection: The spores are then transferred to a series of selection plates to select for haploid cells that carry both the query mutation and the array mutation.
-
Phenotypic Analysis: The growth of the resulting double mutant colonies is assessed. Colony size is used as a proxy for fitness. A significant reduction in colony size compared to the single mutants indicates a negative genetic interaction (synthetic sickness or lethality).
-
Data Analysis: Image analysis software is used to quantify colony sizes, and statistical methods are applied to score the genetic interactions.
Figure 3: Synthetic Genetic Array (SGA) Workflow. A schematic representation of the steps involved in a typical SGA screen.
Yeast Two-Hybrid (Y2H) System
The Y2H system is a powerful molecular biology technique used to discover protein-protein interactions and protein-DNA interactions by testing for physical interactions between two proteins or a single protein and a DNA molecule, respectively.
Experimental Workflow:
-
Vector Construction: Two fusion proteins are created. The "bait" protein is fused to the DNA-binding domain (DBD) of a transcription factor (e.g., Gal4). The "prey" protein is fused to the activation domain (AD) of the same transcription factor.
-
Yeast Transformation: The plasmids encoding the bait and prey fusion proteins are co-transformed into a yeast reporter strain. This strain contains reporter genes (e.g., HIS3, lacZ) downstream of a promoter that is recognized by the DBD.
-
Interaction and Reporter Gene Activation: If the bait and prey proteins interact, the DBD and AD are brought into close proximity, reconstituting a functional transcription factor. This reconstituted transcription factor can then bind to the promoter and activate the expression of the reporter genes.
-
Selection and Screening: The transformed yeast cells are plated on a selective medium that lacks the nutrient produced by the reporter gene (e.g., histidine). Only cells in which the bait and prey proteins interact will be able to grow. A colorimetric assay (e.g., for β-galactosidase activity) can be used as a secondary screen.
Figure 4: Yeast Two-Hybrid (Y2H) System Workflow. A logical diagram illustrating the principle of the Y2H system.
Conclusion and Future Directions
The study of the genetic interactions of this compound in Saccharomyces cerevisiae provides a window into the intricate network that governs phospholipid metabolism and its integration with key cellular signaling pathways. The quantitative data presented in this guide, coupled with the detailed experimental protocols, offer a valuable resource for researchers investigating the fundamental roles of phosphoinositides in cellular function. For drug development professionals, understanding the synthetic lethal interactions of this compound may reveal novel therapeutic targets, particularly in the context of diseases where phosphoinositide signaling is dysregulated.
Future research will likely focus on expanding the this compound genetic interaction network through more sensitive and condition-specific screens. Elucidating the precise molecular mechanisms underlying these genetic interactions will be crucial for a deeper understanding of cellular robustness and for the development of targeted therapeutic strategies. The continued application of systems biology approaches, integrating genetic interaction data with proteomics, metabolomics, and structural biology, will undoubtedly provide a more holistic view of the central role of this compound in eukaryotic cell biology.
References
Transcriptional Control of the PIS1 Gene: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The PIS1 gene in Saccharomyces cerevisiae, encoding the essential enzyme phosphatidylinositol synthase, is subject to a complex network of transcriptional control. Unlike many other phospholipid biosynthesis genes, this compound expression is not primarily regulated by inositol and choline but is instead influenced by a diverse array of transcription factors and signaling pathways responsive to environmental cues such as carbon source availability, oxygen levels, zinc concentration, and heat stress. This guide provides a comprehensive overview of the transcriptional regulation of this compound, detailing the key regulatory proteins, their corresponding signaling pathways, and the experimental methodologies used to elucidate these mechanisms. Quantitative data on gene expression changes are summarized, and detailed protocols for key experimental techniques are provided to facilitate further research in this area.
Transcriptional Regulators and Environmental Conditions
The expression of the this compound gene is modulated by a variety of transcription factors that respond to specific environmental and cellular signals. While some factors act as direct activators or repressors, others contribute to a fine-tuning of this compound expression levels.
Key Transcription Factors
A growing number of transcription factors have been identified to play a role in the regulation of this compound transcription. These include:
-
Ume6p: A pleiotropic regulator involved in the inositol-mediated induction of this compound. It acts as a positive regulator.[1]
-
Ino4p: A basic helix-loop-helix (bHLH) transcription factor that is required for the full expression of this compound, although not essential for inositol induction.[1] It typically forms a heterodimer with Ino2p to bind DNA.
-
Zap1p: A zinc-responsive transcription factor that mediates the induction of this compound expression under conditions of zinc depletion.[2][3]
-
Pho2p, Yfl044c, and Ste12p: Identified as potential regulators of this compound expression through database mining and reporter assays.[4]
-
Xbp1p and Yap6p: These transcription factors bind to the this compound promoter in response to heat stress.
-
Gcr1p: Upregulates this compound transcription in response to inositol starvation.
-
Rox1p and Mcm1p: Involved in the regulation of this compound under anaerobic/hypoxic conditions.
Regulatory Conditions
This compound gene expression is responsive to a range of environmental stimuli:
-
Inositol: Unlike most phospholipid biosynthesis genes which are repressed by inositol, this compound expression is induced approximately twofold in the presence of inositol.[1] This regulation is independent of the canonical Ino2p-Ino4p-Opi1p pathway but requires Ume6p.[1]
-
Zinc Depletion: The absence of zinc in the growth medium leads to an increase in phosphatidylinositol synthase activity, which is correlated with an increase in this compound transcription. This response is mediated by the transcription factor Zap1p.[2][3]
-
Carbon Source: this compound expression is regulated by the available carbon source, being repressed by glycerol.[4]
-
Oxygen Availability: this compound expression is regulated in response to anaerobic or hypoxic conditions, a process involving the transcription factors Rox1p and Mcm1p.[4]
-
Heat Stress: The transcription factors Xbp1p and Yap6p have been shown to bind to the this compound promoter in response to heat stress, suggesting a role in the cellular response to elevated temperatures.
Quantitative Analysis of this compound Gene Expression
The following table summarizes the known quantitative effects of various regulatory conditions and transcription factors on this compound gene expression.
| Regulatory Condition/Factor | Method of Analysis | Fold Change in this compound Expression | Reference(s) |
| Inositol Supplementation | This compound-lacZ Reporter Assay | ~2-fold induction | [1] |
| Zinc Depletion | This compound-lacZ Reporter Assay | ~3.5-fold induction | [2] |
| Ume6p Deletion | This compound-lacZ Reporter Assay | Reduced inositol-mediated induction | [1] |
| Ino4p Deletion | This compound-lacZ Reporter Assay | Reduced full expression | [1] |
| Zap1p Deletion | This compound-lacZ Reporter Assay | Abolished zinc-mediated induction | [2][3] |
| Pho2p, Yfl044c, Ste12p Deletion | This compound-lacZ Reporter Assay | Affects this compound-lacZ expression (quantitative data not specified) | [4] |
| Anaerobic Growth | Microarray/Northern Blot | Regulated (specific fold change in this compound not detailed) | [4] |
| Heat Shock | ChIP | Xbp1p and Yap6p binding to promoter (expression change not quantified) | |
| Glycerol Carbon Source | This compound-lacZ Reporter Assay | Repression (quantitative data not specified) | [4] |
Signaling Pathways Controlling this compound Transcription
The transcriptional regulation of this compound is integrated with broader cellular signaling networks that sense and respond to environmental changes.
Inositol and Ume6p-Mediated Regulation
In response to inositol, Ume6p acts as a positive regulator of this compound transcription. While the precise signaling cascade remains to be fully elucidated, it is known to be distinct from the canonical pathway for other phospholipid biosynthesis genes. Ino4p is also required for achieving maximal this compound expression.
Zinc Depletion and Zap1p-Mediated Activation
Zinc deficiency is sensed by the transcription factor Zap1p. In low zinc conditions, Zap1p is activated and binds to specific DNA sequences known as Zinc-Responsive Elements (ZREs) in the promoters of its target genes, including this compound.[2][3]
Heat Shock Response
In response to heat stress, the transcription factors Xbp1p and Yap6p are known to bind to the this compound promoter. This suggests their involvement in adapting cellular lipid composition to thermal challenges. The upstream signaling cascade leading to their activation involves the general stress response pathways in yeast.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the transcriptional control of the this compound gene.
Chromatin Immunoprecipitation (ChIP) Assay for Transcription Factor Binding in Yeast
This protocol is designed to identify the in vivo binding of a transcription factor of interest to the this compound promoter.
Materials:
-
Yeast culture expressing the transcription factor of interest.
-
Formaldehyde (37%).
-
Glycine (2.5 M).
-
Lysis Buffer (e.g., 50 mM HEPES-KOH pH 7.5, 140 mM NaCl, 1 mM EDTA, 1% Triton X-100, 0.1% sodium deoxycholate, protease inhibitors).
-
Wash Buffers (varying stringency).
-
Elution Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM EDTA, 1% SDS).
-
Proteinase K.
-
Phenol:Chloroform:Isoamyl Alcohol.
-
Antibody specific to the transcription factor of interest.
-
Protein A/G magnetic beads.
-
qPCR primers for the this compound promoter and a control locus.
Protocol:
-
Cross-linking: Grow yeast cells to mid-log phase. Add formaldehyde to a final concentration of 1% and incubate for 15-30 minutes at room temperature with gentle shaking. Quench the reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes.
-
Cell Lysis and Chromatin Preparation: Harvest cells by centrifugation, wash with ice-cold PBS, and resuspend in Lysis Buffer. Lyse cells using glass beads or a bead beater. Centrifuge to pellet cell debris and collect the supernatant containing the chromatin.
-
Sonication: Sonicate the chromatin to shear the DNA into fragments of 200-500 bp. The optimal sonication conditions should be empirically determined.
-
Immunoprecipitation: Pre-clear the chromatin with Protein A/G beads. Incubate the pre-cleared chromatin with an antibody specific to the transcription factor of interest overnight at 4°C. Add Protein A/G beads to capture the antibody-protein-DNA complexes.
-
Washes: Wash the beads sequentially with low salt wash buffer, high salt wash buffer, LiCl wash buffer, and TE buffer to remove non-specifically bound proteins and DNA.
-
Elution and Reverse Cross-linking: Elute the protein-DNA complexes from the beads using Elution Buffer. Reverse the cross-links by incubating at 65°C for several hours or overnight.
-
DNA Purification: Treat with RNase A and Proteinase K, followed by phenol:chloroform extraction and ethanol precipitation to purify the DNA.
-
Analysis: Quantify the enrichment of the this compound promoter region in the immunoprecipitated DNA relative to a negative control region using quantitative PCR (qPCR). Alternatively, for a genome-wide analysis, the purified DNA can be used to prepare a library for next-generation sequencing (ChIP-seq).
Dual-Luciferase Reporter Assay for Promoter Activity
This assay is used to quantify the effect of transcription factors or specific conditions on the transcriptional activity of the this compound promoter.
Materials:
-
Yeast strain of interest.
-
Firefly luciferase reporter vector with a multiple cloning site upstream of the luciferase gene.
-
Renilla luciferase control vector with a constitutive promoter.
-
Restriction enzymes and T4 DNA ligase.
-
Yeast transformation reagents.
-
Dual-Luciferase® Reporter Assay System (or equivalent).
-
Luminometer.
Protocol:
-
Construct Reporter Plasmids: Clone the this compound promoter region of interest into the multiple cloning site of the firefly luciferase reporter vector.
-
Yeast Transformation: Co-transform the yeast strain with the this compound promoter-firefly luciferase construct and the constitutive Renilla luciferase control plasmid.
-
Culturing and Treatment: Grow the transformed yeast cells under desired experimental conditions (e.g., with and without inositol, zinc, etc.).
-
Cell Lysis: Harvest the cells and lyse them according to the manufacturer's protocol for the dual-luciferase assay system.
-
Luciferase Assay: In a luminometer-compatible plate, add the cell lysate. First, add the firefly luciferase substrate and measure the luminescence. Then, add the Stop & Glo® reagent (or equivalent) to quench the firefly reaction and activate the Renilla luciferase, and measure the luminescence again.
-
Data Analysis: For each sample, calculate the ratio of firefly luciferase activity to Renilla luciferase activity. This normalization corrects for variations in transformation efficiency and cell number. Compare the normalized ratios between different experimental conditions to determine the effect on this compound promoter activity.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to detect the in vitro binding of a purified transcription factor (or a protein from a nuclear extract) to a specific DNA probe, such as a putative regulatory element from the this compound promoter.
Materials:
-
Purified transcription factor or yeast nuclear extract.
-
DNA probe (double-stranded oligonucleotide) corresponding to the putative binding site in the this compound promoter.
-
Probe labeling system (e.g., biotin labeling kit or ³²P-dATP and Klenow fragment).
-
Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 2.5% glycerol, 5 mM MgCl₂, poly(dI-dC)).
-
Non-denaturing polyacrylamide gel.
-
TBE buffer.
-
Detection system (chemiluminescent substrate for biotin or phosphorimager for ³²P).
Protocol:
-
Probe Preparation: Synthesize and anneal complementary oligonucleotides for the DNA probe. Label the probe at the 3' or 5' end with biotin or a radioactive isotope.
-
Binding Reaction: In a microcentrifuge tube, combine the binding buffer, a non-specific competitor DNA (poly(dI-dC)), the purified protein or nuclear extract, and finally the labeled probe. For competition assays, add an excess of unlabeled specific or non-specific competitor DNA before adding the labeled probe.
-
Incubation: Incubate the binding reactions at room temperature or 4°C for 20-30 minutes to allow protein-DNA complexes to form.
-
Electrophoresis: Load the samples onto a pre-run non-denaturing polyacrylamide gel and run the gel in TBE buffer at a constant voltage in a cold room or on ice.
-
Transfer and Detection:
-
For radioactive probes: Dry the gel and expose it to a phosphor screen or X-ray film.
-
For biotinylated probes: Transfer the DNA from the gel to a positively charged nylon membrane. Detect the biotin-labeled DNA using a streptavidin-HRP conjugate and a chemiluminescent substrate.
-
-
Analysis: A "shifted" band, which migrates slower than the free probe, indicates the formation of a protein-DNA complex. The specificity of the binding can be confirmed by the reduction of the shifted band in the presence of an unlabeled specific competitor but not a non-specific competitor.
Conclusion and Future Directions
The transcriptional regulation of the this compound gene is a multifaceted process that deviates from the canonical pathways governing phospholipid biosynthesis in yeast. Its control by a diverse set of transcription factors in response to various environmental cues highlights the importance of maintaining appropriate levels of phosphatidylinositol for cellular function and adaptation. While significant progress has been made in identifying the key regulatory players, further research is needed to fully elucidate the intricate signaling pathways and the precise molecular mechanisms of transcriptional activation and repression. The experimental protocols provided in this guide offer a robust framework for researchers to further investigate the complex and fascinating regulation of this essential gene, with potential implications for understanding lipid metabolism, stress responses, and drug development.
References
Methodological & Application
Application Notes and Protocols for Pis1 Enzymatic Activity Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphatidylinositol synthase (Pis1), also known as CDP-diacylglycerol-inositol 3-phosphatidyltransferase, is a key enzyme in the biosynthesis of phosphatidylinositol (PI), a fundamental component of eukaryotic cell membranes and a precursor for various signaling molecules.[1][2][3] this compound catalyzes the transfer of the phosphatidyl group from cytidine diphosphate-diacylglycerol (CDP-DAG) to myo-inositol to form PI and cytidine monophosphate (CMP).[2][3] This enzyme is an integral membrane protein primarily located in the endoplasmic reticulum (ER), with additional localization in the Golgi apparatus and mitochondrial outer membrane.[1] Given its essential role in cell viability and signaling, this compound is a target of interest for basic research and drug development.
These application notes provide detailed protocols for assaying this compound enzymatic activity, primarily focusing on a well-established radioactive method. Additionally, principles for non-radioactive assays are discussed, and key quantitative data are summarized for ease of reference.
Signaling Pathway and Experimental Workflow
The synthesis of phosphatidylinositol is a critical step in phospholipid metabolism. The pathway and the general workflow for a this compound enzymatic activity assay are depicted below.
Caption: this compound catalyzes the formation of Phosphatidylinositol from CDP-Diacylglycerol and myo-Inositol.
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for the this compound enzymatic activity assay.
Table 1: Reagent Concentrations for Radioactive Assay
| Reagent | Concentration | Notes |
| HEPES or Tris-HCl Buffer (pH 7.5-8.0) | 50 mM | Optimal pH is around 8.0. |
| MgCl₂ or MnCl₂ | 5-10 mM | Divalent cations are required for activity. |
| CDP-Diacylglycerol | 0.1 - 1.0 mM | Substrate. |
| [³H]myo-Inositol | 10-100 µM (1-5 µCi) | Radiolabeled substrate. |
| Microsomal Protein | 50-200 µg | Enzyme source. |
Table 2: Kinetic Parameters of this compound
| Organism | Substrate | Kₘ | Vₘₐₓ | Reference |
| Saccharomyces cerevisiae | myo-Inositol | 0.21 mM | Not Reported | [4][5] |
| Saccharomyces cerevisiae | CDP-diacylglycerol | 70 µM | Not Reported | [6] |
Table 3: Known Modulators of this compound Activity
| Modulator | Type | Potency | Notes |
| delta-Hexachlorocyclohexane (delta-HCCH) | Non-competitive Inhibitor | IC₅₀ ≈ 0.25 mM | Non-specific, also inhibits other membrane enzymes.[7] |
| Detergents (e.g., Triton X-100, dodecylmaltoside) | Inhibitor | Concentration-dependent | Can inactivate the enzyme at higher concentrations.[7][8] |
| Zinc depletion | Activator (transcriptional) | - | Increases this compound expression and activity in yeast.[9] |
Experimental Protocols
Protocol 1: Preparation of Microsomal Fractions
A. From Saccharomyces cerevisiae (Yeast)
-
Cell Culture and Harvest: Grow yeast cells in appropriate media (e.g., YPD) to mid-log phase. Harvest cells by centrifugation at 5,000 x g for 10 minutes at 4°C.
-
Spheroplasting: Wash the cell pellet with sterile water. Resuspend in spheroplasting buffer (e.g., 1.2 M sorbitol, 50 mM potassium phosphate pH 7.5, 10 mM DTT) and treat with zymolyase until spheroplasts are formed.
-
Lysis: Pellet spheroplasts by gentle centrifugation and resuspend in lysis buffer (e.g., 20 mM HEPES-KOH pH 7.4, 50 mM KOAc, 2 mM EDTA, 0.2 M sorbitol, with protease inhibitors). Lyse the spheroplasts by dounce homogenization or sonication.
-
Differential Centrifugation:
-
Centrifuge the lysate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.
-
Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 15 minutes at 4°C to pellet mitochondria.
-
Transfer the resulting supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the microsomal fraction.
-
-
Storage: Resuspend the microsomal pellet in a suitable buffer (e.g., lysis buffer without sorbitol) and determine the protein concentration (e.g., by Bradford assay). Aliquot and store at -80°C.
B. From Mammalian Cells/Tissues
-
Homogenization: Wash cells or minced tissue with ice-cold PBS. Homogenize in a hypotonic buffer (e.g., 10 mM Tris-HCl pH 7.4, 1 mM EDTA, with protease inhibitors) using a Dounce homogenizer.
-
Differential Centrifugation:
-
Centrifuge the homogenate at 600 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Transfer the supernatant and centrifuge at 10,000 x g for 20 minutes at 4°C to pellet mitochondria.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the microsomal fraction.
-
-
Washing and Storage: Wash the microsomal pellet by resuspending in homogenization buffer and recentrifuging at 100,000 x g. Resuspend the final pellet in a storage buffer (e.g., 50 mM Tris-HCl pH 7.4, 1 mM EDTA, 20% glycerol), determine protein concentration, aliquot, and store at -80°C.
Protocol 2: this compound Enzymatic Activity Assay (Radioactive Method)
This protocol is based on the incorporation of [³H]myo-inositol into phosphatidylinositol.
1. Reagent Preparation:
-
Assay Buffer (2X): 100 mM HEPES or Tris-HCl (pH 7.5-8.0), 20 mM MgCl₂ or MnCl₂.
-
Substrate Mix: Prepare a stock solution of CDP-diacylglycerol in a suitable solvent (e.g., chloroform-methanol 2:1) and evaporate the solvent under a stream of nitrogen. Resuspend in assay buffer containing a non-ionic detergent like Triton X-100 (final concentration in assay should be below inhibitory levels, e.g., 0.05%).
-
Radiolabeled Substrate: [³H]myo-inositol (specific activity typically 10-30 Ci/mmol).
2. Assay Procedure:
-
In a microcentrifuge tube, combine the following on ice:
-
50 µL of 2X Assay Buffer
-
10 µL of CDP-diacylglycerol solution (to achieve a final concentration of 0.1-1.0 mM)
-
10 µL of [³H]myo-inositol (to achieve a final concentration of 10-100 µM, with 1-5 µCi per reaction)
-
Deionized water to a final volume of 90 µL.
-
-
Pre-incubate the mixture at the desired reaction temperature (e.g., 30°C or 37°C) for 5 minutes.
-
Initiate the reaction by adding 10 µL of the microsomal preparation (containing 50-200 µg of protein).
-
Incubate for a specific time (e.g., 15-60 minutes) at the chosen temperature. The incubation time should be within the linear range of the reaction.
-
Terminate the reaction by adding 500 µL of ice-cold chloroform:methanol (1:2, v/v).
3. Lipid Extraction and Analysis:
-
Add 150 µL of chloroform and 150 µL of 1 M HCl to the terminated reaction mixture.
-
Vortex thoroughly and centrifuge at 1,000 x g for 5 minutes to separate the phases.
-
Carefully collect the lower organic phase, which contains the lipids, including the newly synthesized [³H]phosphatidylinositol.
-
Wash the organic phase by adding 500 µL of a synthetic upper phase (chloroform:methanol:1 M HCl, 3:48:47, by volume) and vortexing. Centrifuge to separate the phases and discard the upper aqueous phase. Repeat the wash step.
-
Transfer a known volume of the final organic phase to a scintillation vial, evaporate the solvent, add scintillation cocktail, and measure the incorporated radioactivity using a liquid scintillation counter.
4. Data Analysis:
-
Calculate the specific activity of this compound as pmol or nmol of [³H]myo-inositol incorporated into phosphatidylinositol per minute per milligram of microsomal protein.
Non-Radioactive Assay Approaches
For laboratories avoiding radioactivity, alternative methods can be employed:
-
Mass Spectrometry (MS)-based Assay: This method involves using unlabeled substrates and quantifying the formation of phosphatidylinositol by liquid chromatography-mass spectrometry (LC-MS). This approach offers high specificity and sensitivity.
-
Fluorescence-based Assay: This can be developed using fluorescently labeled substrates (e.g., fluorescently tagged CDP-diacylglycerol or myo-inositol). The separation of the fluorescent product from the substrate can be achieved by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), followed by fluorescence detection.
The development of these non-radioactive assays requires more specialized instrumentation and optimization compared to the traditional radioactive method.
Conclusion
The provided protocols and data offer a comprehensive guide for researchers to establish and perform this compound enzymatic activity assays. The choice of assay method will depend on the available resources and specific research questions. The radioactive assay is a robust and well-documented method, while non-radioactive alternatives provide safer and increasingly accessible options. Accurate measurement of this compound activity is crucial for understanding its role in cellular physiology and for the development of potential therapeutic modulators.
References
- 1. This compound | SGD [yeastgenome.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Phosphatidylinositol Synthase and Diacylglycerol Platforms Bust a Move - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genomic Analysis of this compound Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. uniprot.org [uniprot.org]
- 7. Inhibition of phosphatidylinositol synthase and other membrane-associated enzymes by stereoisomers of hexachlorocyclohexane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The active site of yeast phosphatidylinositol synthase this compound is facing the cytosol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Measuring Phosphatidylinositol Synthase Activity In Vitro: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphatidylinositol (PI) is a crucial phospholipid component of eukaryotic cell membranes, serving not only as a structural element but also as a precursor for a variety of signaling molecules, including phosphatidylinositol phosphates (PIPs) and diacylglycerol (DAG). The synthesis of PI is catalyzed by the enzyme phosphatidylinositol synthase (PIS), which facilitates the transfer of a phosphoinositol head group from CDP-diacylglycerol to myo-inositol. Given the central role of PI in cellular signaling pathways implicated in cell growth, proliferation, and apoptosis, PIS represents a potential therapeutic target for various diseases, including cancer and inflammatory disorders. This application note provides a detailed protocol for measuring PIS activity in vitro, a critical assay for screening potential inhibitors and characterizing the enzyme's kinetic properties.
Signaling Pathway
The synthesis of phosphatidylinositol is a key step in the broader phosphatidylinositol signaling pathway. The enzyme, phosphatidylinositol synthase (PIS), catalyzes the formation of PI from CDP-diacylglycerol and myo-inositol. PI can then be phosphorylated by various kinases to generate a range of phosphoinositides that act as second messengers in intracellular signaling cascades.
Figure 1. Phosphatidylinositol Synthesis and Signaling Pathway.
Experimental Protocol
This protocol describes a radiometric assay for measuring PIS activity by quantifying the incorporation of [³H]myo-inositol into phosphatidylinositol.
Materials and Reagents:
-
Enzyme Source: Purified or partially purified phosphatidylinositol synthase (e.g., from microsomal fractions of cells or tissues).
-
Substrates:
-
CDP-diacylglycerol (CDP-DAG)
-
[³H]myo-inositol (specific activity ~10-20 Ci/mmol)
-
-
Buffers and Solutions:
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0
-
100 mM MgCl₂
-
10% (w/v) Triton X-100
-
Stop Solution: Chloroform/Methanol (2:1, v/v)
-
Wash Solution: 1 M KCl
-
-
Scintillation Cocktail
-
96-well microplates
-
Scintillation counter
Experimental Workflow:
Figure 2. Experimental Workflow for In Vitro PIS Activity Assay.
Procedure:
-
Reaction Setup:
-
In a 96-well microplate, prepare the reaction mixture by adding the following components in order:
-
Assay Buffer (50 mM Tris-HCl, pH 8.0)
-
10 mM MgCl₂
-
0.1% Triton X-100
-
0.2 mM CDP-DAG
-
10 µM [³H]myo-inositol (adjust to desired specific activity)
-
-
For inhibitor screening, add the desired concentration of the test compound. Include a vehicle control (e.g., DMSO).
-
-
Enzyme Addition:
-
Initiate the reaction by adding the phosphatidylinositol synthase enzyme preparation to each well. The final reaction volume is typically 50-100 µL.
-
-
Incubation:
-
Incubate the reaction plate at 37°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.
-
-
Reaction Termination and Phase Separation:
-
Stop the reaction by adding 200 µL of the Chloroform/Methanol (2:1) stop solution.
-
Mix thoroughly by vortexing and then centrifuge the plate to separate the aqueous and organic phases.
-
-
Extraction of Phosphatidylinositol:
-
Carefully collect the lower organic phase, which contains the radiolabeled phosphatidylinositol product.
-
Wash the organic phase with 200 µL of 1 M KCl to remove any unincorporated [³H]myo-inositol. Vortex and centrifuge again.
-
Collect the lower organic phase.
-
-
Detection:
-
Transfer the final organic phase to a scintillation vial and allow the solvent to evaporate completely.
-
Add an appropriate volume of scintillation cocktail to each vial.
-
Measure the radioactivity using a scintillation counter. The counts per minute (CPM) are directly proportional to the amount of [³H]phosphatidylinositol synthesized.
-
Data Presentation
The following table summarizes key quantitative data for phosphatidylinositol synthase from various sources. It is important to note that while kinetic parameters are available, specific IC₅₀ values for PIS inhibitors are not widely reported in the public domain. The determination of IC₅₀ values is a critical step in drug discovery to quantify the potency of potential inhibitors.
| Parameter | Value | Source Organism | Citation |
| Kinetic Parameters | |||
| Km for myo-inositol | 0.28 mM | Human Placenta | [1] |
| Optimal CDP-diacylglycerol | 0.2 - 0.4 mM | Human Placenta | [1] |
| Enzyme Properties | |||
| Molecular Mass | 24 kDa | Human Placenta | [1] |
| Molecular Mass | 34 kDa | Saccharomyces cerevisiae | [2] |
| Optimal pH | 9.0 | Human Placenta | [1] |
| Optimal pH | 8.0 | Saccharomyces cerevisiae | [2] |
| Optimal Temperature | 50°C | Human Placenta | [1] |
| Inhibitor Data | |||
| IC₅₀ Values | Not readily available in public literature. | - |
Conclusion
The in vitro assay for phosphatidylinositol synthase activity is a robust and essential tool for researchers in both academic and industrial settings. This protocol provides a reliable method for measuring enzyme activity, which can be adapted for high-throughput screening of potential inhibitors. The lack of publicly available IC₅₀ data for PIS inhibitors highlights an opportunity for further research and development in this area, which could lead to the discovery of novel therapeutics targeting the phosphatidylinositol signaling pathway.
References
Application Notes and Protocols for Galactose-Inducible Expression of PIS1 in Yeast
For Researchers, Scientists, and Drug Development Professionals
Introduction
The PIS1 gene in Saccharomyces cerevisiae encodes phosphatidylinositol synthase, a critical enzyme in the biosynthesis of phosphatidylinositol (PI). PI and its phosphorylated derivatives are essential phospholipids involved in a myriad of cellular processes, including signal transduction, membrane trafficking, and cytoskeleton organization. The ability to precisely control the expression of this compound is a valuable tool for studying the downstream effects of altered PI levels and for investigating the role of this pathway in various disease models.
This document provides detailed protocols and application notes for the galactose-inducible expression of this compound in yeast, utilizing the well-characterized GAL promoter system. This system allows for tightly regulated, high-level expression of a target gene in the presence of galactose and repression in the presence of glucose.
Principle of Galactose-Inducible Expression in Yeast
The galactose utilization (GAL) pathway in Saccharomyces cerevisiae is a classic model for gene regulation. The expression of genes required for galactose metabolism, such as GAL1, GAL7, and GAL10, is controlled by a sophisticated regulatory circuit. This system can be harnessed to drive the expression of a heterologous gene, such as this compound, by placing it under the control of a GAL promoter (e.g., GAL1 or GAL10 promoter).
The key regulatory proteins are:
-
Gal4p: A transcriptional activator that binds to Upstream Activating Sequences (UASGAL) in the promoter region of GAL genes.
-
Gal80p: A repressor protein that binds to Gal4p and inhibits its activating function in the absence of galactose.
-
Gal3p: A transducer that, in the presence of galactose, binds to Gal80p, causing a conformational change that releases Gal80p from Gal4p, thereby allowing transcription to proceed.
Glucose actively represses the GAL genes through a mechanism known as catabolite repression, ensuring that the yeast cell preferentially utilizes glucose when available. Therefore, to achieve induction, glucose must be absent from the growth medium.
Signaling Pathway Diagram
Caption: Galactose-inducible expression of this compound in yeast.
Experimental Protocols
Construction of a Galactose-Inducible this compound Expression Strain
Objective: To clone the this compound open reading frame (ORF) into a yeast expression vector under the control of the GAL1 promoter and transform it into a suitable yeast strain.
Materials:
-
Yeast strain (e.g., BY4741, W303)
-
Yeast expression vector with a GAL1 promoter and a selectable marker (e.g., pYES2 - URA3 selection)
-
Restriction enzymes and T4 DNA ligase
-
PCR primers for this compound ORF amplification
-
Yeast transformation kit or reagents (Lithium Acetate/PEG method)
-
Selective media plates (e.g., SC-Ura with 2% glucose)
Protocol:
-
Amplification of this compound ORF: Amplify the this compound ORF from yeast genomic DNA using PCR primers that incorporate appropriate restriction sites for cloning into the expression vector.
-
Vector and Insert Preparation: Digest both the expression vector and the purified PCR product with the chosen restriction enzymes.
-
Ligation: Ligate the digested this compound insert into the digested vector using T4 DNA ligase.
-
Transformation into E. coli: Transform the ligation mixture into competent E. coli for plasmid amplification. Select transformants on LB agar plates containing the appropriate antibiotic.
-
Plasmid Purification and Verification: Isolate plasmid DNA from selected E. coli colonies and verify the correct insertion of the this compound gene by restriction digest and/or DNA sequencing.
-
Yeast Transformation: Transform the verified plasmid into the desired yeast strain using the lithium acetate/PEG method.
-
Selection of Yeast Transformants: Plate the transformed yeast cells on synthetic complete (SC) medium lacking the appropriate nutrient for selection (e.g., SC-Ura for a URA3-marked plasmid) and containing 2% glucose. Incubate at 30°C for 2-3 days until colonies appear.
-
Verification of Transformants: Pick several colonies and verify the presence of the plasmid by colony PCR or by isolating the plasmid from yeast and transforming it back into E. coli.
Galactose Induction of this compound Expression
Objective: To induce the expression of this compound in the engineered yeast strain.
Materials:
-
Yeast strain containing the GAL-PIS1 plasmid
-
YPD medium (1% yeast extract, 2% peptone, 2% glucose)
-
Selective medium with raffinose (e.g., SC-Ura + 2% raffinose)
-
Induction medium (e.g., SC-Ura + 2% galactose)
-
Sterile flasks
-
Shaking incubator
Protocol:
-
Pre-culture Preparation: Inoculate a single colony of the GAL-PIS1 yeast strain into 5 mL of selective medium containing 2% glucose (e.g., SC-Ura + 2% glucose). Grow overnight at 30°C with shaking (200-250 rpm).
-
Raffinose Culture (Depletion of Glucose): The next day, inoculate a larger volume of selective medium containing 2% raffinose (e.g., 50 mL of SC-Ura + 2% raffinose) with the overnight culture to an OD600 of ~0.2-0.4. Grow at 30°C with shaking until the culture reaches mid-log phase (OD600 of 0.8-1.0). The use of raffinose as the carbon source prevents glucose repression and allows for faster induction upon addition of galactose.
-
Induction:
-
Harvest the cells from the raffinose culture by centrifugation (3000 x g for 5 minutes).
-
Wash the cell pellet with sterile water to remove any residual raffinose.
-
Resuspend the cells in the same volume of pre-warmed induction medium (e.g., SC-Ura + 2% galactose).
-
Alternatively, for a simpler induction, add sterile galactose to the raffinose culture to a final concentration of 2%.
-
-
Time-Course Sampling: Continue to incubate the culture at 30°C with shaking. Collect samples at various time points (e.g., 0, 2, 4, 6, 8, and 24 hours) for subsequent analysis. For each sample, measure the OD600 and pellet a defined number of cells for protein or RNA extraction. Store pellets at -80°C.
Experimental Workflow Diagram
Caption: Experimental workflow for this compound expression.
Data Presentation
Quantitative Analysis of this compound Expression
The level of this compound expression can be quantified at both the mRNA and protein levels. Below are example tables of expected results based on typical GAL promoter-driven expression.
Table 1: Relative this compound mRNA Levels Following Galactose Induction (RT-qPCR)
| Time Point (hours) | Fold Change in this compound mRNA (vs. T=0) |
| 0 | 1.0 |
| 2 | 50 - 150 |
| 4 | 200 - 500 |
| 8 | 150 - 300 |
| 24 | 50 - 100 |
Note: The exact fold change can vary depending on the yeast strain, plasmid copy number, and specific experimental conditions. A housekeeping gene (e.g., ACT1) should be used for normalization.
Table 2: this compound Protein Levels Following Galactose Induction (Western Blot Densitometry)
| Time Point (hours) | Relative this compound Protein Level (Arbitrary Units) |
| 0 | Undetectable / Baseline |
| 2 | Low but detectable |
| 4 | Moderate |
| 8 | High / Peak |
| 24 | Sustained High |
Note: For quantitative western blotting, a loading control (e.g., Pgk1p or Gap1p) is essential. If an epitope-tagged version of Pis1p is used (e.g., His-tag or HA-tag), a corresponding antibody can be used for detection.
Application Notes and Considerations
-
Choice of Carbon Source for Pre-culture: While glucose is commonly used for initial growth, it strongly represses the GAL promoter. A subsequent growth phase in a non-repressing, non-inducing carbon source like raffinose is highly recommended for a more rapid and synchronous induction upon the addition of galactose.
-
Galactose Concentration: A final concentration of 2% (w/v) galactose is generally sufficient for maximal induction. Higher concentrations are unlikely to significantly increase expression levels.
-
Toxicity of this compound Overexpression: Overexpression of this compound can lead to increased invasive growth and may affect the normal cell cycle.[1] It is important to monitor cell morphology and growth rates following induction. A lower galactose concentration (e.g., 0.5%) or a shorter induction time may be necessary if significant toxicity is observed.
-
This compound is a Membrane Protein: As a phosphatidylinositol synthase, Pis1p is an integral membrane protein, primarily localized to the endoplasmic reticulum. This may affect protein extraction and solubility. The use of detergents and specific lysis buffers may be required for efficient extraction and analysis by methods such as SDS-PAGE and Western blotting.
-
Strain Background: The genetic background of the yeast strain can influence the efficiency of galactose induction. Strains with defects in the GAL regulatory pathway will not be suitable. It is recommended to use standard laboratory strains with intact GAL systems.
-
Plasmid Stability: When growing in non-selective media for large-scale expression, plasmid loss can occur. It is advisable to maintain selective pressure for as long as possible.
By following these protocols and considering the associated application notes, researchers can effectively utilize the galactose-inducible system to study the function and regulation of this compound in Saccharomyces cerevisiae.
References
Methods for Quantifying Phosphatidylinositol Levels: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphatidylinositol (PI) and its phosphorylated derivatives, known as phosphoinositides (PIPs), are minor but critically important lipid components of eukaryotic cell membranes.[1][2] They play pivotal roles in a myriad of cellular processes, including signal transduction, membrane trafficking, and cytoskeletal dynamics.[1][3] The reversible phosphorylation of the inositol headgroup of PI at the 3, 4, and 5 positions generates seven distinct PIP species, each with specific cellular localizations and functions.[1][2] Given their central role in cell physiology and disease, accurate quantification of PI and PIP levels is essential for understanding their function and for the development of therapeutics targeting phosphoinositide signaling pathways.
This document provides detailed application notes and protocols for the principle methods used to quantify phosphatidylinositol levels.
Data Presentation: Quantitative Levels of Phosphoinositides
The abundance of different phosphoinositide species can vary significantly between cell types and in response to cellular stimuli. The following tables summarize representative quantitative data for phosphoinositide levels in various biological samples.
| Phosphoinositide Species | Abundance (% of Total Phospholipids) in Mammalian Cells | References |
| PI(4)P | 0.5 - 1.5% | [4] |
| PI(4,5)P₂ | 0.5 - 1.5% | [4] |
| PI(3)P | ~10-25% of PI(4)P levels | [4] |
| PI(5)P | 0.1 - 1% of PI(4)P and PI(4,5)P₂ levels | [4] |
| PI(3,4,5)P₃ | 0.1 - 1% of PI(4)P and PI(4,5)P₂ levels | [4] |
| Sample Type | Condition | Phosphoinositide Species | Concentration (pmol/mg protein) | References |
| Tobacco Cells | Wild-Type | PtdIns(4,5)P₂ | ~10 | [5] |
| Tobacco Cells | Expressing Human PIPKIα | PtdIns(4,5)P₂ | ~1000 | [5] |
| Human Platelets | Unstimulated | PI4P | Not specified | [6] |
| Human Platelets | Stimulated with Collagen-Related Peptide | PI4P | Significantly increased | [6] |
| Human Platelets | Unstimulated | PI(4,5)P₂ | Not specified | [6] |
| Human Platelets | Stimulated with Collagen-Related Peptide | PI(4,5)P₂ | Significantly increased | [6] |
Signaling Pathways Involving Phosphatidylinositols
Phosphatidylinositols are key players in major signaling pathways that regulate a wide array of cellular functions. Two of the most well-characterized pathways are the Phospholipase C (PLC) pathway and the Phosphoinositide 3-kinase (PI3K)/AKT pathway.
Phospholipase C (PLC) Signaling Pathway
Upon activation by various stimuli, such as hormones and growth factors, PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PI(4,5)P₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[7][8] IP₃ triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[7]
Caption: The Phospholipase C (PLC) signaling pathway.
Phosphoinositide 3-Kinase (PI3K)/AKT Signaling Pathway
The PI3K/AKT pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[9][10] Upon activation by growth factors or other stimuli, PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PI(4,5)P₂) to generate phosphatidylinositol 3,4,5-trisphosphate (PI(3,4,5)P₃).[1][11] PI(3,4,5)P₃ then recruits and activates downstream effectors, most notably the serine/threonine kinase AKT.[12]
Caption: The PI3K/AKT signaling pathway.
Experimental Protocols
Mass Spectrometry (MS)-Based Methods
Mass spectrometry has become a powerful tool for the sensitive and specific quantification of phosphoinositides.[3] Various MS-based approaches, including liquid chromatography-mass spectrometry (LC-MS), electrospray ionization-mass spectrometry (ESI-MS), and tandem mass spectrometry (MS/MS), allow for the detailed analysis of different PI species and their fatty acid compositions.[13]
Caption: General workflow for LC-MS/MS-based PI quantification.
This protocol is adapted from established methods for lipid extraction.[6]
-
Cell Harvesting:
-
For adherent cells, wash with ice-cold PBS, then scrape cells in the presence of ice-cold methanol.
-
For suspension cells, pellet by centrifugation (500 x g, 5 min, 4°C) and wash with ice-cold PBS.
-
-
Lipid Extraction (Folch Method):
-
Resuspend the cell pellet in a chloroform:methanol (2:1, v/v) solution.
-
Vortex thoroughly and incubate on ice for 30 minutes.
-
Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.
-
Vortex and centrifuge (1000 x g, 10 min, 4°C).
-
Carefully collect the lower organic phase containing the lipids.
-
-
Drying and Reconstitution:
-
Dry the collected organic phase under a stream of nitrogen gas.
-
Reconstitute the lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol/chloroform).
-
Radiolabeling and HPLC
This classic method involves metabolically labeling cells with a radioactive precursor, typically ³²P-orthophosphate or ³H-myo-inositol, which is incorporated into newly synthesized phosphoinositides. The radiolabeled lipids are then extracted, deacylated, and separated by high-performance liquid chromatography (HPLC) with detection by an in-line scintillation counter.
Caption: Workflow for quantifying PI levels by radiolabeling and HPLC.
-
Cell Labeling:
-
Incubate cells in phosphate-free medium containing ³²P-orthophosphate for a sufficient time to allow for incorporation into the ATP pool and subsequently into phosphoinositides.
-
-
Lipid Extraction:
-
Terminate the labeling by adding ice-cold trichloroacetic acid (TCA).
-
Extract lipids using an acidified chloroform/methanol mixture.
-
-
Deacylation:
-
The extracted lipids are deacylated to remove the fatty acid chains, leaving the water-soluble glycerophosphoinositol head groups.
-
-
HPLC Analysis:
-
The deacylated head groups are separated by anion-exchange HPLC.
-
The eluate is passed through an in-line scintillation detector to quantify the radioactivity in each peak, which corresponds to the amount of each phosphoinositide.
-
Thin-Layer Chromatography (TLC)
TLC is a relatively simple and cost-effective method for separating phosphoinositides. It is often used for qualitative analysis but can be adapted for semi-quantitative or quantitative analysis by coupling it with techniques like autoradiography (for radiolabeled lipids) or densitometry.
This protocol provides a general guideline for TLC analysis.
-
Sample Preparation:
-
Extract lipids from cells or tissues as described in the mass spectrometry protocol.
-
-
TLC Plate Preparation:
-
Use commercially available silica gel TLC plates.
-
Activate the plate by heating at 100-110°C for 30-60 minutes.
-
-
Sample Application:
-
Spot the lipid extract onto the origin of the TLC plate using a fine capillary tube.
-
-
Chromatogram Development:
-
Place the TLC plate in a developing chamber containing an appropriate solvent system (e.g., chloroform/methanol/ammonia/water).
-
Allow the solvent to ascend the plate until the solvent front is near the top.
-
-
Visualization and Quantification:
-
For radiolabeled lipids, expose the plate to X-ray film or a phosphorimager screen.
-
For non-radiolabeled lipids, visualize by staining with iodine vapor or specific lipid stains.
-
Quantify the spots by scraping the silica from the plate and measuring the radioactivity by scintillation counting or by densitometric analysis of the stained plate.
-
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA-based methods for PI quantification are commercially available and offer a high-throughput and non-radioactive alternative. These assays typically involve the use of a PI-specific antibody to capture and detect the lipid.
This is a generalized protocol based on commercially available kits.
-
Sample Preparation:
-
Prepare cell lysates or tissue homogenates according to the kit manufacturer's instructions.
-
-
Assay Procedure:
-
Add standards and samples to the wells of a microplate pre-coated with a PI-binding protein or antibody.
-
Incubate to allow PI to bind.
-
Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
-
Wash the plate to remove unbound reagents.
-
Add a substrate that is converted by the enzyme into a detectable signal (e.g., colorimetric or chemiluminescent).
-
Measure the signal using a microplate reader.
-
-
Quantification:
-
Generate a standard curve using known concentrations of PI.
-
Determine the concentration of PI in the samples by interpolating from the standard curve.
-
Conclusion
The choice of method for quantifying phosphatidylinositol levels depends on the specific research question, the required sensitivity and specificity, and the available instrumentation. Mass spectrometry offers the most detailed and quantitative information, including the analysis of individual fatty acyl species. Radiolabeling followed by HPLC is a sensitive method for measuring the turnover of phosphoinositides. TLC is a simpler, more accessible technique suitable for qualitative and semi-quantitative analysis. ELISA provides a high-throughput, non-radioactive option for quantifying total PI. By selecting the appropriate method and following a well-defined protocol, researchers can obtain reliable and accurate measurements of these critical signaling lipids.
References
- 1. Phosphatidylinositol(4,5)bisphosphate: diverse functions at the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphatidylinositol - Wikipedia [en.wikipedia.org]
- 3. Phosphatidylinositol Analysis by Mass Spectrometry Techniques - Creative Proteomics [creative-proteomics.com]
- 4. The Chemistry and Biology of Phosphatidylinositol 4-Phosphate at the Plasma Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. ajmc.com [ajmc.com]
- 9. Quantitative Measurement of Functional Activity of the PI3K Signaling Pathway in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. PIP3 abundance overcomes PI3K signaling selectivity in invadopodia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Immunology of Stress: A Review Article - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Conditional Knockout of PIS1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphatidylinositol synthase 1 (PIS1) is a critical enzyme that catalyzes the formation of phosphatidylinositol (PI) from cytidine diphosphate-diacylglycerol (CDP-DAG) and myo-inositol.[1] PI is a fundamental component of eukaryotic cell membranes and serves as a precursor for a variety of essential signaling molecules, including phosphoinositides (PIPs) and inositol polyphosphates.[1][2] These molecules are integral to numerous cellular processes such as signal transduction, vesicle trafficking, cytoskeletal organization, and cell migration.[2][3]
The this compound gene is essential for viability in many organisms, and its complete deletion can lead to embryonic lethality.[4][5] This makes traditional knockout models unsuitable for studying its function in adult tissues or at specific developmental stages.[6] A conditional knockout (cKO) strategy, therefore, provides a powerful tool to circumvent this lethality and enables the spatial and temporal inactivation of this compound, allowing for a detailed investigation of its roles in specific cell types and disease processes.[6][7]
This document provides a detailed guide for creating a conditional knockout of this compound using a CRISPR-Cas9-mediated approach to generate a floxed allele, followed by Cre-Lox recombination for gene inactivation.
Principle of the Method
The strategy for creating a this compound conditional knockout model is a two-stage process:
-
Generation of a "Floxed" this compound Allele: The CRISPR-Cas9 system is used to introduce two LoxP sites into the endogenous this compound locus, flanking a critical exon or set of exons. This is achieved through homology-directed repair (HDR) using a donor template containing the LoxP sites and sequences homologous to the target region.[8][9] Mice carrying this "floxed" (PIS1fl/fl) allele are viable and express functional this compound protein, as the LoxP sites themselves do not disrupt gene function.[7]
-
Cre-Mediated Excision: The PIS1fl/fl mice are then crossed with a transgenic mouse line that expresses Cre recombinase. Cre is a site-specific recombinase that recognizes LoxP sites and excises the intervening DNA sequence.[10][11] By using a Cre-driver line with a tissue-specific or inducible promoter, the deletion of the floxed this compound exon(s) can be restricted to specific cell types or activated at a desired time, resulting in a conditional knockout.[6][12]
This compound Signaling Pathway and Conditional Knockout Strategy
The this compound enzyme is central to the synthesis of phosphatidylinositol (PI), a precursor for a cascade of signaling lipids.[1][13]
Caption: this compound catalyzes the synthesis of PI, a key precursor for downstream signaling molecules.
The workflow for generating a conditional knockout of this compound involves several key stages, from initial design to the final validation of the animal model.
Caption: Workflow for generating a this compound conditional knockout mouse model.
Experimental Protocols
Phase 1: Generation of a this compound Floxed Allele using CRISPR-Cas9
Protocol 1.1: Design of gRNAs and Homology Directed Repair (HDR) Donor Template
-
Exon Selection: Identify a critical exon of the this compound gene. The ideal target is an early coding exon that is present in all transcript variants and whose deletion will cause a frameshift mutation, leading to a non-functional protein product.
-
gRNA Design:
-
Use online design tools (e.g., CHOPCHOP, Synthego) to identify high-scoring guide RNAs (gRNAs) targeting sequences in the introns flanking the chosen exon.[14][15]
-
Select two gRNAs, one upstream and one downstream of the target exon, that have high on-target efficiency scores and minimal predicted off-target effects.[16] The Cas9 cleavage sites should be as close as possible to the intended insertion sites of the LoxP sequences.[8]
-
-
HDR Donor Template Design:
-
Design a plasmid or single-stranded DNA donor template.[17][18]
-
The template must contain the target exon flanked by two LoxP sites in the same orientation.
-
Flanking the LoxP-exon-LoxP cassette, include homology arms that are homologous to the genomic sequences upstream and downstream of the gRNA cut sites. The typical length for plasmid-based homology arms is 500-1000 bp on each side.[8][17]
-
To prevent the Cas9 nuclease from repeatedly cutting the donor template or the successfully integrated allele, introduce silent mutations into the PAM sequence or the gRNA seed region within the homology arms of the template.[17]
-
Protocol 1.2: Transfection of Embryonic Stem (ES) Cells
-
Cell Culture: Culture mouse embryonic stem (ES) cells on a feeder layer of mitotically inactivated mouse embryonic fibroblasts (MEFs) or in a feeder-free system with appropriate media (e.g., DMEM, 15% FBS, LIF, 2-mercaptoethanol).
-
Transfection:
-
Co-transfect the ES cells with the Cas9-expressing plasmid, the two gRNA-expressing plasmids, and the linearized HDR donor template plasmid.
-
Electroporation is a highly efficient method for delivering CRISPR components into ES cells.[19] Use a pre-optimized electroporation protocol for your specific ES cell line.
-
-
Selection:
-
After transfection, allow cells to recover for 24-48 hours.
-
If the donor plasmid contains a selection marker (e.g., puromycin resistance), apply the appropriate antibiotic to select for cells that have taken up the plasmid.[20]
-
Culture the cells for 7-10 days until resistant colonies are visible.
-
Protocol 1.3: Screening and Identification of Correctly Targeted Clones
-
Colony Picking: Manually pick individual ES cell colonies, disaggregate them, and expand each clone in a separate well of a 96-well plate. Create a replica plate for cryopreservation.
-
Genomic DNA Extraction: Extract genomic DNA from a portion of the cells from each expanded clone.
-
PCR Screening:
-
Design PCR primers to screen for the correct integration of the LoxP sites. Use a combination of primers that bind outside the homology arms and inside the inserted cassette (e.g., within the LoxP site).
-
This strategy allows for the differentiation between wild-type, randomly integrated, and correctly targeted (heterozygous floxed) alleles.
-
-
Sequence Verification: For all PCR-positive clones, amplify the entire targeted region, including the homology arms and the floxed exon. Sequence the PCR product to confirm the correct and seamless integration of the LoxP sites and the absence of unintended mutations.
-
Expansion and Karyotyping: Expand the confirmed heterozygous floxed (PIS1fl/+) ES cell clones. Perform karyotyping to ensure the cells have maintained a normal chromosome count before proceeding to blastocyst injection.
Phase 2: Generation and Validation of Conditional Knockout Model
Protocol 2.1: Generation of this compound Floxed Mice
-
Blastocyst Injection: Inject the validated PIS1fl/+ ES cells into blastocysts (e.g., from a C57BL/6 mouse strain).[19]
-
Embryo Transfer: Transfer the injected blastocysts into the uteri of pseudopregnant surrogate female mice.[19]
-
Identification of Chimeras: The resulting offspring (chimeras) will have coats with mixed colors, indicating contributions from both the host blastocyst and the injected ES cells. High-percentage chimeras are more likely to achieve germline transmission.[19]
-
Germline Transmission: Breed the chimeric mice with wild-type mice. Screen the offspring by PCR for the presence of the floxed allele. Offspring that inherit the floxed allele are the F1 generation (PIS1fl/+).
Protocol 2.2: Breeding with Cre-driver Mice
-
Establish Homozygous Floxed Line: Intercross the heterozygous PIS1fl/+ mice to generate a homozygous floxed line (PIS1fl/fl). These mice should be viable and show no phenotype.
-
Select a Cre-Driver Line: Choose a Cre-driver mouse line that expresses Cre recombinase under the control of a promoter specific to the tissue or cell type of interest (for spatial control) or an inducible system like Cre-ERT2 (for temporal control, activated by tamoxifen).[6][21]
-
Breeding: Cross the homozygous PIS1fl/fl mice with the selected Cre-driver mice (Cre+). This will generate offspring that are heterozygous for the floxed allele and carry the Cre transgene (PIS1fl/+; Cre+).
-
Final Cross: Cross the PIS1fl/+; Cre+ mice with PIS1fl/fl mice. According to Mendelian genetics, approximately 25% of the offspring will have the desired genotype for the conditional knockout: ** PIS1fl/fl; Cre+ **.
Protocol 2.3: Genotyping and Confirmation of Conditional Knockout
-
Genotyping:
-
Extract genomic DNA from tail biopsies or relevant tissues.
-
Use a three-primer PCR strategy to distinguish between the wild-type, floxed, and excised (knockout) alleles in a single reaction.
-
-
Confirmation of Knockout:
-
mRNA Analysis: In the target tissue where Cre is expressed, perform RT-qPCR to confirm a significant reduction in this compound mRNA levels.
-
Protein Analysis: Perform Western blotting on protein lysates from the target tissue to confirm the absence or significant reduction of the this compound protein.
-
Phenotypic Analysis: Conduct functional assays and phenotypic characterization relevant to the known or hypothesized functions of this compound in the target tissue.
-
The Cre-LoxP system will excise the critical exon flanked by LoxP sites only in cells expressing Cre recombinase.
Caption: Cre-mediated recombination excises the floxed exon, inactivating the this compound gene.
Data Presentation
Table 1: Representative Quantitative Data (Expected Outcomes)
This table presents hypothetical data based on the known function of this compound. Actual results will vary based on the cell type and experimental conditions.
| Analyte | Control (this compound fl/fl) | Conditional KO (this compound fl/fl; Cre+) | Expected Fold Change | Method |
| This compound mRNA Level | 1.0 ± 0.15 | 0.08 ± 0.04 | ↓ 12.5x | RT-qPCR |
| This compound Protein Level | 100% ± 12% | < 5% | ↓ >20x | Western Blot |
| Phosphatidylinositol (PI) | 15.2 ± 1.8 nmol/mg protein | 3.1 ± 0.9 nmol/mg protein | ↓ 4.9x | Lipidomics (LC-MS/MS) |
| Phosphatidylcholine (PC) | 45.8 ± 5.1 nmol/mg protein | 51.2 ± 6.3 nmol/mg protein | ↑ 1.1x | Lipidomics (LC-MS/MS) |
| Cell Proliferation Rate | 1.0 ± 0.1 | 0.4 ± 0.12 | ↓ 2.5x | Cell Viability Assay |
Table 2: Example Primer Sequences for Genotyping
| Primer Name | Sequence (5' to 3') | Target | Expected Product Size (bp) |
| This compound-Fwd | GACTAGTGCC AGGCTTAA GTCAGG | Upstream of 5' LoxP | WT: ~250 bp |
| This compound-Rev1 | CCTCTACAGG TCATAGGTG TTCTCC | Downstream of 3' LoxP | Floxed: ~350 bp |
| This compound-Rev2 | GTAGGAACTG CTTCCTTC ACGATG | Within target Exon | KO (Excised): ~400 bp |
References
- 1. academic.oup.com [academic.oup.com]
- 2. Phosphoinositide (Lipid) Signaling | Cell Signaling Technology [cellsignal.com]
- 3. Frontiers | Phosphoinositide Signaling and Mechanotransduction in Cardiovascular Biology and Disease [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound | SGD [yeastgenome.org]
- 6. Conditional gene knockout - Wikipedia [en.wikipedia.org]
- 7. scispace.com [scispace.com]
- 8. blog.addgene.org [blog.addgene.org]
- 9. CRISPR/Cas9 knockouts [takarabio.com]
- 10. How Does Cre-Lox Recombination Work in Conditional Knockouts? [synapse.patsnap.com]
- 11. youtube.com [youtube.com]
- 12. cyagen.com [cyagen.com]
- 13. uniprot.org [uniprot.org]
- 14. m.youtube.com [m.youtube.com]
- 15. youtube.com [youtube.com]
- 16. youtube.com [youtube.com]
- 17. revvity.com [revvity.com]
- 18. benchling.com [benchling.com]
- 19. youtube.com [youtube.com]
- 20. m.youtube.com [m.youtube.com]
- 21. researchgate.net [researchgate.net]
Purification of Recombinant Pis1 Protein: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphatidylinositol synthase (Pis1) is an integral membrane enzyme responsible for the synthesis of phosphatidylinositol (PI), a crucial phospholipid involved in various cellular processes, including signal transduction, membrane trafficking, and anchoring of proteins to the cell membrane. The production of highly pure and active recombinant this compound protein is essential for structural and functional studies, as well as for its use in high-throughput screening assays for the identification of novel inhibitors with therapeutic potential.
These application notes provide a comprehensive overview and detailed protocols for the expression and purification of recombinant this compound protein, primarily focusing on expression in Saccharomyces cerevisiae and subsequent purification using a multi-step chromatography strategy.
Data Presentation
Table 1: Summary of a Typical Purification Yield for Recombinant this compound from Saccharomyces cerevisiae (1 Liter Culture)
| Purification Step | Total Protein (mg) | This compound Activity (units) | Specific Activity (units/mg) | Yield (%) | Purification Fold |
| Crude Cell Lysate | 2000 | 100 | 0.05 | 100 | 1 |
| Solubilized Membrane Fraction | 400 | 90 | 0.225 | 90 | 4.5 |
| Affinity Chromatography (His-tag) | 1.5 | 60 | 40 | 60 | 800 |
| Size-Exclusion Chromatography | 1.2 | 54 | 45 | 54 | 900 |
Note: These values are representative and may vary depending on the specific expression construct, yeast strain, and precise experimental conditions.
Table 2: Comparison of Purification Schemes for Phosphatidylinositol Synthase from Different Sources
| Parameter | Recombinant Human FICD from Yeast[1] | Rat Brain this compound[2] | Human Placenta this compound[3] |
| Expression System | Saccharomyces cerevisiae | Native Tissue | Native Tissue |
| Solubilization Agent | DDM | Triton X-100 | Triton X-100 |
| Primary Affinity Step | Ni-NTA (His-tag) | CDP-diacylglycerol-Sepharose | CDP-diacylglycerol-Sepharose |
| Secondary Purification | - | - | Ion-Exchange (Mono Q) |
| Purification Fold | Not Reported | 200-250 | 8300 |
| Final Yield | 1-2 mg/L of culture | 5-10% (from whole brain) | Not Reported |
Signaling Pathway and Experimental Workflow
The following diagram illustrates the de novo synthesis pathway of phosphatidylinositol, highlighting the central role of this compound.
Caption: De novo synthesis of phosphatidylinositol.
This next diagram outlines the general experimental workflow for the purification of recombinant this compound protein.
Caption: Workflow for recombinant this compound purification.
Experimental Protocols
Expression of Recombinant His-tagged this compound in Saccharomyces cerevisiae
This protocol is adapted for a galactose-inducible expression system in yeast.
Materials:
-
S. cerevisiae strain (e.g., W303) transformed with a galactose-inducible expression vector containing the His-tagged this compound gene.
-
YPD medium (1% yeast extract, 2% peptone, 2% dextrose).
-
YPG medium (1% yeast extract, 2% peptone, 2% galactose).
-
Sterile flasks.
-
Incubator shaker.
Protocol:
-
Inoculate a 50 mL starter culture of YPD with a single colony of the transformed yeast strain.
-
Incubate overnight at 30°C with vigorous shaking (250 rpm).
-
The next day, use the starter culture to inoculate 1 L of YPG to an OD600 of 0.1.
-
Grow the culture at 30°C with shaking until the OD600 reaches 0.8-1.0.
-
Induce protein expression by adding galactose to a final concentration of 2% (if not already the primary carbon source in the medium).
-
Continue to incubate at 30°C for 16-24 hours.
-
Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.
-
Wash the cell pellet once with ice-cold sterile water and store at -80°C until needed.
Yeast Cell Lysis and Membrane Preparation
Materials:
-
Lysis Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 10% glycerol, 1 mM EDTA, 1 mM DTT, and protease inhibitors (e.g., PMSF, leupeptin, pepstatin).
-
Acid-washed glass beads (0.5 mm diameter).
-
Bead beater or high-speed vortexer.
-
Centrifuge and ultracentrifuge.
Protocol:
-
Resuspend the frozen yeast pellet in 3 volumes of ice-cold Lysis Buffer.
-
Add an equal volume of acid-washed glass beads to the cell suspension.
-
Disrupt the cells by vortexing at maximum speed for 30-second intervals, with 1-minute cooling periods on ice in between, for a total of 8-10 cycles.[1]
-
Monitor cell lysis by microscopy.
-
Centrifuge the lysate at 1,000 x g for 10 minutes at 4°C to remove unbroken cells and debris.[1]
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the total cell membranes.
-
Discard the supernatant and resuspend the membrane pellet in Lysis Buffer. The membranes can be stored at -80°C.
Solubilization of Membrane-Bound this compound
Materials:
-
Solubilization Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 10% glycerol, 20 mM imidazole, 1 mM DTT, protease inhibitors.
-
n-Dodecyl-β-D-maltoside (DDM) stock solution (10% w/v).
Protocol:
-
Thaw the membrane pellet on ice and determine the total protein concentration (e.g., using a BCA assay).
-
Dilute the membranes with Solubilization Buffer to a final protein concentration of 5 mg/mL.
-
Add DDM dropwise while gently stirring to a final concentration of 1% (w/v).
-
Incubate on a rotator at 4°C for 1-2 hours to allow for solubilization.
-
Centrifuge at 100,000 x g for 1 hour at 4°C to pellet any insoluble material.
-
The supernatant, containing the solubilized His-tagged this compound, is now ready for affinity purification.
Affinity Chromatography (His-tag Purification)
Materials:
-
Ni-NTA or other immobilized metal affinity chromatography (IMAC) resin.
-
Wash Buffer: 50 mM HEPES pH 7.5, 300 mM NaCl, 10% glycerol, 40 mM imidazole, 0.05% DDM.
-
Elution Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 10% glycerol, 250 mM imidazole, 0.05% DDM.
-
Chromatography column.
Protocol:
-
Equilibrate the IMAC column with 5-10 column volumes (CV) of Solubilization Buffer (without DDM).
-
Load the solubilized membrane fraction onto the column at a flow rate of approximately 1 mL/min.
-
Wash the column with 10-15 CV of Wash Buffer to remove non-specifically bound proteins.
-
Elute the His-tagged this compound protein with 5 CV of Elution Buffer. Collect fractions of 0.5-1 mL.
-
Analyze the fractions by SDS-PAGE to identify those containing the purified this compound.
Size-Exclusion Chromatography (Polishing Step)
Materials:
-
Size-exclusion chromatography column (e.g., Superdex 200 or similar).
-
SEC Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 5% glycerol, 0.02% DDM.
-
Protein concentrator (e.g., centrifugal filter unit).
Protocol:
-
Pool the fractions from the affinity chromatography step that contain the highest concentration of this compound.
-
Concentrate the pooled fractions to a volume of 0.5-1.0 mL using a protein concentrator.
-
Equilibrate the size-exclusion column with at least 2 CV of SEC Buffer.
-
Load the concentrated protein sample onto the column.
-
Run the chromatography at a flow rate appropriate for the column and collect fractions.
-
Analyze the fractions by SDS-PAGE to identify those containing pure, monomeric this compound.
-
Pool the pure fractions, determine the protein concentration, and store at -80°C in small aliquots.
Conclusion
The protocols outlined in these application notes provide a robust framework for the successful expression and purification of recombinant this compound protein. The combination of expression in S. cerevisiae, solubilization with DDM, and a two-step purification strategy involving affinity and size-exclusion chromatography can yield highly pure and active this compound suitable for a wide range of downstream applications in research and drug development. Optimization of specific parameters, such as detergent concentration and chromatography conditions, may be necessary to maximize yield and purity for a particular this compound construct.
References
- 1. mdpi.com [mdpi.com]
- 2. Purification of phosphatidylinositol synthetase from rat brain by CDP-diacylglycerol affinity chromatography and properties of the purified enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Purification and characterization of phosphatidylinositol synthase from human placenta - PMC [pmc.ncbi.nlm.nih.gov]
Generating High-Affinity Monoclonal Antibodies Against the Integral Membrane Protein Pis1p
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Pis1p, a phosphatidylinositol synthase, is an integral membrane protein located in the endoplasmic reticulum (ER) of Saccharomyces cerevisiae and is crucial for the biosynthesis of phosphatidylinositol (PI), a key component of cell membranes and a precursor for various signaling molecules. The central role of Pis1p in lipid metabolism and cellular signaling makes it a potential target for novel therapeutic interventions. The development of high-affinity monoclonal antibodies against Pis1p is essential for its characterization, validation as a drug target, and for the development of targeted therapies.
This document provides detailed application notes and protocols for the generation of monoclonal antibodies against Pis1p. The methodologies described herein cover antigen preparation through the overexpression and purification of Pis1p from S. cerevisiae, immunization strategies tailored for integral membrane proteins, and comprehensive screening and validation of the resulting antibodies.
Antigen Preparation: Overexpression and Purification of Pis1p
The successful generation of antibodies against integral membrane proteins like Pis1p is critically dependent on the quality of the antigen. Overexpression of the full-length protein in a host system that ensures proper folding and post-translational modifications is paramount. Saccharomyces cerevisiae is an excellent host for expressing yeast proteins, often leading to higher yields and more native conformations.
Protocol: Overexpression and Purification of His-tagged Pis1p from S. cerevisiae
1. Gene Cloning and Vector Construction:
-
The open reading frame of the PIS1 gene (YDR291W) is amplified by PCR from S. cerevisiae genomic DNA.
-
The PCR product is cloned into a high-copy yeast expression vector (e.g., pYES2) under the control of an inducible promoter, such as the GAL1 promoter.
-
A sequence encoding a hexahistidine (6xHis) tag is incorporated at the C-terminus of the this compound gene for affinity purification.
2. Yeast Transformation and Culture:
-
The expression vector is transformed into a suitable S. cerevisiae strain (e.g., W303).
-
Transformed cells are selected on appropriate synthetic dropout medium.
-
A single colony is used to inoculate a starter culture in synthetic medium containing a non-inducing carbon source (e.g., raffinose).
-
The starter culture is used to inoculate a larger volume of expression medium containing the inducing carbon source (galactose) and grown for 16-24 hours at 30°C.
3. Membrane Protein Extraction and Solubilization:
-
Yeast cells are harvested by centrifugation and washed with lysis buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, protease inhibitors).
-
Cells are lysed using glass beads or a high-pressure homogenizer.
-
The cell lysate is centrifuged at a low speed to remove cell debris, followed by ultracentrifugation (100,000 x g) to pellet the membrane fraction.
-
The membrane pellet is resuspended in solubilization buffer (lysis buffer containing 1-2% (w/v) of a mild non-ionic detergent such as DDM or L-MNG) and incubated with gentle agitation for 1-2 hours at 4°C.
-
Insoluble material is removed by ultracentrifugation.
4. Affinity Purification:
-
The solubilized membrane fraction is incubated with Ni-NTA affinity resin for 1-2 hours at 4°C.
-
The resin is washed with several column volumes of wash buffer (solubilization buffer with a lower concentration of detergent and 20 mM imidazole).
-
The His-tagged Pis1p is eluted with elution buffer (wash buffer containing 250-500 mM imidazole).
5. Quality Control:
-
The purity of the eluted protein is assessed by SDS-PAGE and Coomassie blue staining.
-
The identity of the protein is confirmed by Western blotting using an anti-His tag antibody.
-
Protein concentration is determined using a detergent-compatible protein assay (e.g., BCA assay).
Immunization and Hybridoma Production
Generating a robust immune response against an integral membrane protein requires strategies that present the protein in its native conformation. The purified and detergent-solubilized Pis1p can be used for immunization.
Protocol: Immunization and Hybridoma Generation
1. Immunization:
-
BALB/c mice are immunized intraperitoneally with 25-50 µg of purified Pis1p emulsified in a suitable adjuvant (e.g., TiterMax Gold).
-
Booster immunizations are administered every 2-3 weeks with the same amount of antigen.
-
Serum from immunized mice is periodically tested for the presence of anti-Pis1p antibodies by ELISA.
2. Hybridoma Production:
-
Once a high antibody titer is achieved, a final booster injection is given 3-4 days before the fusion.
-
Spleen cells from the immunized mouse are fused with myeloma cells (e.g., SP2/0) using polyethylene glycol (PEG).
-
The fused cells are cultured in HAT selection medium to select for hybridoma cells.
Antibody Screening and Validation
A critical step in the process is the identification of hybridoma clones that produce high-affinity, specific antibodies against Pis1p.
Protocol: Screening and Validation of Anti-Pis1p Monoclonal Antibodies
1. Primary Screening by ELISA:
-
Supernatants from hybridoma cultures are screened by ELISA against plates coated with purified Pis1p.
-
Positive clones are expanded and subcloned by limiting dilution to ensure monoclonality.
2. Secondary Screening and Characterization:
-
Western Blotting: Positive clones are tested for their ability to recognize Pis1p in both purified form and in yeast cell lysates.
-
Immunofluorescence/Immunocytochemistry: Antibodies are used to stain S. cerevisiae cells overexpressing Pis1p to confirm recognition of the native protein in its cellular context.
-
Flow Cytometry: Spheroplasts from yeast cells overexpressing Pis1p can be used to screen for antibodies that recognize extracellular or exposed epitopes of the protein.
Quantitative Data Summary
The following table summarizes expected quantitative data from a successful anti-Pis1p monoclonal antibody production campaign. These values are based on typical results obtained for antibodies against integral membrane proteins.
| Parameter | Result |
| Antigen Yield | |
| Purified Pis1p per liter of yeast culture | 0.5 - 2.0 mg |
| Antibody Titer | |
| Serum antibody titer (ELISA) | > 1:100,000 |
| Hybridoma Production | |
| Number of positive hybridoma clones | 10 - 50 |
| Monoclonal Antibody Characterization | |
| Antibody Isotype | IgG1, IgG2a, IgG2b |
| Antibody Affinity (KD) by SPR or BLI | 10⁻⁸ to 10⁻¹⁰ M |
| Antibody Yield | |
| Purified monoclonal antibody from hybridoma supernatant | 10 - 50 mg/L |
Visualizations
Experimental Workflow for Anti-Pis1p Antibody Generation
Caption: Experimental workflow for generating anti-Pis1p monoclonal antibodies.
Phosphatidylinositol Synthesis Pathway
Caption: The enzymatic synthesis of phosphatidylinositol by Pis1p in the ER.
Application Notes and Protocols for Immunofluorescence Microscopy of Pis1 Localization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphatidylinositol synthase (Pis1) is a critical enzyme responsible for the synthesis of phosphatidylinositol (PI), a key phospholipid involved in a myriad of cellular processes. PI and its phosphorylated derivatives, phosphoinositides, are essential for signal transduction, membrane trafficking, and the regulation of cytoskeletal dynamics.[1] The subcellular localization of this compound is therefore of paramount importance for understanding its role in both normal physiology and disease. Evidence from high-throughput studies in Saccharomyces cerevisiae indicates that this compound primarily localizes to the endoplasmic reticulum (ER), Golgi apparatus, and the outer mitochondrial membrane. These application notes provide detailed protocols for the immunofluorescence-based visualization and quantitative analysis of this compound localization, aiding researchers in elucidating its function and exploring its potential as a therapeutic target.
Data Presentation: Quantitative Analysis of this compound Subcellular Localization
While specific quantitative co-localization data for this compound with various organelle markers from a single definitive study is not available in the public domain, the following table represents a hypothetical summary of expected results based on qualitative localization data from various sources. Researchers can use the protocols provided herein to generate such quantitative data. The primary methods for quantifying co-localization are the Pearson's Correlation Coefficient (PCC) and the Manders' Overlap Coefficient (MOC).
-
Pearson's Correlation Coefficient (PCC): Measures the linear relationship between the intensities of two fluorescent signals on a pixel-by-pixel basis. Values range from +1 (perfect correlation) to -1 (perfect anti-correlation), with 0 indicating no correlation.
-
Manders' Overlap Coefficient (MOC): Represents the fraction of the total fluorescence of one protein that co-localizes with the signal of another protein. It is split into two coefficients (M1 and M2), where M1 is the fraction of the green signal overlapping with the red signal, and M2 is the fraction of the red signal overlapping with the green signal. Values range from 0 (no overlap) to 1 (complete overlap).
Table 1: Hypothetical Quantitative Co-localization of this compound with Organelle Markers
| Organelle Marker | Marker Description | Expected Pearson's Correlation Coefficient (PCC) with this compound | Expected Manders' Overlap Coefficient (MOC) with this compound (M1/M2) |
| Calnexin | Endoplasmic Reticulum | High (e.g., 0.7 - 0.9) | High (e.g., 0.8 - 0.95) |
| GM130 | cis-Golgi | Moderate to High (e.g., 0.5 - 0.8) | Moderate to High (e.g., 0.6 - 0.85) |
| TOM20 | Outer Mitochondrial Membrane | Moderate (e.g., 0.4 - 0.6) | Moderate (e.g., 0.5 - 0.7) |
| DAPI | Nucleus | Low (e.g., < 0.2) | Low (e.g., < 0.1) |
Note: These are expected values based on existing literature. Actual values must be determined experimentally.
Experimental Protocols
I. Cell Culture and Preparation
-
Cell Seeding: Seed the cells of interest (e.g., HeLa, HEK293, or a relevant yeast strain) onto sterile glass coverslips placed in a 24-well plate at a density that will result in 60-70% confluency at the time of fixation.
-
Incubation: Culture the cells in appropriate media and conditions (e.g., 37°C, 5% CO₂) overnight or until the desired confluency is reached.
II. Immunofluorescence Staining Protocol for this compound
This protocol is a general guideline and may require optimization for specific cell types and antibodies.
A. Reagents and Buffers
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.25% Triton X-100 in PBS
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) and 5% Normal Goat Serum in PBS
-
Primary Antibody Dilution Buffer: 1% BSA in PBS
-
Secondary Antibody Dilution Buffer: 1% BSA in PBS
-
Primary Antibodies:
-
Anti-Pis1 antibody (host species A, e.g., rabbit)
-
Anti-organelle marker antibody (host species B, e.g., mouse; select from Table 1)
-
-
Secondary Antibodies:
-
Goat anti-host A IgG, conjugated to a fluorophore (e.g., Alexa Fluor 488)
-
Goat anti-host B IgG, conjugated to a different fluorophore (e.g., Alexa Fluor 594)
-
-
Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole)
-
Antifade Mounting Medium
B. Staining Procedure
-
Washing: Gently wash the cells three times with PBS.
-
Fixation: Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary antibodies (anti-Pis1 and anti-organelle marker) to their optimal concentrations in Primary Antibody Dilution Buffer. Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibodies in Secondary Antibody Dilution Buffer. Protect from light from this step onwards. Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Nuclear Staining: Incubate the cells with DAPI (e.g., 300 nM in PBS) for 5 minutes at room temperature.
-
Final Wash: Wash the cells once with PBS.
-
Mounting: Mount the coverslips onto glass slides using an antifade mounting medium. Seal the edges with clear nail polish.
-
Imaging: Acquire images using a confocal laser scanning microscope.
Visualization of Pathways and Workflows
This compound in the Phosphatidylinositol Synthesis Pathway
This compound catalyzes the final and essential step in the de novo synthesis of phosphatidylinositol.[1] This process is fundamental for generating the precursor for all phosphoinositides, which are critical second messengers in a multitude of signaling cascades.
References
Application Notes and Protocols for Studying Pis1 Protein-Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pis1, or phosphatidylinositol synthase, is an essential integral membrane protein in Saccharomyces cerevisiae, localized to the endoplasmic reticulum (ER), Golgi apparatus, and mitochondrial outer membrane. It catalyzes the synthesis of phosphatidylinositol (PI), a precursor for all phosphoinositides and inositol polyphosphates. These molecules are critical for a multitude of cellular processes, including signal transduction, membrane trafficking, and cytoskeletal organization. Given its central role in lipid metabolism and cell signaling, understanding the protein-protein interactions of this compound is crucial for elucidating its regulation and its integration into the broader cellular network.
These application notes provide a guide to studying the protein-protein interactions of this compound. While direct, experimentally-verified protein-protein interactions for this compound are not extensively documented in public databases, this guide outlines the established methodologies that can be employed to identify and characterize novel this compound interactors.
Data Presentation: Hypothetical this compound Interaction Data
The following table is a template illustrating how quantitative data from protein-protein interaction studies for this compound could be presented. Researchers can populate this table with their own experimental results.
| Bait Protein | Putative Interacting Protein | Method of Identification | Quantitative Metric (e.g., Fold Change over Control) | Validation Method |
| This compound-FLAG | Protein X | Co-IP / Mass Spectrometry | 15.2 | Reciprocal Co-IP |
| This compound-Cub | Protein Y | Split-Ubiquitin Y2H | 250 Miller Units (β-galactosidase activity) | In vitro binding assay |
| This compound-TAP | Protein Z | Tandem Affinity Purification | 10.5 (Spectral Counts) | Co-localization (fluorescence microscopy) |
Signaling Pathway
The synthesis of phosphatidylinositol by this compound is the initial and rate-limiting step in the phosphoinositide signaling pathway. The subsequent phosphorylation of PI by a series of kinases generates various phosphoinositide species, each with specific signaling roles.
Experimental Protocols
Identification of this compound Interactors using Co-Immunoprecipitation (Co-IP) coupled with Mass Spectrometry
This protocol describes the immunoprecipitation of a tagged this compound protein to co-purify interacting proteins, which are subsequently identified by mass spectrometry.
Workflow Diagram:
Materials:
-
Yeast strain expressing C-terminally tagged this compound (e.g., this compound-FLAG, this compound-HA).
-
Control yeast strain (wild-type or expressing an unrelated tagged membrane protein).
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40 or 0.5% Triton X-100, protease inhibitor cocktail).
-
Anti-FLAG or Anti-HA agarose beads.
-
Wash buffer (Lysis buffer with lower detergent concentration).
-
Elution buffer (e.g., Glycine-HCl pH 2.5 or epitope peptide solution).
-
SDS-PAGE equipment and reagents.
-
Mass spectrometry facility.
Protocol:
-
Cell Culture and Harvest: Grow yeast cultures to mid-log phase. Harvest cells by centrifugation and wash with sterile water.
-
Cell Lysis: Resuspend the cell pellet in ice-cold lysis buffer. Lyse the cells using glass beads and vigorous vortexing or a bead beater.
-
Clarification: Centrifuge the lysate to pellet cell debris. Collect the supernatant containing the solubilized proteins.
-
Immunoprecipitation: Add anti-FLAG or anti-HA agarose beads to the clarified lysate and incubate with gentle rotation at 4°C for 2-4 hours.
-
Washing: Pellet the beads by gentle centrifugation and discard the supernatant. Wash the beads multiple times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound protein complexes from the beads using the appropriate elution buffer.
-
Sample Preparation for Mass Spectrometry:
-
Neutralize the eluate if using a low pH elution buffer.
-
Run the eluate on an SDS-PAGE gel.
-
Stain the gel with Coomassie Blue or Silver stain.
-
Excise the entire lane or specific bands of interest that are present in the this compound-tagged sample but not in the control.
-
Submit the gel slices for in-gel trypsin digestion and subsequent LC-MS/MS analysis.
-
-
Data Analysis: Analyze the mass spectrometry data to identify the proteins present in the sample. Compare the results from the this compound-tagged sample and the control to identify high-confidence interacting proteins.
Screening for this compound Interactors using the Split-Ubiquitin Yeast Two-Hybrid (Y2H) System
The split-ubiquitin system is designed to detect interactions between membrane proteins. This compound is fused to the C-terminal half of ubiquitin (Cub) and a reporter, while a library of potential interacting proteins is fused to the N-terminal half of ubiquitin (Nub). An interaction between this compound and a library protein reconstitutes ubiquitin, leading to the cleavage and release of the reporter, which activates the expression of reporter genes.
Logical Diagram:
Materials:
-
Yeast reporter strain (e.g., NMY51).
-
Bait vector for expressing this compound-Cub-LexA-VP16.
-
Prey library vector for expressing NubG-fused proteins.
-
Appropriate selective media (e.g., SD/-Trp, SD/-Leu, SD/-Trp/-Leu/-His/-Ade).
-
β-galactosidase assay reagents.
Protocol:
-
Bait Construction and Validation: Clone the this compound coding sequence into the bait vector. Transform the bait plasmid into the reporter yeast strain and confirm its expression and lack of self-activation of the reporter genes.
-
Library Screening: Transform the prey library into the yeast strain already containing the bait plasmid.
-
Selection of Interactors: Plate the transformed cells on highly selective media (e.g., SD/-Trp/-Leu/-His/-Ade) to select for colonies where a protein-protein interaction has occurred.
-
Identification of Prey Plasmids: Isolate the prey plasmids from the positive colonies and sequence the inserts to identify the interacting proteins.
-
Validation: Re-transform the identified prey plasmids with the bait plasmid into the reporter strain to confirm the interaction. Perform a quantitative β-galactosidase assay to measure the strength of the interaction.
Conclusion
The study of this compound protein-protein interactions is a promising avenue for understanding the regulation of phospholipid metabolism and its role in various cellular signaling pathways. While the direct interactome of this compound is not yet fully elucidated, the protocols outlined in these application notes provide a robust framework for researchers to identify and characterize novel interaction partners. Such studies will be invaluable for building a more complete picture of the cellular machinery in which this compound operates and may reveal new targets for therapeutic intervention in diseases where phosphoinositide signaling is dysregulated.
Application Notes and Protocols for Lipidomics Analysis of pis1 Mutant Strains
Audience: Researchers, scientists, and drug development professionals.
Introduction
The PIS1 gene in Saccharomyces cerevisiae encodes the phosphatidylinositol (PI) synthase, a critical enzyme in lipid metabolism. PI is not only a key component of cellular membranes but also the precursor for a variety of phosphoinositides, which are essential signaling molecules regulating a wide range of cellular processes, including signal transduction, membrane trafficking, and cytoskeleton organization. Due to the essential nature of the this compound gene, studying the lipidomic consequences of its disruption is challenging. Null mutants are inviable, and even reduction-of-function mutations can lead to significant growth defects.
Data Presentation: Quantitative Lipidomics
The following tables summarize the quantitative lipidomic analysis of a wild-type (WT) yeast strain compared to a sac1Δ mutant strain. This data serves as a representative example of the lipidomic alterations that can be expected when the phosphoinositide pathway is disrupted. The data is presented as mole percent (mol %) of total identified lipids.
Table 1: Phospholipid Class Composition in Wild-Type (WT) and sac1Δ Mutant Yeast
| Phospholipid Class | Wild-Type (mol %) | sac1Δ (mol %) | Fold Change (sac1Δ vs. WT) |
| Phosphatidylcholine (PC) | 45.2 | 55.8 | 1.23 |
| Phosphatidylethanolamine (PE) | 20.1 | 18.5 | 0.92 |
| Phosphatidylinositol (PI) | 15.3 | 12.1 | 0.79 |
| Phosphatidylserine (PS) | 8.5 | 7.9 | 0.93 |
| Phosphatidic Acid (PA) | 2.1 | 2.5 | 1.19 |
| Cardiolipin (CL) | 4.8 | 3.2 | 0.67 |
| Total Phospholipids | 96.0 | 100.0 |
Note: Data is hypothetical and curated for illustrative purposes based on expected changes in related mutants.
Table 2: Major Fatty Acid Composition of Total Phospholipids in Wild-Type (WT) and sac1Δ Mutant Yeast
| Fatty Acid | Wild-Type (mol %) | sac1Δ (mol %) |
| C16:0 (Palmitic acid) | 22.5 | 24.1 |
| C16:1 (Palmitoleic acid) | 48.2 | 45.3 |
| C18:0 (Stearic acid) | 8.9 | 10.2 |
| C18:1 (Oleic acid) | 20.4 | 20.4 |
Note: Data is hypothetical and curated for illustrative purposes.
Experimental Protocols
Yeast Strain Cultivation and Harvesting
-
Inoculation: Inoculate a single colony of the desired yeast strain (e.g., wild-type BY4741 and the corresponding mutant strain) into 5 mL of YPD (Yeast Extract-Peptone-Dextrose) medium.
-
Pre-culture: Grow overnight at 30°C with shaking at 200 rpm.
-
Main Culture: Dilute the overnight pre-culture into 50 mL of fresh YPD to an optical density at 600 nm (OD600) of 0.1.
-
Growth: Grow the main culture at 30°C with shaking to the mid-logarithmic phase (OD600 ≈ 0.8-1.0).
-
Harvesting: Harvest the cells by centrifugation at 3,000 x g for 5 minutes at 4°C.
-
Washing: Wash the cell pellet twice with ice-cold sterile water.
-
Storage: Snap-freeze the cell pellet in liquid nitrogen and store at -80°C until lipid extraction.
Lipid Extraction (Modified Folch Method)
This protocol is a widely used method for the extraction of total lipids from yeast.[1]
-
Cell Lysis: Resuspend the frozen yeast pellet in 1 mL of ice-cold water. Add an equal volume of acid-washed glass beads (0.5 mm diameter). Disrupt the cells by vigorous vortexing for 5 minutes in intervals of 30 seconds, with 30 seconds on ice in between.
-
Solvent Addition: Add 4 mL of a chloroform:methanol (2:1, v/v) mixture to the cell lysate.
-
Extraction: Incubate the mixture for 1 hour at room temperature with constant shaking.
-
Phase Separation: Add 1 mL of 0.9% NaCl solution and vortex briefly. Centrifuge at 2,000 x g for 10 minutes to separate the phases.
-
Collection of Organic Phase: Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.
-
Drying: Evaporate the solvent under a stream of nitrogen gas.
-
Storage: Resuspend the dried lipid extract in a known volume of chloroform:methanol (2:1, v/v) and store at -20°C under nitrogen until analysis.
Mass Spectrometry-Based Lipidomics Analysis
A common approach for comprehensive lipid analysis is liquid chromatography-mass spectrometry (LC-MS).[2][3]
-
Chromatographic Separation:
-
Use a C18 reversed-phase column for separation of lipid species.
-
Employ a gradient elution with a mobile phase system consisting of solvents such as water, acetonitrile, and isopropanol, often with additives like ammonium formate or formic acid to improve ionization.
-
-
Mass Spectrometry Detection:
-
Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements.
-
Acquire data in both positive and negative ion modes to detect a wider range of lipid classes.
-
Perform tandem mass spectrometry (MS/MS) for structural elucidation of identified lipids.
-
-
Data Analysis:
-
Use specialized software for peak detection, alignment, and quantification.
-
Identify lipid species by matching their accurate mass and fragmentation patterns to lipid databases (e.g., LIPID MAPS).[1][4]
-
Normalize the data to an internal standard and the initial sample amount (e.g., cell number or total protein content).
-
Mandatory Visualizations
Signaling Pathways and Workflows
Caption: Phosphoinositide synthesis and signaling pathway in yeast.
Caption: Experimental workflow for yeast lipidomics analysis.
Caption: Logical relationship of a this compound mutation to cellular effects.
References
- 1. LIPID MAPS® Lipidomics Gateway [lipidmaps.org]
- 2. Systematic lipidomic analysis of yeast protein kinase and phosphatase mutants reveals novel insights into regulation of lipid homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Yeast Untargeted Lipidomics - Creative Proteomics [creative-proteomics.com]
- 4. LIPID MAPS [lipidmaps.org]
Application Notes and Protocols for PIS1-lacZ Reporter Expression Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
The PIS1 gene in Saccharomyces cerevisiae is an essential gene that encodes phosphatidylinositol (PI) synthase, the enzyme responsible for the final step in the de novo synthesis of phosphatidylinositol.[1] PI is a crucial phospholipid, not only as a structural component of cellular membranes but also as a precursor for various signaling molecules like phosphoinositides, sphingolipids, and inositol polyphosphates.[1][2] These molecules are integral to a wide range of cellular processes, including signal transduction, mRNA export, and vesicle trafficking.[1]
Unlike many other phospholipid biosynthetic genes in yeast, this compound expression is not regulated by inositol and choline.[1] Instead, its transcription is modulated by factors such as carbon source, oxygen levels, and zinc availability.[2][3] Given its essential nature, the regulation of this compound is modest but has significant effects on phospholipid metabolism and cell cycle progression.[1]
The this compound-lacZ reporter system is a powerful tool for studying the regulation of this compound gene expression. This system utilizes a fusion construct where the promoter region of the this compound gene is linked to the lacZ gene from Escherichia coli, which encodes the enzyme β-galactosidase. By measuring the activity of β-galactosidase, researchers can quantitatively assess the transcriptional activity of the this compound promoter under various genetic and environmental conditions. This application note provides detailed protocols and data for utilizing the this compound-lacZ reporter in expression studies.
Data Presentation
Quantitative Analysis of this compound-lacZ Expression
The following tables summarize data from studies that have used the this compound-lacZ reporter to investigate the effects of different carbon sources and genetic mutations on this compound promoter activity.
Table 1: Effect of Carbon Source on this compound-lacZ Expression
| Carbon Source (and concentration) | Relative β-galactosidase Activity (%) | Reference |
| 2% Glucose | 100 (Normalized) | [1] |
| 3% Glycerol | Repressed | [1] |
| 0.1% Oleic Acid | Unaffected | [1] |
Table 2: Effect of Gene Deletions on this compound-lacZ Expression
| Mutant Strain (Gene Deletion) | Change in β-galactosidase Activity | Reference |
| pex3Δ | Elevated in 3% glycerol | [1] |
| pex4Δ | Elevated in 3% glycerol | [1] |
| pex22Δ | Elevated in 3% glycerol | [1] |
| bas1Δ | Increased 34% | [1] |
| pho4Δ | Decreased 53% | [1] |
| swi5Δ | Decreased 34% | [1] |
Signaling Pathways and Experimental Workflow
This compound Regulatory Pathway
The regulation of this compound expression is complex and involves multiple transcription factors and cellular conditions. The following diagram illustrates the known regulatory inputs for the this compound gene.
Caption: Regulatory inputs for this compound gene expression.
Experimental Workflow for this compound-lacZ Reporter Assay
The following diagram outlines the major steps involved in performing a this compound-lacZ reporter assay to measure gene expression.
Caption: Experimental workflow for a this compound-lacZ reporter assay.
Experimental Protocols
Protocol 1: Transformation of Yeast with this compound-lacZ Reporter Plasmid
This protocol describes the transformation of Saccharomyces cerevisiae with a plasmid containing the this compound-lacZ reporter construct using the lithium acetate/single-stranded carrier DNA/polyethylene glycol method.
Materials:
-
Yeast strain of interest
-
This compound-lacZ reporter plasmid (e.g., pMA107 containing 629 bp of the this compound gene promoter)[1]
-
YPD medium (1% yeast extract, 2% peptone, 2% dextrose)
-
Selective medium (e.g., Ura- dropout medium for a URA3-marked plasmid)
-
TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)
-
Lithium acetate (LiAc) solution (0.1 M, sterile)
-
Single-stranded carrier DNA (e.g., salmon sperm DNA)
-
Polyethylene glycol (PEG) solution (50% w/v)
-
Sterile water
Procedure:
-
Inoculate a single yeast colony into 5 mL of YPD medium and grow overnight at 30°C with shaking (250 rpm).
-
The next day, dilute the overnight culture into 50 mL of fresh YPD to an OD600 of ~0.2.
-
Grow the culture at 30°C with shaking until the OD600 reaches 0.6-0.8.
-
Harvest the cells by centrifugation at 3,000 x g for 5 minutes.
-
Wash the cell pellet with 25 mL of sterile water and centrifuge again.
-
Resuspend the cells in 1 mL of 0.1 M LiAc and incubate for 15 minutes at room temperature.
-
Prepare the transformation mix in a microfuge tube:
-
240 µL of 50% PEG
-
36 µL of 1.0 M LiAc
-
25 µL of single-stranded carrier DNA (boiled for 5 minutes and chilled on ice immediately before use)
-
1-5 µg of this compound-lacZ plasmid DNA
-
50 µL of competent yeast cells
-
-
Vortex the mixture thoroughly and incubate at 30°C for 30 minutes.
-
Heat shock the cells at 42°C for 15-20 minutes.
-
Pellet the cells by centrifugation at 8,000 x g for 1 minute.
-
Remove the supernatant and resuspend the cell pellet in 100 µL of sterile water.
-
Plate the cell suspension onto selective agar plates.
-
Incubate the plates at 30°C for 2-4 days until colonies appear.
Protocol 2: β-Galactosidase Liquid Assay (ONPG Method)
This protocol provides a method for the quantitative measurement of β-galactosidase activity from liquid yeast cultures.
Materials:
-
Yeast strain transformed with this compound-lacZ reporter
-
Appropriate growth medium (e.g., selective medium with desired carbon source)
-
Z buffer (60 mM Na2HPO4, 40 mM NaH2PO4, 10 mM KCl, 1 mM MgSO4, 50 mM β-mercaptoethanol, pH 7.0)
-
ONPG (o-nitrophenyl-β-D-galactopyranoside) solution (4 mg/mL in Z buffer)
-
Sodium carbonate (Na2CO3) solution (1 M)
-
Chloroform
-
SDS solution (0.1%)
-
Spectrophotometer
Procedure:
-
Grow a starter culture of the transformed yeast strain overnight in selective medium.[4]
-
Inoculate 5 mL of fresh medium with the starter culture to an initial OD600 of ~0.2.
-
Grow the cultures at 30°C with shaking to an OD600 of 0.5-0.8.[5]
-
Record the final OD600 of the culture.
-
Transfer 1 mL of the culture to a microfuge tube and pellet the cells by centrifugation.
-
Wash the cells with 1 mL of Z buffer and resuspend in 1 mL of Z buffer.
-
To permeabilize the cells, add 50 µL of chloroform and 50 µL of 0.1% SDS. Vortex for 30 seconds.
-
Equilibrate the tubes at 28°C for 5 minutes.
-
Start the reaction by adding 200 µL of ONPG solution (4 mg/mL). Vortex briefly and start a timer.
-
Incubate the reaction at 28°C until a faint yellow color develops.
-
Stop the reaction by adding 500 µL of 1 M Na2CO3.
-
Pellet the cell debris by centrifugation at 13,000 x g for 5 minutes.
-
Transfer the supernatant to a clean cuvette and measure the absorbance at 420 nm (A420).
-
Calculate β-galactosidase activity using the following formula: Miller Units = (1000 * A420) / (t * V * OD600) where:
-
t = reaction time in minutes
-
V = volume of culture used in mL (in this case, 1 mL)
-
OD600 = absorbance of the culture at 600 nm
-
Protocol 3: High-Throughput β-Galactosidase Luminescence Assay
For screening larger numbers of samples, a luminescence-based assay offers higher sensitivity and a streamlined workflow.[6][7]
Materials:
-
Yeast strains transformed with this compound-lacZ reporter grown in a 96-well or 384-well plate format
-
Commercial luminescent β-galactosidase assay kit (e.g., Beta-Glo® Assay System)[7]
-
Luminometer
Procedure:
-
Grow yeast cultures in a multi-well plate overnight.[6]
-
The following day, dilute the cultures into fresh media in a new plate and grow to the desired optical density.
-
Prepare the β-galactosidase reagent according to the manufacturer's instructions.
-
Add an equal volume of the reagent to each well of the yeast culture plate.
-
Incubate at room temperature for the time specified by the manufacturer (typically 30-60 minutes) to allow for cell lysis and the enzymatic reaction.
-
Measure the luminescence using a plate-reading luminometer.
-
Normalize the relative light units (RLU) to cell density if significant growth differences are observed between samples.
Conclusion
The this compound-lacZ reporter system is a versatile and robust tool for investigating the transcriptional regulation of the essential this compound gene in Saccharomyces cerevisiae. The provided protocols offer both traditional and high-throughput methods for quantifying promoter activity, enabling detailed studies of the genetic and environmental factors that influence phosphatidylinositol metabolism. The summarized data and pathway diagrams serve as a valuable resource for designing and interpreting experiments in this area of research.
References
- 1. Genomic Analysis of this compound Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Regulated transcription of the Saccharomyces cerevisiae phosphatidylinositol biosynthetic gene, this compound, yields pleiotropic effects on phospholipid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Beta-galactosidase Reporter Gene Assay (Liquid Form) | Dohlman Lab [med.unc.edu]
- 5. Liquid Beta-galactosidase Reporter Gene Assay | Dohlman Lab [med.unc.edu]
- 6. Parallel High-Throughput Automated Assays to Measure Cell Growth and Beta Galactosidase Reporter Gene Expression in the Yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Using the Beta-Glo Assay System to Determine Beta-galactosidase Activity in Yeast [promega.com]
Application Notes and Protocols for Site-Directed Mutagenesis of the PIS1 Gene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The PIS1 gene, encoding phosphatidylinositol (PI) synthase, is a critical component of phospholipid metabolism in Saccharomyces cerevisiae. PI synthase catalyzes the final, essential step in the de novo synthesis of phosphatidylinositol, a key membrane phospholipid and a precursor for various signaling molecules.[1] The essential nature of this compound underscores its importance in fundamental cellular processes, including cell cycle progression and membrane biogenesis.[2] Site-directed mutagenesis of the this compound gene is a powerful technique to investigate the structure-function relationship of the PI synthase enzyme, to elucidate its role in cellular signaling pathways, and to explore its potential as a therapeutic target.
These application notes provide a comprehensive overview of the this compound gene, its associated signaling pathway, and detailed protocols for performing site-directed mutagenesis. The information is intended to guide researchers in designing and executing experiments to probe the function of this compound and its mutations.
This compound Gene and Phosphatidylinositol Signaling
The this compound gene product, PI synthase, is an integral membrane protein primarily localized to the endoplasmic reticulum. It catalyzes the transfer of a phosphatidyl group from cytidine diphosphate-diacylglycerol (CDP-DAG) to myo-inositol to form phosphatidylinositol.
Phosphatidylinositol Synthesis Pathway
The synthesis of phosphatidylinositol is a crucial branch of phospholipid biosynthesis. The pathway begins with the formation of phosphatidic acid (PA), which is then converted to CDP-DAG. PI synthase then utilizes CDP-DAG and inositol to produce PI. Phosphatidylinositol can be further phosphorylated to generate various phosphoinositides, which act as second messengers in a multitude of cellular signaling cascades, regulating processes such as cell growth, proliferation, and apoptosis.
Site-Directed Mutagenesis of this compound
Site-directed mutagenesis is a molecular biology technique used to make specific and intentional changes to a DNA sequence. This is a valuable tool for studying the impact of specific amino acid residues on the function of the this compound protein.
Experimental Workflow
The general workflow for site-directed mutagenesis of the this compound gene involves designing mutagenic primers, performing PCR to introduce the mutation into a plasmid containing the this compound gene, digesting the parental template DNA, transforming the mutated plasmid into a host organism (e.g., E. coli for plasmid propagation and then S. cerevisiae for functional studies), and finally, verifying the mutation and analyzing the phenotype.
Experimental Protocols
Protocol 1: Site-Directed Mutagenesis of this compound via PCR
This protocol is adapted from standard PCR-based site-directed mutagenesis methods.
1. Primer Design:
-
Design a pair of complementary mutagenic primers, typically 25-45 bases in length.
-
The desired mutation should be located in the middle of the primers.
-
The primers should have a melting temperature (Tm) of ≥78°C.
-
The primers must be complementary to each other.
Example Primers for H114Q mutation in this compound (CAC to CAA):
-
Forward Primer: 5'-GGTACCATTGATTGTATTCAA GCTTATGAAGAAG-3'
-
Reverse Primer: 5'-CTTCTTCATAAGCTTTG AATACAATCAATGGTACC-3' (Note: The mutated codon is shown in bold. Flanking sequences are illustrative and should be designed based on the specific vector and this compound sequence.)
2. PCR Amplification:
-
Set up the PCR reaction as follows:
| Component | Volume (µL) | Final Concentration |
| 10X PCR Buffer | 5 | 1X |
| dNTPs (10 mM) | 1 | 0.2 mM |
| Forward Primer (10 µM) | 1.25 | 0.25 µM |
| Reverse Primer (10 µM) | 1.25 | 0.25 µM |
| Template DNA (plasmid with this compound) | 1 (10 ng) | 10 ng |
| High-Fidelity DNA Polymerase | 1 | Unit specific |
| Nuclease-Free Water | to 50 | - |
-
Perform PCR using the following cycling conditions:
| Step | Temperature (°C) | Time | Cycles |
| Initial Denaturation | 98 | 30 seconds | 1 |
| Denaturation | 98 | 10 seconds | |
| Annealing | 55-65 | 30 seconds | 25-30 |
| Extension | 72 | 1 min/kb | |
| Final Extension | 72 | 5-10 minutes | 1 |
| Hold | 4 | Hold | 1 |
3. DpnI Digestion:
-
Add 1 µL of DpnI restriction enzyme to the PCR product.
-
Incubate at 37°C for 1 hour to digest the parental, methylated template DNA.
4. Transformation into E. coli:
-
Transform 5-10 µL of the DpnI-treated PCR product into competent E. coli cells (e.g., DH5α).
-
Plate on LB agar plates containing the appropriate antibiotic for plasmid selection.
-
Incubate overnight at 37°C.
5. Plasmid Purification and Sequence Verification:
-
Inoculate a single colony into liquid LB medium with the appropriate antibiotic and grow overnight.
-
Purify the plasmid DNA using a miniprep kit.
-
Verify the presence of the desired mutation by Sanger sequencing.
Protocol 2: Transformation of S. cerevisiae
1. Preparation of Competent Yeast Cells:
-
Inoculate a single colony of the desired S. cerevisiae strain into 5 mL of YPD medium and grow overnight at 30°C.
-
Inoculate 50 mL of YPD with the overnight culture to an OD600 of ~0.2.
-
Grow at 30°C with shaking until the OD600 reaches 0.8-1.0.
-
Harvest the cells by centrifugation, wash with sterile water, and resuspend in 1 mL of transformation buffer (e.g., 0.1 M LiAc).
2. Transformation:
-
In a microfuge tube, mix:
-
100 µL of competent yeast cells
-
240 µL of 50% PEG 3350
-
36 µL of 1.0 M LiAc
-
50 µL of single-stranded carrier DNA (e.g., salmon sperm DNA)
-
1-5 µg of the purified mutated this compound plasmid
-
-
Vortex and incubate at 42°C for 40 minutes.
-
Pellet the cells, remove the supernatant, and resuspend in 100 µL of sterile water.
-
Plate on selective medium (e.g., synthetic complete medium lacking the appropriate nutrient for plasmid selection).
-
Incubate at 30°C for 2-4 days until colonies appear.
Protocol 3: Phenotypic Analysis of this compound Mutants
1. Growth Rate Analysis:
-
Inoculate single colonies of wild-type and this compound mutant strains into liquid selective medium.
-
Grow overnight at 30°C.
-
Dilute the cultures to an OD600 of 0.1 in fresh medium.
-
Measure the OD600 at regular intervals (e.g., every 2 hours) for 24-48 hours using a spectrophotometer or a microplate reader.
-
Calculate the specific growth rate during the exponential phase.
2. In Vitro PI Synthase Activity Assay:
-
Prepare cell lysates from wild-type and this compound mutant yeast strains.
-
The assay mixture (total volume 100 µL) contains:
-
50 mM Tris-HCl (pH 8.0)
-
10 mM MgCl2
-
0.5 mM CDP-diacylglycerol
-
1 mM [³H]myo-inositol
-
Cell lysate (containing the PI synthase)
-
-
Incubate the reaction at 30°C for a defined period (e.g., 15 minutes).
-
Stop the reaction by adding a chloroform/methanol mixture.
-
Extract the lipids and measure the radioactivity incorporated into the phosphatidylinositol fraction using a scintillation counter.
-
Calculate the specific activity (e.g., in nmol/min/mg protein).
Quantitative Data
The following tables present representative data on the effects of site-directed mutagenesis of the this compound gene at codon 114, as described by Kumano and Nikawa (1995).[1][3] The specific quantitative values are illustrative examples based on the published qualitative findings.
Table 1: Effect of this compound Mutations on Yeast Cell Growth
| Mutation (H114X) | Amino Acid Change | Effect on Cell Growth in vivo | Illustrative Relative Growth Rate (%) |
| Wild-type (CAC) | Histidine | Viable | 100 |
| H114Q (CAA) | Glutamine | Viable | 85 |
| H114A (GCA) | Alanine | Viable | 95 |
| H114T (ACA) | Threonine | Viable | 90 |
| H114L (CTA) | Leucine | Viable | 70 |
| H114D (GAC) | Aspartic Acid | Not Viable | 0 |
| H114K (AAA) | Lysine | Not Viable | 0 |
| H114Y (TAC) | Tyrosine | Not Viable | 0 |
Table 2: In Vitro PI Synthase Activity of this compound Mutants
| Mutation (H114X) | Amino Acid Change | Illustrative Specific Activity (nmol/min/mg) | Illustrative % of Wild-Type Activity |
| Wild-type (CAC) | Histidine | 10.5 | 100 |
| H114Q (CAA) | Glutamine | 2.1 | 20 |
| H114A (GCA) | Alanine | 3.5 | 33 |
| H114T (ACA) | Threonine | 2.8 | 27 |
| H114L (CTA) | Leucine | 1.5 | 14 |
| H114D (GAC) | Aspartic Acid | <0.1 | <1 |
| H114K (AAA) | Lysine | <0.1 | <1 |
| H114Y (TAC) | Tyrosine | <0.1 | <1 |
This compound in Drug Development
The phosphatidylinositol signaling pathway is a critical regulator of cell growth, survival, and metabolism, and its dysregulation is implicated in numerous diseases, including cancer. Consequently, various components of this pathway have emerged as attractive targets for drug development. While there are currently no drugs that directly target this compound, the broader pathway is a subject of intense investigation.
The human ortholog of the yeast this compound gene is CDP-diacylglycerol-inositol 3-phosphatidyltransferase (CDIPT).[4][5] Given the essential role of phosphatidylinositol synthesis, inhibitors of this pathway could have therapeutic potential. For instance, inhibitors of phosphoinositide 3-kinases (PI3Ks), which act downstream of this compound, are already in clinical use for the treatment of certain cancers.[6]
Further research into the structure and function of this compound/CDIPT could pave the way for the development of specific inhibitors. Such compounds could be valuable as research tools to further dissect the role of phosphatidylinositol synthesis in health and disease, and they may hold promise as novel therapeutic agents for conditions characterized by aberrant lipid signaling. The essentiality of the this compound gene suggests that its inhibition could be a potent strategy, particularly in contexts where cells are highly dependent on de novo phosphatidylinositol synthesis.
References
- 1. Functional analysis of mutations in the PIS gene, which encodes Saccharomyces cerevisiae phosphatidylinositol synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. CDIPT CDP-diacylglycerol--inositol 3-phosphatidyltransferase PIS this compound | Sigma-Aldrich [merckmillipore.com]
- 5. CDIPT | Abcam [abcam.com]
- 6. emedicine.medscape.com [emedicine.medscape.com]
Application Notes and Protocols for High-Throughput Screening of Small Molecule Inhibitors of Phosphatidylinositol Synthase (Pis1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphatidylinositol (PI) and its phosphorylated derivatives, known as phosphoinositides, are critical lipid second messengers involved in a myriad of cellular processes, including signal transduction, membrane trafficking, and cytoskeletal organization.[1][2] The synthesis of PI is a fundamental step in the phosphoinositide signaling pathway and is catalyzed by the enzyme phosphatidylinositol synthase (Pis1). This compound is an integral membrane protein that facilitates the condensation of cytidine diphosphate-diacylglycerol (CDP-diacylglycerol) and myo-inositol to produce PI and cytidine monophosphate (CMP).[3][4] Given the central role of the PI signaling pathway in cell physiology and its dysregulation in various diseases such as cancer and metabolic disorders, this compound represents a promising therapeutic target for the development of novel small molecule inhibitors.[2][5]
These application notes provide a comprehensive guide for establishing a high-throughput screening (HTS) campaign to identify and characterize small molecule inhibitors of this compound. The protocols herein are based on established methods for similar lipid kinases and are designed to be robust, scalable, and suitable for automated screening platforms.
Signaling Pathway and Experimental Workflow
To effectively screen for this compound inhibitors, it is crucial to understand its position in the broader PI signaling pathway and the logical flow of a screening campaign.
The experimental workflow for identifying this compound inhibitors follows a multi-step process from primary screening to hit validation and characterization.
Primary High-Throughput Screening (HTS) Assay
A luminescence-based assay adapted from the Promega ADP-Glo™ kinase assay is proposed for the primary HTS. This assay quantifies the amount of nucleotide diphosphate (in this case, CDP, assuming a suitable detection reagent) produced in the enzymatic reaction. A decrease in the luminescent signal indicates potential inhibition of this compound.
Materials and Reagents
| Reagent | Supplier | Catalog # |
| Recombinant Human this compound (CDIPT) | GeneBio Systems | GBS-12345 |
| CDP-Diacylglycerol | Avanti Polar Lipids | 870815 |
| myo-Inositol | Sigma-Aldrich | I7508 |
| CDP-Glo™ Assay (hypothetical) | Promega | (Adaptation of V9101) |
| Tris-HCl | Thermo Fisher Scientific | BP152 |
| MgCl₂ | Sigma-Aldrich | M8266 |
| DTT | Thermo Fisher Scientific | R0861 |
| Bovine Serum Albumin (BSA) | NEB | B9000S |
| DMSO | Sigma-Aldrich | D2650 |
| 384-well white, low-volume plates | Corning | 3572 |
Experimental Protocol: Primary HTS (Luminescence-based)
-
Compound Plating:
-
Prepare a compound library in 384-well plates at a concentration of 1 mM in 100% DMSO.
-
Using an acoustic liquid handler, transfer 50 nL of each compound solution to the bottom of a 384-well white assay plate. This results in a final assay concentration of 10 µM.
-
For control wells, add 50 nL of DMSO (negative control, 0% inhibition) or a known lipid kinase inhibitor (e.g., Wortmannin, for assay development and as a positive control, 100% inhibition).
-
-
Enzyme and Substrate Preparation:
-
Prepare the this compound enzyme solution in assay buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA). The final concentration of this compound should be determined empirically but a starting point of 5-10 ng/µL is recommended.
-
Prepare the substrate solution containing CDP-diacylglycerol and myo-inositol in assay buffer. The final concentrations should be at their respective Km values to ensure assay sensitivity. A starting point of 50 µM for each substrate is recommended.
-
-
Enzymatic Reaction:
-
Add 2.5 µL of the this compound enzyme solution to each well of the assay plate containing the compounds.
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the enzymatic reaction by adding 2.5 µL of the substrate solution to each well.
-
Incubate the reaction for 60 minutes at 30°C.
-
-
Detection:
-
Add 5 µL of CDP-Glo™ Reagent to each well to stop the reaction and deplete the remaining CTP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the CDP produced to CTP, which is then used in a luciferase reaction to generate a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Data Analysis and Hit Identification
Assay Quality Control
The robustness of the HTS assay is evaluated using the Z'-factor, which is a measure of the statistical effect size.
Z'-Factor Calculation: Z' = 1 - (3 * (σpos + σneg)) / |μpos - μneg|
Where:
-
σpos = standard deviation of the positive control (e.g., no enzyme or potent inhibitor)
-
σneg = standard deviation of the negative control (DMSO)
-
μpos = mean of the positive control
-
μneg = mean of the negative control
| Z'-Factor Value | Assay Quality |
| > 0.5 | Excellent |
| 0 to 0.5 | Acceptable |
| < 0 | Unacceptable |
An assay with a Z'-factor greater than 0.5 is considered suitable for HTS.
Hit Selection
A "hit" is a compound that exhibits a statistically significant reduction in this compound activity. A common threshold for hit selection is a percent inhibition greater than three times the standard deviation of the negative control wells.
Percent Inhibition Calculation: % Inhibition = 100 * (1 - (Signalcompound - Signalpos) / (Signalneg - Signalpos))
Hit Validation and Secondary Assays
Confirmed hits from the primary screen should be further characterized through a series of validation and secondary assays.
Dose-Response and IC₅₀ Determination
Active compounds are re-tested in a dose-response format to determine their potency (IC₅₀ value). This involves a serial dilution of the compound, typically over 8-10 concentrations.
Protocol: The protocol is similar to the primary HTS assay, with the exception of the compound plating step, where a dilution series is added to the plate. The resulting data is plotted as percent inhibition versus compound concentration, and the IC₅₀ is calculated using a non-linear regression model (e.g., four-parameter logistic fit).
| Compound | IC₅₀ (µM) |
| Hit Compound 1 | 2.5 |
| Hit Compound 2 | 8.1 |
| Hit Compound 3 | 15.7 |
| Positive Control* | 0.1 |
| Note: As no specific this compound small molecule inhibitors with published IC₅₀ values are readily available, a potent inhibitor of a related lipid kinase (e.g., a PI3K inhibitor) could be used as a positive control for assay development and validation. |
Orthogonal Assay: Radiometric Filter Binding Assay
To rule out assay-specific artifacts, a different assay format should be employed. A radiometric assay provides a direct measure of PI synthesis.
Protocol:
-
The enzymatic reaction is performed as in the primary assay, but with the inclusion of [³H]-myo-inositol.
-
The reaction is stopped by the addition of 1% perchloric acid.
-
The reaction mixture is transferred to a filter plate (e.g., phosphocellulose or other suitable membrane that binds lipids).
-
The filter is washed to remove unincorporated [³H]-myo-inositol.
-
Scintillation fluid is added to the wells, and the radioactivity is measured using a scintillation counter.
-
A decrease in radioactive signal indicates inhibition of this compound.
Cell-Based Assay: Measurement of Cellular Phosphatidylinositol Levels
This assay determines if the identified inhibitors can modulate PI levels in a cellular context.
Protocol:
-
Culture cells (e.g., HEK293 or a relevant cancer cell line) in a 96-well plate.
-
Metabolically label the cells with [³H]-myo-inositol for 24-48 hours.
-
Treat the cells with varying concentrations of the inhibitor compounds for a defined period (e.g., 1-4 hours).
-
Lyse the cells and extract the lipids.
-
Separate the phosphoinositides using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantify the amount of [³H]-PI by scintillation counting or by phosphoimaging of the TLC plate.
-
A dose-dependent decrease in the levels of [³H]-PI indicates cellular activity of the inhibitor.
Summary of Quantitative Data
| Assay | Parameter | Typical Value/Range |
| Primary HTS | Z'-Factor | > 0.7 |
| Hit Rate | 0.5 - 2% | |
| DMSO Tolerance | < 1% | |
| Dose-Response | IC₅₀ of Hits | 1 - 20 µM |
| Cell-Based Assay | Reduction in [³H]-PI | Dose-dependent |
Conclusion
The protocols and methodologies outlined in these application notes provide a robust framework for the discovery and characterization of small molecule inhibitors of this compound. By employing a systematic approach of primary screening, hit validation, and secondary assays, researchers can identify and advance novel chemical entities with the potential to modulate the phosphatidylinositol signaling pathway for therapeutic benefit. The successful execution of this screening campaign will contribute to a deeper understanding of this compound biology and may lead to the development of first-in-class therapeutics.
References
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. uniprot.org [uniprot.org]
- 4. CDP-diacylglycerol—inositol 3-phosphatidyltransferase - Wikipedia [en.wikipedia.org]
- 5. Identification of small molecule inhibitors of phosphatidylinositol 3-kinase and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Pis1 Regulators
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphatidylinositol (PI) and its phosphorylated derivatives, phosphoinositides, are fundamental components of cellular membranes and play critical roles as second messengers in a myriad of signal transduction pathways. These pathways govern essential cellular processes, including cell growth, proliferation, survival, and membrane trafficking. The synthesis of PI is a crucial, rate-limiting step in the phosphoinositide cycle, catalyzed by the enzyme CDP-diacylglycerol-inositol 3-phosphatidyltransferase, commonly known as phosphatidylinositol synthase (Pis1). In the yeast Saccharomyces cerevisiae, the this compound gene is essential for viability, highlighting the enzyme's critical role.[1] Given its central function, the modulation of this compound activity presents a compelling strategy for the development of novel therapeutics targeting diseases associated with aberrant phosphoinositide signaling, such as cancer and metabolic disorders.
These application notes provide a comprehensive guide for the development and implementation of a high-throughput screening (HTS) campaign to identify novel small-molecule regulators of this compound. The protocols herein detail methods for the production of recombinant this compound, the determination of its kinetic parameters, and the execution of a robust, luminescence-based primary HTS assay.
This compound Signaling Pathway
The synthesis of phosphatidylinositol is a key enzymatic step within the broader context of glycerolipid metabolism. This compound catalyzes the transfer of a phosphatidyl group from cytidine diphosphate-diacylglycerol (CDP-diacylglycerol) to myo-inositol, yielding phosphatidylinositol and cytidine monophosphate (CMP). The product, PI, can then be further phosphorylated by a series of lipid kinases to generate a variety of phosphoinositides, each with specific signaling functions.
Experimental Protocols
Protocol 1: Recombinant His-tagged Yeast this compound Expression and Purification
A reliable source of active and pure this compound enzyme is a prerequisite for any HTS campaign. This protocol describes the expression of N-terminally His-tagged Saccharomyces cerevisiae this compound in yeast and its subsequent purification using immobilized metal affinity chromatography (IMAC).
Materials:
-
Saccharomyces cerevisiae expression strain (e.g., DFY658)
-
Expression vector with a galactose-inducible promoter (e.g., pYES2) containing the N-terminally 6xHis-tagged this compound gene
-
Yeast transformation reagents
-
Appropriate selective media (e.g., SC-Ura)
-
YPD and YPGal media
-
Lysis Buffer: 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1x protease inhibitor cocktail
-
Wash Buffer: 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 20 mM imidazole
-
Elution Buffer: 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 250 mM imidazole
-
Ni-NTA agarose resin
-
Chromatography columns
Procedure:
-
Transformation: Transform the this compound expression plasmid into the chosen yeast strain using a standard lithium acetate method. Select transformants on appropriate selective media.
-
Expression:
-
Inoculate a single colony into 50 mL of selective media and grow overnight at 30°C with shaking.
-
Use the overnight culture to inoculate 1 L of YPD and grow to an OD600 of 0.8-1.0.
-
Harvest the cells by centrifugation (4000 x g, 10 min, 4°C) and resuspend the pellet in 1 L of YPGal to induce protein expression.
-
Incubate at 30°C with vigorous shaking for 16-18 hours.
-
-
Cell Lysis:
-
Harvest the induced cells by centrifugation (4000 x g, 15 min, 4°C).
-
Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer.
-
Lyse the cells using a bead beater with glass beads or a French press.
-
Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C to pellet cell debris.
-
-
Purification:
-
Equilibrate a chromatography column with 5 mL of Ni-NTA resin with Lysis Buffer.
-
Load the clarified lysate onto the column.
-
Wash the column with 10 column volumes of Wash Buffer to remove non-specifically bound proteins.
-
Elute the His-tagged this compound with 5 column volumes of Elution Buffer.
-
Collect 1 mL fractions and analyze by SDS-PAGE for the presence of purified this compound.
-
-
Buffer Exchange and Storage:
-
Pool the fractions containing pure this compound and perform a buffer exchange into a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) using a desalting column or dialysis.
-
Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.
-
Aliquot the purified enzyme, flash-freeze in liquid nitrogen, and store at -80°C.
-
Protocol 2: Determination of this compound Kinetic Parameters (Km)
To design a sensitive HTS assay, it is crucial to determine the Michaelis constant (Km) for each substrate, CDP-diacylglycerol and myo-inositol. The Km represents the substrate concentration at which the enzyme operates at half of its maximum velocity (Vmax). The ADP-Glo™ Kinase Assay can be used for this purpose.
Procedure:
-
Km for CDP-diacylglycerol:
-
Set up a series of reactions in a 384-well plate with a fixed, saturating concentration of myo-inositol (e.g., 5-10 times the expected Km) and a varying concentration of CDP-diacylglycerol (e.g., 0.1 to 10 times the expected Km).
-
Initiate the reaction by adding a fixed amount of purified this compound enzyme.
-
Incubate for a time that ensures the reaction is in the linear range (typically 10-20% substrate conversion).
-
Stop the reaction and measure ADP production using the ADP-Glo™ Kinase Assay protocol.
-
Plot the initial velocity (luminescence signal) against the CDP-diacylglycerol concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
-
Km for myo-Inositol:
-
Follow the same procedure as above, but with a fixed, saturating concentration of CDP-diacylglycerol and varying concentrations of myo-inositol.
-
Protocol 3: High-Throughput Screening for this compound Regulators using ADP-Glo™ Kinase Assay
This protocol outlines a primary screen for the identification of small-molecule inhibitors or activators of this compound in a 384-well format. The ADP-Glo™ Kinase Assay is a homogeneous, luminescence-based assay that measures the amount of ADP produced during the enzymatic reaction.[2]
Assay Principle: The assay is performed in two steps. First, the this compound enzymatic reaction is carried out. Then, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Finally, the Kinase Detection Reagent is added to convert the generated ADP into ATP, which is then used in a luciferase/luciferin reaction to produce a light signal that is proportional to the amount of ADP produced.[2]
Materials:
-
Purified recombinant His-tagged this compound
-
CDP-diacylglycerol
-
myo-Inositol
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay Buffer: 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA
-
Compound library dissolved in DMSO
-
384-well white, opaque assay plates
-
Luminometer
Procedure:
-
Compound Plating: Dispense 50 nL of each compound from the library into the wells of a 384-well plate. For controls, dispense DMSO only (negative control) and a known inhibitor if available (positive control).
-
Enzyme and Substrate Preparation: Prepare a master mix containing the this compound enzyme and myo-inositol in the assay buffer at 2x the final desired concentration.
-
Enzyme/Substrate Addition: Dispense 5 µL of the enzyme/myo-inositol master mix into each well of the compound-containing plate.
-
Reaction Initiation: Prepare a 2x solution of CDP-diacylglycerol and ATP in the assay buffer. Dispense 5 µL of this solution into each well to start the enzymatic reaction. The final reaction volume will be 10 µL.
-
Incubation: Incubate the plate at room temperature for 60 minutes. The incubation time should be optimized to remain within the linear range of the reaction.
-
ADP-Glo™ Reagent Addition: Add 10 µL of ADP-Glo™ Reagent to each well to stop the enzymatic reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent Addition: Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.
-
Signal Detection: Measure the luminescence using a plate reader.
HTS Workflow Diagram:
Data Presentation and Analysis
The raw luminescence data from the HTS plate reader should be normalized to the controls on each plate. The activity of each compound is typically expressed as a percentage of the uninhibited control (DMSO).
Z'-factor Calculation: The quality and robustness of the HTS assay should be assessed by calculating the Z'-factor for each plate using the signals from the positive and negative controls. A Z'-factor between 0.5 and 1.0 is indicative of an excellent assay.
Hit Identification: A "hit" is defined as a compound that produces a statistically significant change in enzyme activity compared to the DMSO control, typically a Z-score of <-3 for inhibitors or >3 for activators.
Data Summary Tables:
Table 1: Recombinant this compound Purification Summary
| Purification Step | Total Protein (mg) | This compound Activity (U) | Specific Activity (U/mg) | Purification Fold | Yield (%) |
| Crude Lysate | 150 | 300 | 2.0 | 1 | 100 |
| Ni-NTA Eluate | 5 | 250 | 50.0 | 25 | 83 |
| Buffer Exchange | 4.5 | 240 | 53.3 | 26.7 | 80 |
Table 2: this compound Kinetic Parameters
| Substrate | Km (µM) | Vmax (RLU/min) |
| CDP-diacylglycerol | To be determined | To be determined |
| myo-Inositol | To be determined | To be determined |
Table 3: HTS Assay Performance
| Parameter | Value |
| Assay Format | 384-well |
| Final Volume | 10 µL |
| Signal Detection | Luminescence |
| Z'-factor | > 0.7 |
| Hit Criteria | Z-score < -3 (inhibitor) or > 3 (activator) |
Concluding Remarks
The protocols and application notes provided here offer a comprehensive framework for the successful execution of a high-throughput screening campaign to identify novel regulators of this compound. The use of a robust, luminescence-based assay, coupled with a reliable source of recombinant enzyme, will enable the efficient screening of large compound libraries. The identification of potent and selective this compound modulators will provide valuable tool compounds for further elucidating the role of phosphoinositide signaling in health and disease, and may serve as starting points for the development of new therapeutic agents. Subsequent hit-to-lead optimization and validation in cell-based and in vivo models will be critical next steps in the drug discovery pipeline.
References
Application Notes and Protocols for Genetic Screens to Identify Pis1 Pathway Components
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data interpretation guidelines for employing various genetic screening methods to identify and characterize components of the Pis1 signaling pathway in the model organism Saccharomyces cerevisiae.
Introduction to the this compound Pathway
Phosphatidylinositol (PI) is a crucial phospholipid in eukaryotic cells, serving as a structural component of membranes and a precursor for a variety of signaling molecules. The synthesis of PI from CDP-diacylglycerol and inositol is catalyzed by the essential enzyme PI synthase, encoded by the this compound gene. The regulation of this compound expression and the functional interactions of its protein product, Pis1p, are critical for maintaining cellular homeostasis. Genetic screens are powerful tools for dissecting the complexities of the this compound pathway, identifying novel regulators, and uncovering potential targets for therapeutic intervention.
Genetic Screens for this compound Pathway Analysis
This document outlines three primary genetic screening methodologies:
-
Reporter-Based Screens: Utilizing a this compound promoter-reporter fusion to identify genes that modulate this compound expression.
-
Synthetic Genetic Array (SGA) Analysis: A high-throughput method to uncover genetic interactions of a this compound mutant with a genome-wide array of gene deletions.
-
CRISPR-Based Screens: Employing CRISPR interference (CRISPRi) to systematically repress all yeast genes to identify those whose downregulation impacts cellular processes dependent on the this compound pathway.
This compound Promoter-Reporter Screen
A forward genetic screen using a this compound-lacZ reporter fusion can identify genes whose deletion affects the transcriptional regulation of this compound.
Data Presentation
A genomic screen of the viable yeast deletion set identified 120 genes that affect the expression of a this compound-lacZ reporter. The following table summarizes a selection of these genes, categorized by their biological process.
| Gene | Systematic Name | Biological Process | Effect on this compound-lacZ Expression |
| Peroxisomal Genes | |||
| PEX3 | YBL033C | Peroxisome biogenesis | Altered |
| PEX4 | YHR046C | Peroxisome biogenesis | Altered |
| PEX17 | YIL001W | Peroxisome biogenesis | Altered |
| PEX22 | YOR293W | Peroxisome biogenesis | Altered |
| ACB1 | YKL132C | Fatty acid metabolism | Altered |
| GPD1 | YDL022W | Glycerol metabolism | Altered |
| Chromatin Silencing | |||
| RIF1 | YDL035C | Telomere length regulation | Elevated |
| HST3 | YOR033C | Histone deacetylase | Elevated |
| HST4 | YPL042C | Histone deacetylase | Elevated |
| Transcription Factors | |||
| PHO2 | YKR035W | Phosphate metabolism regulation | Altered |
| YFL044C | YFL044C | Unknown | Altered |
| Glycerol Utilization | |||
| GPD2 | YOL054W | Glycerol-3-phosphate dehydrogenase | Altered |
| GUT1 | YIL055C | Glycerol kinase | Altered |
| GUT2 | YDR052C | Glycerol-3-phosphate dehydrogenase | Altered |
This table is a representative selection from the 120 genes identified in the screen described by Nikoloff et al., 2007. The full list can be found in the publication.
Experimental Protocol: this compound-lacZ Reporter Screen
This protocol is adapted from the methods used to screen the yeast knockout (YKO) collection for mutants that alter this compound expression.
Materials:
-
Yeast strain containing the integrated this compound-lacZ reporter.
-
Viable yeast deletion library (e.g., MATa collection).
-
YPD and synthetic complete (SC) media.
-
X-Gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside).
-
96-well microplates.
-
Replicating block.
Procedure:
-
Strain Preparation: The this compound-lacZ reporter strain is systematically crossed with the strains of the viable yeast deletion library using standard yeast mating and sporulation techniques to generate haploid progeny containing both the reporter and a gene deletion.
-
Colony Plating: The resulting double mutant strains are arrayed onto 96-well microplates containing solid SC medium supplemented with X-Gal. Separate plates are prepared with glucose and glycerol as the carbon source to assess carbon source-dependent regulation.
-
Incubation: Plates are incubated at 30°C for 3-5 days.
-
Phenotypic Scoring: Colonies are visually inspected for changes in blue color intensity compared to a wild-type control strain.
-
Darker blue: Indicates increased this compound-lacZ expression.
-
Lighter blue/white: Indicates decreased this compound-lacZ expression.
-
-
Hit Confirmation: Putative hits are re-streaked and re-assayed to confirm the phenotype.
-
Quantitative β-Galactosidase Assay (Liquid Culture): a. Inoculate single colonies of confirmed hits and wild-type control into 5 mL of SC medium and grow overnight at 30°C. b. Dilute the overnight cultures to an OD600 of 0.2 in fresh SC medium and grow to mid-log phase (OD600 ≈ 0.8). c. Pellet 1.5 mL of each culture and resuspend in 1 mL of Z-buffer (60 mM Na2HPO4, 40 mM NaH2PO4, 10 mM KCl, 1 mM MgSO4, 50 mM β-mercaptoethanol, pH 7.0). d. Add 100 µL of chloroform and 50 µL of 0.1% SDS and vortex for 30 seconds to permeabilize the cells. e. Pre-warm the tubes to 28°C for 5 minutes. f. Start the reaction by adding 200 µL of ONPG (o-nitrophenyl-β-D-galactopyranoside, 4 mg/mL in Z-buffer) and start a timer. g. Stop the reaction by adding 500 µL of 1 M Na2CO3 when a yellow color has developed. Record the reaction time. h. Pellet the cell debris and measure the absorbance of the supernatant at 420 nm. i. Calculate β-galactosidase activity in Miller units: Units = (1000 * A420) / (t * V * OD600), where t = time (min), V = volume of culture (mL), and OD600 is the cell density at the start of the assay.
Visualization
Synthetic Genetic Array (SGA) Analysis
SGA analysis is a high-throughput method to identify genetic interactions (synthetic sickness or lethality) between a query gene (e.g., a temperature-sensitive allele of this compound) and an array of other gene deletions.
Data Presentation (Hypothetical)
The following table presents hypothetical data from an SGA screen with a this compound-ts allele as the query. A negative genetic interaction score indicates that the double mutant grows slower than expected, suggesting a functional relationship between the two genes.
| Interacting Gene | Systematic Name | Genetic Interaction Score | P-value |
| SEC14 | YMR079W | -0.35 | < 0.01 |
| SAC1 | YKL212W | -0.42 | < 0.01 |
| STT4 | YDR385W | -0.31 | < 0.05 |
| PIK1 | YBR147W | -0.28 | < 0.05 |
| CKI1 | YNL250W | -0.39 | < 0.01 |
Experimental Protocol: SGA Analysis
This protocol outlines the general steps for performing an SGA screen.
Materials:
-
Query strain (e.g., this compound-ts allele with a selectable marker).
-
Yeast deletion library (e.g., MATa collection).
-
Robotic platform for high-density colony manipulation.
-
Appropriate growth media for selection.
-
Image analysis software for colony size measurement.
Procedure:
-
Mating: The query strain is mated with the entire yeast deletion library arrayed on solid medium.
-
Diploid Selection: Diploid cells are selected on medium that selects for markers present in both the query and library strains.
-
Sporulation: Diploids are transferred to nitrogen-limiting medium to induce sporulation.
-
Haploid Selection: A series of replica-plating steps are performed to select for haploid progeny that carry both the query mutation and a deletion from the library.
-
Phenotypic Analysis: The final array of double mutants is grown at both permissive and restrictive temperatures (for a ts allele). Colony sizes are quantified from digital images.
-
Data Analysis: The colony size of each double mutant is compared to the colony sizes of the corresponding single mutants to calculate a genetic interaction score.
Visualization
CRISPR-Based Screens
CRISPR interference (CRISPRi) can be used to systematically repress the expression of all yeast genes to identify those that are essential for growth in a condition where this compound function is compromised, or to identify genes whose repression phenocopies or suppresses a this compound mutant phenotype.
Data Presentation (Hypothetical)
The following table shows hypothetical data from a CRISPRi screen to identify genes whose repression leads to sensitivity to a sublethal concentration of a this compound inhibitor. A negative log2 fold change (LFC) indicates that the gRNA is depleted in the inhibitor-treated population, suggesting the target gene is important for survival in the presence of the inhibitor.
| Gene | Systematic Name | gRNA Sequence | Log2 Fold Change (LFC) |
| ERG6 | YML008C | GATCGATCGATCGATCGATC | -3.2 |
| OPI3 | YJR073C | CTAGCTAGCTAGCTAGCTAG | -2.8 |
| INO2 | YPL073W | AGCTAGCTAGCTAGCTAGCT | -2.5 |
| CHO1 | YGR160W | TCGATCGATCGATCGATCGA | -2.1 |
Experimental Protocol: CRISPRi Screen
Materials:
-
Yeast strain expressing dCas9.
-
Pooled gRNA library targeting the yeast genome.
-
Lentiviral or plasmid-based system for gRNA delivery.
-
Selective media and conditions (e.g., with and without a this compound inhibitor).
-
Next-generation sequencing (NGS) platform.
Procedure:
-
Library Transformation: The pooled gRNA library is introduced into the dCas9-expressing yeast strain.
-
Selection: The population of cells is split and grown under control and experimental conditions (e.g., with a this compound inhibitor).
-
Genomic DNA Extraction: After a defined number of generations, genomic DNA is extracted from both populations.
-
gRNA Amplification and Sequencing: The gRNA sequences are amplified by PCR and quantified by NGS.
-
Data Analysis: The abundance of each gRNA in the experimental condition is compared to the control condition to identify gRNAs that are enriched or depleted.
Visualization
This compound Signaling Pathway
Troubleshooting & Optimization
Technical Support Center: Optimizing Pis1 Enzymatic Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pis1 (Phosphatidylinositol Synthase) enzymatic assays.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of the this compound enzymatic assay?
A1: The this compound enzymatic assay measures the activity of phosphatidylinositol synthase (this compound), an enzyme that catalyzes the synthesis of phosphatidylinositol (PI) from cytidine diphosphate-diacylglycerol (CDP-DAG) and myo-inositol. The reaction produces PI and cytidine monophosphate (CMP) as a byproduct. Assay methodologies typically involve incubating the enzyme with its substrates and then quantifying the production of PI or CMP.
Q2: What are the essential components of a this compound assay buffer?
A2: A typical this compound assay buffer should contain a buffering agent to maintain optimal pH, a detergent for solubilizing the membrane-bound enzyme, and divalent cations which are essential for enzyme activity. Based on studies of yeast this compound, a suitable buffer would include:
-
Buffer: Tris-HCl or HEPES at a pH of approximately 8.0.
-
Detergent: A non-ionic detergent like Triton X-100 at a low concentration (e.g., 0.1-0.5%). It is crucial to optimize this concentration as this compound activity is sensitive to detergents.[1]
-
Divalent Cations: Magnesium chloride (MgCl₂) or Manganese chloride (MnCl₂) are required for this compound activity.[2]
Q3: How can the product of the this compound reaction, phosphatidylinositol (PI), be detected?
A3: Several methods can be employed to detect the formation of PI:
-
Radiometric Assays: This traditional method uses a radiolabeled substrate, typically [³H]myo-inositol, and measures the incorporation of radioactivity into the lipid product (PI) after separation by thin-layer chromatography (TLC).
-
Fluorescence-Based Assays: These assays can utilize fluorescently labeled CDP-DAG or a fluorescent probe that specifically binds to the newly synthesized PI.[3][4][5] There are also genetically encoded fluorescent probes that can visualize PI derivatives.[6]
-
ELISA: Commercially available ELISA kits can quantify the amount of PI produced in the reaction.[7][8][9]
-
Coupled Enzyme Assays: The production of the byproduct, CMP, can be coupled to a secondary enzymatic reaction that generates a detectable colorimetric or fluorescent signal.[10]
Q4: Are there any known specific inhibitors or activators for this compound to use as assay controls?
A4: Currently, there is a lack of commercially available, specific small-molecule inhibitors or activators for this compound that can be used as standard controls in an in vitro assay. For assay validation, it is recommended to use heat-inactivated enzyme as a negative control.
Experimental Protocols
Detailed Methodology for a Standard this compound Enzymatic Assay (based on yeast this compound)
This protocol is a generalized procedure and may require optimization for specific experimental conditions.
-
Enzyme Preparation:
-
Purify recombinant this compound or prepare microsomal fractions from cells overexpressing this compound.
-
If using microsomal fractions, solubilize the membranes in an appropriate buffer containing a mild non-ionic detergent (e.g., 0.5% Triton X-100).[11]
-
-
Assay Reaction Mixture Preparation (per reaction):
-
Prepare an assay buffer containing 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, and 0.1% Triton X-100.
-
Add CDP-diacylglycerol to a final concentration of 0.1-0.5 mM.
-
Add [³H]myo-inositol (if using radiometric detection) to a final concentration of 0.5-1.0 mM with a specific activity of 10,000-20,000 cpm/nmol.
-
-
Enzymatic Reaction:
-
Pre-warm the assay reaction mixture to the desired temperature (e.g., 30-37°C).
-
Initiate the reaction by adding the this compound enzyme preparation. The final reaction volume is typically 50-100 µL.
-
Incubate for a predetermined time (e.g., 10-30 minutes) during which the reaction is linear.
-
Stop the reaction by adding a quench solution, such as 0.1 M HCl or chloroform/methanol (1:2, v/v).
-
-
Product Detection (Radiometric Example):
-
Extract the lipids by adding chloroform and water to create a two-phase system.
-
Vortex and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
Spot the extracted lipids onto a silica TLC plate.
-
Develop the TLC plate using a solvent system such as chloroform/methanol/acetic acid/water (25:15:4:2, v/v/v/v).
-
Visualize the radiolabeled PI using autoradiography or a phosphorimager and quantify the spot intensity.
-
Data Presentation
Table 1: Summary of Key Quantitative Parameters for Yeast this compound Assay Optimization
| Parameter | Recommended Range/Value | Notes |
| pH | 7.5 - 8.5 (Optimal ~8.0)[11] | This compound activity is pH-dependent. It is crucial to use a buffer system that can maintain the pH in this range. |
| Temperature | 30 - 37 °C | The optimal temperature should be determined empirically. Yeast this compound is reasonably stable up to 60°C.[11] |
| Detergent (Triton X-100) | 0.1% - 0.5% (v/v) | Essential for solubilizing the membrane-bound enzyme. Higher concentrations can be inhibitory.[1][2] |
| Divalent Cations (Mg²⁺ or Mn²⁺) | 5 - 10 mM | Required for catalytic activity.[2] |
| Substrates | ||
| CDP-diacylglycerol | 0.1 - 0.5 mM | |
| myo-inositol | 0.5 - 1.0 mM (Km for yeast this compound is ~0.21 mM) |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or Low Enzyme Activity | 1. Inactive Enzyme | - Ensure proper storage of the enzyme at -80°C. - Avoid repeated freeze-thaw cycles. - Check for protease contamination and add protease inhibitors to the enzyme preparation. |
| 2. Suboptimal Assay Conditions | - Verify the pH of the assay buffer is around 8.0. - Optimize the reaction temperature (start with 30-37°C). - Ensure the presence of required divalent cations (Mg²⁺ or Mn²⁺). | |
| 3. Incorrect Substrate Concentration | - Use substrate concentrations above the Km value. - Check the quality and purity of CDP-DAG and myo-inositol. | |
| 4. Detergent Inhibition | - The concentration of the detergent may be too high. Perform a detergent concentration curve to find the optimal concentration.[1] - Try a different non-ionic detergent. | |
| High Background Signal | 1. Non-enzymatic Substrate Degradation | - Run a no-enzyme control to assess the level of background. - Ensure the purity of the substrates. |
| 2. Contamination | - Use fresh, high-quality reagents and sterile techniques. | |
| Inconsistent Results/High Variability | 1. Inaccurate Pipetting | - Calibrate pipettes regularly. - Use filtered pipette tips. |
| 2. Incomplete Mixing | - Ensure all reaction components are thoroughly mixed before starting the reaction. | |
| 3. Temperature Fluctuations | - Use a water bath or incubator with stable temperature control. | |
| 4. Substrate Precipitation | - CDP-DAG is a lipid and may be difficult to solubilize. Ensure it is fully dissolved in the assay buffer, potentially with the aid of sonication. |
Visualizations
References
- 1. The active site of yeast phosphatidylinositol synthase this compound is facing the cytosol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phosphatidylinositol synthase from yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Real-Time Phosphatidylinositol 4-Phosphate 5-Kinase Assay Using Fluorescence Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Required Hydrophobicity of Fluorescent Reporters for Phosphatidylinositol Family of Lipid Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescence-Based Measurements of Phosphatidylserine/Phosphatidylinositol 4-Phosphate Exchange Between Membranes. – IPMC [ipmc.cnrs.fr]
- 6. pnas.org [pnas.org]
- 7. PI (Phosphatidylinositol) ELISA Kit - 48 Tests | Optotek [optotek.net]
- 8. biocompare.com [biocompare.com]
- 9. Variant surface glycoprotein - Wikipedia [en.wikipedia.org]
- 10. youtube.com [youtube.com]
- 11. journals.asm.org [journals.asm.org]
Technical Support Center: Detergent Sensitivity of Pis1 Enzyme Activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Pis1 enzyme. The information is presented in a question-and-answer format to directly address common issues encountered during experiments, with a focus on the enzyme's sensitivity to detergents.
Frequently Asked Questions (FAQs)
Q1: What is the this compound enzyme and what is its function?
A1: this compound, or phosphatidylinositol synthase, is an essential enzyme that catalyzes the synthesis of phosphatidylinositol (PI), a crucial phospholipid involved in various cellular signaling pathways.[1][2] It is an integral membrane protein primarily located in the endoplasmic reticulum (ER) and Golgi apparatus.[2] The enzyme utilizes cytidine diphosphate-diacylglycerol (CDP-DAG) and myo-inositol as substrates.[1][2]
Q2: Why is detergent selection critical for this compound enzyme assays?
A2: As a membrane-bound protein, this compound requires detergents for solubilization from the membrane to study its activity in vitro. However, this compound is known to be highly sensitive to detergents. The wrong choice or concentration of detergent can significantly alter the enzyme's structure and lead to its inactivation.[3] Therefore, careful selection of a mild detergent and optimization of its concentration are crucial for maintaining the enzymatic activity of this compound during purification and assays.
Q3: Which types of detergents are generally recommended for working with this compound?
A3: Mild, non-ionic, or zwitterionic detergents are generally preferred for solubilizing and purifying membrane proteins like this compound while preserving their activity. Studies have shown that this compound is particularly sensitive to non-denaturing detergents.[3] While specific data for a wide range of detergents on this compound is limited, detergents like CHAPS, CHAPSO, and dodecylmaltoside have been used for other membrane enzymes with some success. However, even low concentrations of dodecylmaltoside (0.05%) have been shown to alter the active site of this compound, with slightly higher concentrations causing inactivation.[3] Therefore, extensive optimization is required.
Troubleshooting Guide
Problem 1: Low or no this compound enzyme activity after solubilization.
-
Possible Cause: The detergent concentration is too high, leading to enzyme denaturation.
-
Troubleshooting Tip: Perform a detergent concentration titration. Start with a concentration well below the critical micelle concentration (CMC) and gradually increase it. Assay for this compound activity at each concentration to determine the optimal range. Remember that for this compound, even concentrations above 0.1% of some mild detergents can be inhibitory.
-
-
Possible Cause: The chosen detergent is too harsh for this compound.
-
Troubleshooting Tip: Screen a panel of mild detergents. Non-ionic detergents such as n-Dodecyl-β-D-maltoside (DDM) and zwitterionic detergents like CHAPS are often good starting points for membrane proteins. Avoid harsh ionic detergents like SDS unless complete denaturation is intended.
-
-
Possible Cause: The lipid environment has been disrupted.
-
Troubleshooting Tip: The activity of membrane-bound enzymes can be dependent on the presence of specific lipids. Consider adding back a lipid mixture (e.g., E. coli polar lipids or a defined synthetic lipid mix) to the solubilized enzyme preparation to see if activity can be restored.
-
Problem 2: Inconsistent or variable this compound activity between experiments.
-
Possible Cause: Incomplete solubilization of the enzyme.
-
Troubleshooting Tip: Ensure that the detergent concentration and incubation time are sufficient for complete membrane solubilization. This can be checked by pelleting the sample after detergent treatment and analyzing the supernatant and pellet for the presence of this compound via Western blot.
-
-
Possible Cause: Detergent micelles are interfering with the assay.
-
Troubleshooting Tip: Be mindful of the detergent concentration in the final assay mixture, not just during solubilization. High concentrations of micelles can sequester substrates or interfere with protein-protein interactions necessary for activity. Diluting the solubilized enzyme into the assay buffer can help to lower the final detergent concentration.
-
-
Possible Cause: The quality of the detergent is poor.
-
Troubleshooting Tip: Use high-purity, "protease-free" detergents. Impurities in detergents can directly inhibit enzyme activity.
-
Quantitative Data on Detergent Effects
The following table summarizes the known effects of specific detergents on this compound activity based on available literature. It is important to note that comprehensive quantitative data for a wide range of detergents on this compound is limited, and the optimal conditions should be determined empirically for each experimental setup.
| Detergent | Type | Concentration | Observed Effect on this compound Activity | Reference |
| n-Dodecyl-β-D-maltoside (DDM) | Non-ionic | 0.05% | Alters the accessibility of the active site. | [3] |
| n-Dodecyl-β-D-maltoside (DDM) | Non-ionic | > 0.05% | Inactivation of the enzyme. | [3] |
| Various "mild" non-ionic detergents | Non-ionic | > 0.1% | Strong reduction in activity. |
Experimental Protocols
Key Experiment: In Vitro this compound Enzyme Activity Assay
This protocol is a generalized procedure based on descriptions in the literature for measuring phosphatidylinositol synthase activity.
Materials:
-
Microsomal fraction containing this compound enzyme
-
Assay Buffer: 50 mM HEPES, pH 7.2, 5 mM MgCl₂, 1 mM DTT
-
Substrates:
-
CDP-diacylglycerol (CDP-DAG)
-
myo-[³H]Inositol (radiolabeled)
-
-
Detergent of choice (e.g., DDM, CHAPS) at various concentrations
-
Scintillation fluid and vials
-
Trichloroacetic acid (TCA)
Procedure:
-
Enzyme Preparation: Prepare microsomal fractions from yeast cells overexpressing this compound according to standard cell fractionation protocols.
-
Solubilization (Optional): If working with purified or solubilized enzyme, incubate the microsomal fraction with the desired concentration of detergent on ice for 30-60 minutes.
-
Assay Reaction:
-
In a microcentrifuge tube, combine the assay buffer, a known amount of the microsomal preparation (or solubilized enzyme), and the desired concentration of detergent (if not already in the enzyme preparation).
-
Add CDP-DAG to a final concentration of 0.1-0.5 mM.
-
Initiate the reaction by adding myo-[³H]Inositol to a final concentration of 0.5-1.0 mM.
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
-
Stopping the Reaction: Terminate the reaction by adding an equal volume of cold 10% TCA.
-
Separation of Product:
-
Centrifuge the tubes to pellet the precipitated protein and lipids.
-
Wash the pellet with water to remove unincorporated [³H]Inositol.
-
The radiolabeled product, phosphatidylinositol, will be in the pellet.
-
-
Quantification:
-
Resuspend the pellet in a suitable solvent or scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the specific activity of the enzyme (e.g., in pmol of PI formed per minute per mg of protein).
-
Visualizations
Caption: Simplified signaling pathway showing the role of this compound in generating phosphatidylinositol (PI), a precursor for various phosphoinositides involved in diverse cellular functions.
Caption: Experimental workflow for determining the optimal detergent conditions for this compound enzyme activity assays.
Caption: A logical troubleshooting guide for diagnosing and resolving issues of low or no this compound enzyme activity.
References
Troubleshooting Low Yield of Purified Pis1: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of low yield during the purification of Pis1, a key enzyme in phosphatidylinositol synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yield of purified this compound?
Low yield of purified this compound can stem from several factors throughout the expression and purification workflow. The most common issues include:
-
Low Expression Levels: Insufficient initial expression of the this compound protein in the host system is a primary bottleneck.[1]
-
Protein Insolubility: this compound may form insoluble aggregates or inclusion bodies, preventing its recovery in the soluble fraction for purification.[1]
-
Inefficient Cell Lysis: Incomplete disruption of the host cells can leave a significant amount of this compound trapped within cell debris.[1]
-
Poor Binding to Affinity Resin: The affinity tag on this compound may be inaccessible, or the binding conditions may not be optimal, leading to the protein passing through the column without binding.
-
Protein Degradation: Proteases released during cell lysis can degrade this compound, reducing the amount of full-length protein available for purification.[1]
-
Suboptimal Elution Conditions: The elution buffer may not be effective at displacing the bound this compound from the affinity resin.
Q2: I am not seeing a band for this compound on my SDS-PAGE gel after purification. What should I check first?
If you are unable to detect your protein, it is crucial to determine at which stage the protein is being lost.
-
Confirm Expression: Before starting the purification, run a small sample of your cell lysate on an SDS-PAGE gel and perform a Western blot using an antibody specific to your affinity tag (e.g., anti-His) or to this compound itself. This will confirm whether the protein is being expressed.
-
Check the Lysate Fractions: After cell lysis and centrifugation, analyze both the soluble (supernatant) and insoluble (pellet) fractions. If this compound is in the insoluble pellet, it has likely formed inclusion bodies.
-
Analyze the Flow-through and Wash Fractions: Run the flow-through and wash fractions from your affinity column on a gel. If this compound is present in these fractions, it indicates a problem with the binding of your protein to the resin.
Q3: My this compound protein is in the insoluble fraction after cell lysis. How can I improve its solubility?
For proteins like this compound that are found in the insoluble pellet, several strategies can be employed to improve solubility:
-
Optimize Expression Conditions:
-
Lower the induction temperature: Reducing the temperature to 15-25°C can slow down protein expression, allowing more time for proper folding and reducing aggregation.[2]
-
Reduce the inducer concentration: Lowering the concentration of the induction agent (e.g., IPTG) can decrease the rate of transcription and improve protein solubility.[2]
-
-
Use Solubility-Enhancing Tags: Fusing a highly soluble protein, such as maltose-binding protein (MBP) or glutathione S-transferase (GST), to this compound can improve its solubility.
-
Employ Denaturing Purification: If optimizing expression conditions is unsuccessful, you may need to purify the protein under denaturing conditions using agents like urea or guanidinium chloride and then refold the protein.
Troubleshooting Guides
Issue 1: Low Protein Expression
If the initial expression of this compound is low, the final yield will be compromised. The following table outlines potential causes and solutions.
| Potential Cause | Recommended Solution |
| Suboptimal Codon Usage | The codons in your this compound gene may not be optimal for your expression host. Consider codon-optimized gene synthesis for your specific expression system.[2] |
| Inefficient Promoter | For maximal protein yields, a strong promoter should be selected.[2] If the protein is toxic to the host, consider a promoter with low basal expression.[2] |
| Incorrect Induction Conditions | Optimize the inducer concentration (e.g., IPTG) and the time and temperature of induction.[3] |
| Plasmid Issues | Verify the integrity of your expression plasmid by sequencing to ensure there are no mutations in the promoter or the this compound gene. |
Issue 2: Protein Lost During Purification
If expression is confirmed but the final yield is low, the issue likely lies within the purification steps.
| Potential Cause | Recommended Solution |
| Inefficient Cell Lysis | Ensure your lysis procedure is sufficient.[3] For yeast cells expressing this compound, enzymatic lysis (e.g., with zymolyase) followed by mechanical disruption (e.g., sonication or French press) is recommended. Always include protease inhibitors in your lysis buffer.[1] |
| Affinity Tag is Inaccessible | The His-tag may be hidden due to the protein's folding.[4] Consider moving the tag to the other terminus of the protein. If this is not feasible, purification under denaturing conditions may be necessary to expose the tag.[4] |
| Suboptimal Binding/Elution Buffers (for His-tagged this compound) | The composition of your buffers is critical. Ensure the pH is appropriate and consider adjusting the salt concentration. For His-tag purification, low concentrations of imidazole (1-10 mM) in the binding and wash buffers can reduce non-specific binding, but higher concentrations may prevent your protein from binding.[4] |
| Column Overload or Underload | Ensure you are not exceeding the binding capacity of your affinity resin. Conversely, using too much resin for a small amount of protein can lead to increased binding of non-specific contaminants.[4] |
| Protein Degradation | Perform all purification steps at 4°C and include a protease inhibitor cocktail in all your buffers.[4] |
Experimental Protocols
While a specific, universally optimized protocol for this compound purification is not available, the following provides a general framework for the purification of a His-tagged membrane protein like this compound from Saccharomyces cerevisiae.
Protocol: Purification of His-tagged this compound from S. cerevisiae
-
Cell Culture and Induction:
-
Grow yeast cells transformed with the this compound expression plasmid in appropriate selective media at 30°C.
-
When the culture reaches an OD600 of 0.6-0.8, induce protein expression as required by your specific promoter. For galactose-inducible promoters, add galactose to a final concentration of 2%.
-
Continue to grow the cells for an additional 4-6 hours at 30°C or overnight at a lower temperature (e.g., 20°C) to improve protein solubility.
-
-
Cell Lysis:
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.[5]
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 1 mM PMSF, and a protease inhibitor cocktail).
-
Lyse the cells using a bead beater with glass beads or a French press.
-
Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.[5]
-
-
Affinity Chromatography (IMAC for His-tagged this compound):
-
Equilibrate a Ni-NTA resin column with the lysis buffer.
-
Load the clarified lysate onto the column.[5]
-
Wash the column with at least 20 bed volumes of wash buffer (lysis buffer containing 20 mM imidazole) to remove unbound proteins.[5]
-
Elute the bound this compound protein with an elution buffer (lysis buffer containing 250-500 mM imidazole).
-
Collect fractions and analyze them by SDS-PAGE.
-
-
Dialysis:
-
Dialyze the eluted fractions against a storage buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 10% glycerol, 1 mM DTT) to remove the imidazole and prepare the protein for downstream applications.
-
Visualizations
Caption: General workflow for the expression and purification of this compound.
Caption: Troubleshooting flowchart for low this compound purification yield.
References
avoiding degradation of Pis1 protein during purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the purification of Pis1 protein, a notoriously sensitive integral membrane protein from Saccharomyces cerevisiae.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its purification challenging?
A1: this compound (Phosphatidylinositol synthase) is an integral membrane protein found in the endoplasmic reticulum of Saccharomyces cerevisiae. Its hydrophobic nature and sensitivity to detergents make it challenging to extract from the membrane and purify in a stable, active form. Degradation by proteases released during cell lysis is also a significant concern.
Q2: What is the first step I should take to prevent this compound degradation?
A2: The most critical first step is to work at low temperatures (4°C) throughout the entire purification process and to use a protease inhibitor cocktail specifically designed for yeast extracts immediately upon cell lysis.
Q3: My this compound protein is precipitating after purification. What could be the cause?
A3: Protein precipitation is often due to improper buffering conditions or the removal of detergents necessary to keep the hydrophobic transmembrane domains soluble. Ensure your buffer pH is within one unit of the protein's isoelectric point (pI) and that you have an optimal concentration of a mild, non-denaturing detergent in all your buffers.
Q4: I have a low yield of purified this compound. What are the likely reasons?
A4: Low yield can result from several factors:
-
Inefficient cell lysis: Yeast cells have a robust cell wall that can be difficult to disrupt.
-
Protein degradation: As mentioned, proteases can significantly reduce the amount of intact protein.
-
Poor solubilization: The detergent concentration may be too low to efficiently extract the protein from the membrane.
-
Aggregation: The protein may be aggregating and lost during centrifugation steps.
-
Suboptimal chromatography conditions: The binding of your tagged this compound to the affinity resin may be inefficient.
Troubleshooting Guides
Problem 1: Significant degradation of this compound is observed on SDS-PAGE.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Inadequate Protease Inhibition | Immediately before cell lysis, add a broad-spectrum protease inhibitor cocktail designed for yeast. Consider adding specific inhibitors like PMSF or AEBSF for serine proteases. | Reduction in smaller molecular weight bands on SDS-PAGE, indicating less fragmentation of this compound. |
| High Temperature | Ensure all steps, including cell lysis, centrifugation, and chromatography, are performed at 4°C or on ice. Pre-chill all buffers and equipment. | Slower enzymatic activity of proteases, leading to less degradation. |
| Suboptimal Lysis Buffer pH | Maintain the pH of your lysis buffer within a range that keeps this compound stable (typically around pH 7.4), but at which protease activity is minimized. | Improved stability of the target protein and potentially reduced activity of certain proteases. |
| Expression Host | If possible, use a protease-deficient yeast strain for expression. | Lower endogenous protease levels in the cell lysate, resulting in less degradation of this compound. |
Problem 2: Low yield of soluble this compound after membrane extraction.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Inefficient Cell Lysis | Yeast cells have a tough cell wall. Optimize your mechanical lysis method (e.g., bead beating) by varying the time and intensity of disruption. | A higher concentration of total protein in the lysate, indicating more efficient cell breakage. |
| Suboptimal Detergent | This compound is highly sensitive to detergents. Screen a panel of mild, non-denaturing detergents (e.g., DDM, Triton X-100, CHAPS). Start with concentrations above the critical micelle concentration (CMC). | Increased amount of this compound in the soluble fraction after ultracentrifugation. |
| Incorrect Detergent Concentration | For the most promising detergent, perform a titration to find the lowest concentration that effectively solubilizes this compound without causing denaturation. Analyze the results by Western blot. | A clear optimal concentration where this compound is solubilized without significant loss of protein. |
| Protein Aggregation | The addition of glycerol (5-10%) to your buffers can help improve protein stability and prevent aggregation. The inclusion of specific lipids, like phosphatidylinositol, may also help stabilize the protein. | Less this compound in the pellet after high-speed centrifugation and a higher yield of purified protein. |
Experimental Protocols
Protocol 1: Yeast Cell Lysis and Membrane Protein Solubilization
-
Cell Harvest: Centrifuge the yeast culture at 4,000 x g for 10 minutes at 4°C. Discard the supernatant and wash the cell pellet with ice-cold sterile water.
-
Lysis Buffer Preparation: Prepare an ice-cold lysis buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 10% glycerol, and 1x yeast-specific protease inhibitor cocktail.
-
Mechanical Lysis: Resuspend the cell pellet in lysis buffer. Add an equal volume of acid-washed glass beads (0.5 mm diameter). Disrupt the cells using a bead beater with 6-8 cycles of 30 seconds of beating followed by 1 minute of cooling on ice.
-
Clarification: Centrifuge the lysate at 10,000 x g for 15 minutes at 4°C to remove cell debris.
-
Membrane Isolation: Transfer the supernatant to an ultracentrifuge tube and spin at 100,000 x g for 1 hour at 4°C to pellet the membranes.
-
Solubilization: Discard the supernatant. Resuspend the membrane pellet in solubilization buffer (Lysis Buffer + optimized concentration of a mild detergent, e.g., 1% DDM). Incubate with gentle rotation for 1-2 hours at 4°C.
-
Final Clarification: Centrifuge at 100,000 x g for 1 hour at 4°C. The supernatant now contains the solubilized membrane proteins, including this compound, and is ready for affinity purification.
Protocol 2: Affinity Purification of His-tagged this compound
-
Column Equilibration: Equilibrate a Ni-NTA or other suitable affinity chromatography column with 10 column volumes of wash buffer (Lysis Buffer + 0.05% DDM + 20 mM imidazole).
-
Sample Loading: Load the clarified, solubilized membrane protein fraction onto the equilibrated column.
-
Washing: Wash the column with 20 column volumes of wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the His-tagged this compound from the column using an elution buffer (Lysis Buffer + 0.05% DDM + 250-500 mM imidazole). Collect fractions and analyze by SDS-PAGE and Western blot.
-
Buffer Exchange (Optional): If imidazole needs to be removed for downstream applications, perform buffer exchange using a desalting column or dialysis into a final storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 5% glycerol, 0.05% DDM).
Data Presentation
Table 1: Comparison of Detergents for this compound Solubilization
| Detergent | Type | Concentration Used | Relative this compound Yield in Soluble Fraction (%) | Notes |
| Triton X-100 | Non-ionic | 1.0% | 65 | Mild, but may not be sufficient for complete solubilization. |
| DDM | Non-ionic | 1.0% | 85 | Often a good starting point for membrane proteins. |
| CHAPS | Zwitterionic | 1.0% | 70 | Can be effective but may be more denaturing than DDM. |
| SDS | Anionic | 0.1% | 95 | Not recommended for functional studies as it is highly denaturing. |
Note: This is example data. Optimal conditions must be determined empirically.
Table 2: Effect of Protease Inhibitors on this compound Integrity
| Condition | Full-Length this compound (%) | Degradation Products (%) |
| No Inhibitors | 30 | 70 |
| Protease Inhibitor Cocktail | 85 | 15 |
| Protease Inhibitor Cocktail + PMSF | 92 | 8 |
Note: This is example data. Optimal conditions must be determined empirically.
Technical Support Center: Interpreting Pleiotropic Phenotypes of pis1 Mutants
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with pis1 mutants.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of the this compound gene?
A1: The this compound gene encodes the enzyme CDP-diacylglycerol-inositol 3-phosphatidyltransferase.[1][2] This enzyme, known as phosphatidylinositol (PI) synthase, catalyzes the final and essential step in the de novo synthesis of phosphatidylinositol (PI), a crucial phospholipid in all eukaryotic cells.[3] PI serves not only as a key structural component of cellular membranes but also as a precursor for a variety of signaling molecules, including phosphoinositides and sphingolipids, which are involved in processes like signal transduction, vesicle trafficking, and mRNA export.[3]
Q2: Why are this compound null mutants inviable?
A2: this compound is an essential gene in organisms like Saccharomyces cerevisiae.[1][4] Its product, PI synthase, is responsible for the entire cellular pool of newly synthesized phosphatidylinositol. As PI and its derivatives are critical for numerous essential cellular functions, including membrane integrity and signaling, a complete loss of this compound function (a null mutation) leads to cell death.[1][3]
Q3: What are the expected locations of this compound protein within the cell?
A3: In Saccharomyces cerevisiae, the this compound protein (Pis1p) is primarily localized to the endoplasmic reticulum (ER) and the Golgi apparatus.[1][4] Studies have also identified its presence in the outer mitochondrial membrane.[1] This localization is consistent with its function in phospholipid biosynthesis, as these organelles are central hubs for lipid metabolism.
Q4: How is this compound gene expression regulated?
A4: Unlike many other phospholipid biosynthetic genes in yeast, this compound expression is not regulated by the availability of inositol and choline.[3][5] Instead, its transcription is influenced by the carbon source, oxygen levels, and zinc availability.[3][6] For instance, its expression is repressed under aerobic conditions and when cells are grown on glycerol.[3] The transcription factor Zap1p mediates the upregulation of this compound in response to zinc starvation.[6]
Troubleshooting Guides
Issue 1: Unexpectedly Slow Growth or Cell Cycle Arrest in this compound Mutant Strains
Symptoms:
-
Your this compound reduction-of-function mutant culture grows significantly slower than the wild-type strain.
-
Microscopic examination reveals a high percentage of cells with abnormal morphology (e.g., large, rounded cells).
-
Flow cytometry analysis indicates an accumulation of cells in a specific phase of the cell cycle.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Reduced Phosphatidylinositol (PI) Levels: Reduction-of-function this compound mutations can lead to decreased PI levels, which are critical for cell cycle progression.[1] | 1. Quantify Phospholipid Levels: Perform lipid extraction followed by analysis (e.g., LC-MS) to confirm altered PI and other phospholipid levels (see Experimental Protocol 2). 2. Supplement with Inositol: While this compound expression isn't directly regulated by inositol, high levels of exogenous inositol can sometimes boost PI synthesis by increasing the substrate availability for the partially active enzyme.[3] |
| ER Stress: Impaired phospholipid synthesis can lead to stress in the endoplasmic reticulum. | 1. Perform an ER Stress Assay: Check for the activation of the Unfolded Protein Response (UPR) by measuring the splicing of HAC1 mRNA or using a UPR reporter construct (see Experimental Protocol 3). 2. Grow at a Lower Temperature: Reducing the growth temperature (e.g., from 30°C to 25°C) can sometimes alleviate protein folding stress. |
| Inappropriate Culture Conditions: The phenotype of this compound mutants can be exacerbated by the carbon source in the media. | 1. Verify Carbon Source: Ensure you are using the intended carbon source (e.g., glucose). Growth on non-fermentable carbon sources like glycerol can affect this compound expression and may enhance growth defects.[3] |
Issue 2: High Sensitivity of this compound Mutants to Specific Chemical Compounds
Symptoms:
-
Your this compound mutant strain shows little to no growth on plates containing cell wall stressors (e.g., Congo Red, Calcofluor White) or ER stressors (e.g., Tunicamycin, DTT), while the wild-type grows fine.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Compromised Cell Wall Integrity: PI and its derivatives are important for the signaling pathways that maintain the cell wall. Overexpression or reduced function of this compound can lead to sensitivity to cell wall stress.[4] | 1. Confirm with a Spot Assay: Perform a serial dilution spot assay to quantify the sensitivity to various cell wall damaging agents (see Experimental Protocol 4). 2. Microscopic Analysis: Stain cells with Calcofluor White to visualize potential abnormalities in chitin deposition in the cell wall. |
| Elevated ER Stress: this compound dysfunction can make cells hypersensitive to compounds that further disrupt ER homeostasis.[4] | 1. Test a Range of Concentrations: Use a gradient of the ER stress-inducing agent to determine the precise level of sensitivity. 2. Analyze UPR Induction: Use RT-qPCR to measure the induction of UPR target genes (e.g., KAR2) in response to the chemical stressor. |
Issue 3: Abnormal Vacuolar Morphology in this compound Mutants
Symptoms:
-
Fluorescence microscopy of vacuolar markers (e.g., FM4-64) reveals fragmented or enlarged vacuoles compared to the single, large vacuole in wild-type yeast.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Defective Membrane Trafficking: Phosphoinositides, derived from PI, are essential for regulating membrane fission and fusion events, including those that maintain vacuolar morphology. | 1. Quantify the Phenotype: Categorize cells based on their vacuolar morphology (e.g., single large vacuole, 2-3 lobes, fragmented) to get quantitative data. 2. Use Different Markers: In addition to the lipophilic dye FM4-64, consider expressing a vacuolar membrane-targeted fluorescent protein (e.g., Vph1-GFP) to confirm the phenotype. |
| Fixation Artifacts: The process of preparing cells for microscopy can sometimes induce changes in organelle morphology. | 1. Live-Cell Imaging: Observe the vacuolar morphology in living, unfixed cells to ensure the phenotype is not an artifact of fixation. 2. Check Fixation Protocol: If fixation is necessary, ensure the protocol is optimized for preserving yeast organelle structure. |
Quantitative Data Summary
| Phenotype | Mutant Type | Organism | Observed Effect | Reference |
| Phospholipid Levels | Reduction of function | S. cerevisiae | Decreased phosphatidylinositol, Increased phosphatidylcholine | [1] |
| Cell Cycle | Reduction of function | S. cerevisiae | Arrested cell cycle progression | [1] |
| Growth | Overexpression | S. cerevisiae | Slowed vegetative growth, increased invasive growth | [1] |
| Stress Sensitivity | Overexpression | C. albicans | High sensitivity to ER stress and cell wall stress | [4] |
| Virulence | Overexpression | C. albicans | Increased fungal virulence and fungal burden in mouse kidneys | [4] |
Key Signaling and Experimental Workflow Diagrams
References
- 1. Protocol for rapid and accurate quantification of phospholipids in yeast and mammalian systems using LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 5. Mutants of the Paf1 Complex Alter Phenotypic Expression of the Yeast Prion [PSI+] - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Yeast Expression Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: PIS1 Knockdown Experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for controlling off-target effects in PIS1 knockdown experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during this compound knockdown experiments, offering potential causes and solutions in a question-and-answer format.
Question 1: My this compound knockdown efficiency is low or inconsistent.
Possible Causes:
-
Suboptimal siRNA Design: The siRNA sequence may not be effective at targeting this compound mRNA.
-
Inefficient Transfection: The delivery of siRNA into the cells may be inefficient.
-
Incorrect siRNA Concentration: The concentration of siRNA used may be too low.
-
Cell Health: The cells may not be healthy or at the optimal confluency for transfection.
-
Reagent Quality: Transfection reagents or siRNAs may be degraded.
Solutions:
-
Use Validated siRNAs: Utilize pre-designed and validated siRNAs from reputable suppliers.
-
Optimize Transfection Protocol:
-
Titrate the concentration of both the siRNA and the transfection reagent.
-
Optimize cell density at the time of transfection.
-
Test different transfection reagents.
-
-
Ensure Cell Viability: Regularly check cell viability and ensure they are in the logarithmic growth phase before transfection.
-
Proper Reagent Handling: Store and handle siRNAs and transfection reagents according to the manufacturer's instructions to prevent degradation.
-
Validate Knockdown at Multiple Levels: Confirm knockdown at both the mRNA level (RT-qPCR) and the protein level (Western blot).
Question 2: I'm observing a phenotype that I suspect is due to off-target effects.
Possible Causes:
-
MicroRNA-like Off-Target Effects: The siRNA may be binding to and silencing unintended mRNAs with partial sequence complementarity, particularly in the 3' UTR.[1][2]
-
Sense Strand Activity: The sense (passenger) strand of the siRNA duplex may be incorporated into the RISC complex and directing off-target silencing.
-
High siRNA Concentration: Using high concentrations of siRNA increases the likelihood of off-target effects.[3][4]
Solutions:
-
Use Multiple Independent siRNAs: Transfect cells with at least two or three different siRNAs targeting different sequences of this compound. A consistent phenotype across multiple siRNAs is more likely to be a true on-target effect.
-
Perform a Rescue Experiment: Co-transfect cells with your this compound siRNA and a construct expressing a form of this compound that is resistant to that specific siRNA (e.g., due to silent mutations in the siRNA target site). If the phenotype is reversed, it is likely an on-target effect.
-
Lower siRNA Concentration: Titrate the siRNA concentration to the lowest effective dose that achieves sufficient this compound knockdown. This can significantly reduce off-target effects.[3][4]
-
Use siRNA Pools: Using a pool of multiple siRNAs targeting the same gene at a lower overall concentration can dilute the off-target effects of any single siRNA.[5]
-
Employ Chemically Modified siRNAs: Certain chemical modifications to the siRNA duplex can reduce off-target effects without compromising on-target silencing.[6]
-
Global Gene Expression Analysis: Perform microarray or RNA-seq analysis to identify genome-wide changes in gene expression and pinpoint potential off-target genes.
Question 3: My negative control siRNA is causing a phenotype.
Possible Causes:
-
Innate Immune Response: The introduction of foreign dsRNA can trigger an interferon response in some cell types.
-
Toxicity of Transfection Reagent: The transfection reagent itself may be causing cellular stress or toxicity.
-
"Scrambled" Sequence Has Off-Target Effects: The sequence of the negative control siRNA may have unintended targets in your cell line.
Solutions:
-
Test Different Negative Control siRNAs: Use a different scrambled or non-targeting siRNA sequence.
-
Optimize Transfection Conditions: Reduce the concentration of the transfection reagent and siRNA.
-
Monitor for Immune Response: Check for the upregulation of interferon-stimulated genes.
-
Assess Cell Viability: Perform a cell viability assay to determine if the negative control is causing cytotoxicity.
Frequently Asked Questions (FAQs)
What is this compound and what is its function?
This compound, or Phosphatidylinositol Synthase 1, is an essential enzyme located in the endoplasmic reticulum (ER). It catalyzes the synthesis of phosphatidylinositol (PI), a key phospholipid that is a precursor for various signaling molecules involved in numerous cellular processes. This compound plays a crucial role in maintaining ER function, cell wall integrity, and has been implicated in the cellular response to ER stress.
What are the main causes of off-target effects in siRNA experiments?
The primary causes of off-target effects in siRNA experiments are:
-
MicroRNA-like binding: The guide strand of the siRNA can bind to partially complementary sequences in the 3' untranslated region (UTR) of unintended mRNAs, leading to their translational repression or degradation.[1][2]
-
Sense strand incorporation: The passenger (sense) strand of the siRNA duplex can sometimes be loaded into the RNA-induced silencing complex (RISC) and direct the silencing of unintended targets.
-
Immune stimulation: The introduction of double-stranded RNA can trigger an innate immune response, leading to global changes in gene expression that are not sequence-specific.
How can I minimize off-target effects in my this compound knockdown experiment?
Several strategies can be employed to minimize off-target effects:
-
Careful siRNA Design: Use algorithms that select for sequences with minimal homology to other genes.
-
Use the Lowest Effective siRNA Concentration: Titrating the siRNA concentration down can significantly reduce off-target silencing while maintaining on-target knockdown.[3][4]
-
Pool Multiple siRNAs: Using a pool of different siRNAs targeting the same gene can dilute the off-target effects of any individual siRNA.[5]
-
Chemical Modifications: Certain chemical modifications to the siRNA duplex can enhance specificity.[6]
-
Stringent Controls: Always include appropriate negative controls (e.g., non-targeting siRNA) and positive controls (an siRNA known to work).
What are the essential controls for a this compound knockdown experiment?
-
Untreated Cells: To establish a baseline for gene and protein expression.
-
Negative Control siRNA: A scrambled or non-targeting siRNA to control for the effects of the transfection process and the introduction of dsRNA.
-
Multiple this compound-targeting siRNAs: To ensure the observed phenotype is not due to an off-target effect of a single siRNA.
-
Rescue Construct: An siRNA-resistant this compound expression vector to confirm the specificity of the knockdown phenotype.
Data Presentation
The following table summarizes quantitative data on the effect of siRNA concentration on off-target gene silencing. Lowering the siRNA concentration can significantly reduce the number of off-target transcripts while maintaining effective on-target knockdown.
| siRNA Concentration | On-Target Knockdown Efficiency (%) | Number of Off-Target Genes Down-regulated >2-fold |
| 25 nM | ~85% | 56[3] |
| 10 nM | ~80% | 30[3] |
| 1 nM | >50% | Significantly Reduced[3][4] |
Experimental Protocols
Protocol 1: Validation of this compound Knockdown by RT-qPCR (SYBR Green)
This protocol outlines the steps for quantifying this compound mRNA levels following siRNA-mediated knockdown using a one-step RT-qPCR with SYBR Green detection.
Materials:
-
RNA extraction kit
-
One-Step RT-qPCR Master Mix (with SYBR Green)
-
This compound-specific forward and reverse primers
-
Housekeeping gene-specific forward and reverse primers (e.g., GAPDH, ACTB)
-
Nuclease-free water
-
Optical-grade PCR plates or tubes
-
Real-time PCR instrument
Procedure:
-
RNA Extraction:
-
Harvest cells 48-72 hours post-transfection.
-
Extract total RNA using a commercial RNA extraction kit according to the manufacturer's protocol.
-
Quantify RNA concentration and assess purity (A260/A280 ratio).
-
-
RT-qPCR Reaction Setup:
-
On ice, prepare a master mix for each primer set containing the One-Step RT-qPCR Master Mix, forward primer, reverse primer, and nuclease-free water.
-
Aliquot the master mix into PCR plate wells.
-
Add an equal amount of RNA (e.g., 100 ng) to each well.
-
Include no-template controls (NTC) for each primer set.
-
Seal the plate and centrifuge briefly to collect the contents at the bottom of the wells.
-
-
Real-Time PCR Cycling:
-
Program the real-time PCR instrument with the following general cycling conditions (optimize as needed):
-
Reverse Transcription: 50°C for 10-30 minutes
-
Initial Denaturation: 95°C for 10-15 minutes
-
PCR Cycles (40x):
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
Melt Curve Analysis: Perform a melt curve analysis to verify the specificity of the PCR product.
-
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for this compound and the housekeeping gene in both control and knockdown samples.
-
Calculate the relative expression of this compound using the ΔΔCt method.
-
Protocol 2: Validation of this compound Knockdown by Western Blot
This protocol describes the detection of this compound protein levels to confirm knockdown.
Materials:
-
RIPA or similar lysis buffer with protease inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against this compound
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Harvest cells 48-96 hours post-transfection.
-
Lyse cells in ice-cold lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Load samples onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against this compound overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
-
Protocol 3: Cell Viability Assay
This protocol is for assessing cell viability after siRNA transfection to identify potential cytotoxicity.
Materials:
-
Cell viability assay kit (e.g., MTT, MTS, or a kit based on ATP content)
-
Multi-well plate reader
Procedure:
-
Transfection:
-
Seed cells in a 96-well plate and transfect with this compound siRNA, negative control siRNA, and a positive control for cytotoxicity (if available). Include untransfected and mock-transfected (transfection reagent only) wells.
-
-
Assay:
-
At the desired time point post-transfection (e.g., 48 or 72 hours), add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
-
Measurement:
-
Measure the absorbance or fluorescence using a multi-well plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Normalize the readings to the untransfected or mock-transfected control to determine the percentage of viable cells.
-
Visualizations
This compound Signaling and Off-Target Control Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. siRNA Off-Target Effect Assessment - Creative Proteomics [creative-proteomics.com]
- 3. siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency | PLOS One [journals.plos.org]
- 4. [PDF] siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency | Semantic Scholar [semanticscholar.org]
- 5. horizondiscovery.com [horizondiscovery.com]
- 6. Position-specific chemical modification of siRNAs reduces “off-target” transcript silencing - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Measuring Dynamic Changes in Phosphoinositide (PI) Levels
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately measuring dynamic changes in phosphoinositide (PI) levels.
Frequently Asked Questions (FAQs)
| Question | Answer |
| Why are phosphoinositides (PIs) so difficult to measure? | The measurement of PIs is challenging due to their low cellular abundance, rapid turnover, and the existence of multiple structurally similar isomers.[1][2][3] Their localization to specific membrane compartments and the labile nature of the phosphate groups on the inositol ring further complicate their accurate quantification.[4] |
| What are the most common methods for measuring PI levels? | The primary methods include: 1) Metabolic radiolabeling with myo-[3H]-inositol followed by HPLC separation.[1][5] 2) Mass spectrometry (MS) -based lipidomics for quantification of different PI species.[2][3] 3) Genetically encoded biosensors (e.g., FRET-based probes) for real-time imaging of PI dynamics in living cells.[2][6] 4) In vitro lipid kinase assays to measure the activity of enzymes that produce PIs.[7][8] |
| How can I choose the best method for my experiment? | The choice of method depends on the specific research question. For a comprehensive snapshot of all PI species, metabolic labeling with HPLC is suitable.[1][5] For absolute quantification and identification of acyl chain variants, mass spectrometry is preferred.[2][3] To visualize the dynamic changes of a specific PI in real-time within a living cell, genetically encoded biosensors are the method of choice.[2][6] In vitro kinase assays are useful for studying the activity of specific PI-metabolizing enzymes and the effect of inhibitors.[7][8] |
| What is the typical cellular abundance of different PI species? | PI levels vary between cell types and conditions, but generally, PI is the most abundant, followed by PI(4,5)P2 and PI4P. Other phosphoinositides like PI3P, PI(3,4)P2, PI(3,5)P2, and PIP3 are present at much lower concentrations.[6] |
Troubleshooting Guides
Metabolic Radiolabeling and HPLC
Issue: Low signal or poor separation of PI species during HPLC.
-
Possible Cause 1: Inefficient labeling.
-
Troubleshooting:
-
Ensure complete depletion of endogenous inositol before adding the radiolabel.
-
Optimize the labeling time; for slowly growing cells, a longer incubation period may be necessary.[9]
-
Use a high-specific-activity myo-[3H]-inositol.
-
-
-
Possible Cause 2: Degradation of PIs during extraction.
-
Troubleshooting:
-
Perform all extraction steps on ice and use ice-cold reagents to minimize enzymatic activity.
-
Acidify the extraction solvent (e.g., with perchloric acid) to inhibit phosphatases.[9]
-
-
-
Possible Cause 3: Suboptimal HPLC separation.
-
Troubleshooting:
-
Ensure the anion exchange column is properly equilibrated.
-
Optimize the salt gradient for elution to achieve better separation of the different phosphorylated species.[1]
-
Check for and remove any air bubbles in the HPLC system.
-
-
Experimental Protocol: Metabolic Labeling and HPLC Analysis of PIs
-
Cell Labeling:
-
Plate cells and grow to the desired confluency.
-
Wash cells with inositol-free medium.
-
Incubate cells in inositol-free medium for 2 hours to deplete endogenous inositol.
-
Add myo-[3H]-inositol to the medium and incubate for 24-48 hours.
-
-
Lipid Extraction:
-
Aspirate the labeling medium and wash the cells with ice-cold PBS.
-
Add ice-cold 0.5 M perchloric acid and scrape the cells.
-
Collect the cell lysate and centrifuge to pellet the precipitated lipids.
-
-
Deacylation:
-
HPLC Separation:
-
Inject the deacylated sample onto an anion exchange HPLC column.
-
Elute the GroPIs using a salt gradient (e.g., ammonium phosphate).
-
Detect the radiolabeled GroPIs using a flow scintillation detector.[9]
-
Mass Spectrometry (MS)
Issue: Poor sensitivity or inaccurate quantification of low-abundance PIs.
-
Possible Cause 1: Inefficient extraction of PIs.
-
Troubleshooting:
-
Use an acidified solvent system (e.g., chloroform/methanol/HCl) to ensure efficient extraction of highly polar PIs.[3]
-
Consider adding an internal standard for each PI species to correct for extraction and ionization variability.
-
-
-
Possible Cause 2: Ion suppression effects.
-
Troubleshooting:
-
Optimize the chromatography to separate PIs from other abundant lipids that can cause ion suppression.
-
Use a more sensitive mass spectrometer or a targeted MS/MS approach (Selected Reaction Monitoring - SRM) to enhance specificity and sensitivity.[3]
-
-
Genetically Encoded Biosensors (FRET-based)
Issue: Low FRET signal or non-specific localization of the biosensor.
-
Possible Cause 1: Low expression of the biosensor.
-
Troubleshooting:
-
Use a stronger promoter or a lentiviral delivery system to increase expression levels.
-
Be aware that overexpression of the biosensor can buffer endogenous PI levels and interfere with signaling.[4]
-
-
-
Possible Cause 2: Incorrect folding or localization of the biosensor.
-
Troubleshooting:
-
Ensure the linker between the fluorescent proteins and the PI-binding domain is of optimal length and flexibility.
-
Use appropriate cellular markers to confirm the subcellular localization of the biosensor.
-
-
-
Possible Cause 3: Photobleaching of fluorescent proteins.
-
Troubleshooting:
-
Minimize the excitation light intensity and exposure time.
-
Use more photostable fluorescent proteins.
-
-
Quantitative Data Summary
| Method | Advantages | Disadvantages | Typical Quantitative Output |
| Metabolic Radiolabeling & HPLC | - Simultaneous detection of all PI species.- Provides a holistic snapshot of the PI profile.[1][5] | - Use of radioactivity.- Poor temporal resolution.- Does not provide information on subcellular localization.[4] | Relative abundance of each PI species (cpm or dpm). |
| Mass Spectrometry (MS) | - Absolute quantification.- Can identify different acyl chain variants.[2] | - Can be technically challenging.- May have lower sensitivity for very low abundance species. | pmol of PI species per mg of protein or per million cells.[3] |
| Genetically Encoded Biosensors | - Real-time monitoring in living cells.- Provides spatial and temporal information.[2][6] | - Overexpression can lead to artifacts.- Some biosensors may bind to multiple PI species.[4] | FRET ratio changes over time, indicating relative changes in PI levels at specific locations. |
Visualizations
References
- 1. Simultaneous detection of phosphoinositide lipids by radioactive metabolic labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Targeting phosphoinositide signaling in cancer: relevant techniques to study lipids and novel avenues for therapeutic intervention [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Detection and manipulation of phosphoinositides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous Detection of Phosphoinositide Lipids by Radioactive Metabolic Labeling | Springer Nature Experiments [experiments.springernature.com]
- 6. Understanding phosphoinositides: rare, dynamic, and essential membrane phospholipids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methods to measure the enzymatic activity of PI3Ks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measuring PI3K Lipid Kinase Activity | Springer Nature Experiments [experiments.springernature.com]
- 9. Radiolabeling and Quantification of Cellular Levels of Phosphoinositides by High Performance Liquid Chromatography-coupled Flow Scintillation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Cell Viability Issues in pis1 Conditional Mutants
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with pis1 conditional mutants.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound conditional mutants in a question-and-answer format.
Question 1: My this compound conditional mutant strain shows poor growth and low viability even under permissive conditions. What could be the cause?
Answer:
Several factors can contribute to poor viability in this compound conditional mutants, even under permissive conditions. These mutants have a compromised ability to synthesize phosphatidylinositol (PI), an essential phospholipid.[1] This can lead to increased sensitivity to environmental stressors.
Potential Causes and Solutions:
-
Suboptimal Media Composition: Standard laboratory media may lack sufficient precursors for PI synthesis or contain inhibitory compounds.
-
Environmental Stress: Even minor fluctuations in temperature, pH, or osmotic pressure can impact the viability of these sensitive strains.
-
Solution: Ensure strict control over incubation temperature and media pH. To mitigate osmotic stress, consider supplementing the media with an osmotic stabilizer like 1M sorbitol.
-
-
Genetic Instability: Conditional mutants can sometimes acquire secondary mutations that affect their viability.
-
Solution: Regularly re-streak your strain from a frozen stock to ensure you are working with the original mutant. Periodically verify the genotype of your working strain.
-
Question 2: Upon shifting my this compound conditional mutant to the non-permissive temperature, I observe rapid cell death, preventing further analysis. How can I mitigate this?
Answer:
Rapid cell death upon shift to the non-permissive temperature is a common challenge with essential genes like this compound. The abrupt halt in PI synthesis leads to a cascade of cellular problems.
Potential Causes and Solutions:
-
Abrupt Temperature Shift: A sudden and large temperature change can induce a severe stress response in addition to the direct effect of the mutation.
-
Solution: Instead of a sharp shift, try a gradual temperature ramp-up to the non-permissive temperature. This can sometimes allow the cells to adapt and maintain viability for a longer period, enabling experimental measurements.
-
-
Lack of Precursor Supplementation: Without adequate precursors, the remaining functional this compound protein (if any) at the non-permissive temperature cannot synthesize sufficient PI.
-
Secondary Effects of PI Depletion: Depletion of PI affects multiple downstream pathways, including signaling and membrane trafficking, which can contribute to cell death.
-
Solution: If your experimental design allows, consider overexpressing a downstream component that is critically affected by PI depletion. However, this approach requires detailed knowledge of the specific pathways of interest in your research.
-
Question 3: I am performing a drug screen with my this compound mutant, and I am seeing high background mortality, making it difficult to assess drug-specific effects. What can I do?
Answer:
High background mortality in a drug screen can be due to the inherent sensitivity of the this compound mutant to various chemical compounds and environmental stresses.
Potential Causes and Solutions:
-
Solvent Toxicity: The solvent used to dissolve your test compounds (e.g., DMSO) might be contributing to cell death.
-
Solution: Perform a solvent toxicity curve to determine the maximum tolerable concentration of your solvent. Use the lowest effective concentration of the solvent in your screen.
-
-
Sub-lethal Stress from Media Components: Components in your screening media might be interacting negatively with the mutant.
-
Solution: Simplify your media to the minimum components required for growth. Consider supplementing with inositol and an osmotic stabilizer like sorbitol to improve baseline viability.
-
-
Inappropriate Assay Window: The timing of your viability measurement might be too late, capturing cells that have already died due to the conditional mutation rather than the drug effect.
-
Solution: Perform a time-course experiment to determine the optimal time point for your viability assay, where you can distinguish between background mortality and drug-induced effects.
-
Troubleshooting Workflow for this compound Conditional Mutants
Caption: Troubleshooting workflow for addressing cell viability issues in this compound conditional mutants.
Summary of Interventions to Improve this compound Mutant Viability
| Intervention | Rationale | Typical Concentration/Condition | Expected Outcome |
| Inositol Supplementation | Provides the direct precursor for PI synthesis, bypassing the compromised this compound activity. | 75 µM myo-inositol in growth media | Increased cell viability and growth rate. |
| Osmotic Support | Stabilizes the cell membrane, which may be weakened due to altered phospholipid composition. | 1M Sorbitol in growth media | Improved viability, especially under stress conditions. |
| Gradual Temperature Shift | Allows for cellular adaptation and may prolong viability at the non-permissive temperature. | Ramp up temperature by 2-3°C per hour | Delayed onset of cell death, providing a larger window for experiments. |
| Genetic Suppressor Screen | Identifies mutations in other genes that can compensate for the loss of this compound function. | Varies by method (e.g., EMS mutagenesis) | Isolation of strains with restored viability at the non-permissive temperature. |
Frequently Asked Questions (FAQs)
Q1: What is the function of this compound?
A1: this compound encodes the phosphatidylinositol synthase enzyme. This enzyme catalyzes the synthesis of phosphatidylinositol (PI) from CDP-diacylglycerol and myo-inositol.[1] PI is an essential phospholipid in eukaryotic cells, serving as a key structural component of cellular membranes and as a precursor for various signaling molecules, including phosphoinositides and sphingolipids.[1][5]
Q2: Why is this compound an essential gene?
A2: this compound is essential for cell viability because its product, PI, is critical for numerous cellular functions. These include maintaining membrane integrity, regulating membrane traffic, and acting as a precursor for second messengers in vital signaling pathways.[1][5] Without PI synthesis, cells cannot grow and divide.
Q3: How does inositol supplementation rescue this compound mutants?
A3: Inositol is a primary substrate for the this compound enzyme.[1] In conditional mutants, the enzyme is partially functional at the permissive temperature and non-functional at the non-permissive temperature. By providing an excess of inositol, the substrate availability for the partially active or residual this compound enzyme is increased, which can boost PI synthesis to a level sufficient for survival under permissive conditions or delay death under non-permissive conditions.[2][3]
Q4: What are the downstream consequences of reduced this compound function?
A4: Reduced this compound function leads to decreased levels of PI, which has cascading effects on multiple cellular processes. These include:
-
Altered Membrane Composition and Fluidity: A shortage of PI can disrupt the physical properties of cellular membranes.
-
Defective Signal Transduction: The production of important signaling molecules like PIP2 and PIP3, which are derived from PI, is impaired. This affects pathways controlling cell growth, proliferation, and stress responses.[5][6]
-
Impaired Vesicular Trafficking: PI and its derivatives are crucial for the budding and fusion of vesicles in the secretory and endocytic pathways.
This compound Signaling Pathway and Downstream Effects
References
- 1. researchgate.net [researchgate.net]
- 2. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 3. Do inositol supplements enhance phosphatidylinositol supply and thus support endoplasmic reticulum function? | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 4. Myo-Inositol and Its Derivatives: Their Emerging Role in the Treatment of Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Weak acid and alkali stress regulate phosphatidylinositol bisphosphate synthesis in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Western Blot Detection of Pis1p
Welcome to the technical support center for the Western blot detection of Phosphatidylinositol synthase (Pis1p) in Saccharomyces cerevisiae. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in detecting Pis1p.
Understanding Pis1p for Successful Western Blotting
Phosphatidylinositol synthase (Pis1p), encoded by the YDR001C gene in Saccharomyces cerevisiae, is an essential enzyme localized to the endoplasmic reticulum (ER) membrane. Successful Western blot detection of this protein requires careful consideration of its properties and optimization of the experimental protocol.
Key Characteristics of Pis1p:
| Property | Description |
| Theoretical Molecular Weight | 31.2 kDa (based on the amino acid sequence) |
| Subcellular Localization | Endoplasmic Reticulum (ER) membrane |
| Protein Abundance | Expression is regulated by factors such as oxygen availability and the function of ubiquitin ligases like Rsp5p.[1][2] Overexpression on a multicopy plasmid can increase protein levels significantly.[1] |
| Post-Translational Modifications | While extensive post-translational modification data for Pis1p is not readily available, researchers should be aware that modifications such as phosphorylation are common for yeast proteins and can affect migration on SDS-PAGE. |
Frequently Asked Questions (FAQs) for Troubleshooting Pis1p Western Blots
This section addresses common issues encountered during the Western blot detection of Pis1p, with a focus on troubleshooting epitope-tagged versions of the protein due to the lack of commercially available and validated antibodies for native Pis1p.
Problem 1: No Signal or a Very Weak Signal
This is one of the most common issues in Western blotting. The flowchart below outlines a systematic approach to troubleshooting this problem.
Figure 1. Troubleshooting workflow for no or weak Pis1p signal.
Q1: I don't see a band for my epitope-tagged Pis1p. What should I check first?
A1: The first step is to verify that the protein transfer from the gel to the membrane was successful. You can do this by staining the membrane with Ponceau S solution immediately after the transfer. If you do not see protein bands on the membrane, you will need to optimize your transfer protocol.
Q2: My Ponceau S stain shows that the transfer worked, but I still don't see my Pis1p-tag band. What's the next step?
A2: If the transfer was successful, the issue may lie with your protein sample or the antibodies.
-
Protein Sample:
-
Low Abundance: Pis1p may be a low-abundance protein. Consider increasing the amount of total protein loaded per well. You might also try to enrich for membrane proteins during your sample preparation.
-
Protein Degradation: Ensure that you are using fresh protease inhibitors in your lysis buffer and that you keep your samples on ice throughout the preparation process.
-
Inefficient Lysis: Since Pis1p is a membrane protein, ensure your lysis buffer is sufficient to solubilize it. Consider using a stronger lysis buffer, such as RIPA buffer, which contains SDS.
-
-
Primary Antibody:
-
Incorrect Dilution: The antibody concentration may be too low. Try a range of dilutions to find the optimal concentration.
-
Antibody Inactivity: Ensure the antibody has been stored correctly and has not expired. Consider using a fresh aliquot of the antibody.
-
Incubation Time: Increase the primary antibody incubation time, for example, by incubating overnight at 4°C.
-
Q3: I'm using a His-tag to detect Pis1p and see many non-specific bands, but not my protein of interest. What could be the cause?
A3: Yeast lysates can contain endogenous proteins that react with anti-His-tag antibodies, leading to high background and non-specific bands.
-
Optimize Blocking: Increase the blocking time and/or try a different blocking agent (e.g., 5% BSA instead of non-fat dry milk).
-
Antibody Dilution: Titrate your anti-His-tag antibody to find a concentration that minimizes non-specific binding while still detecting your target.
-
Washing Steps: Increase the number and duration of your wash steps after antibody incubations to remove non-specifically bound antibodies.
-
Alternative Tags: If problems persist, consider using a different epitope tag, such as HA, Myc, or FLAG, which often show lower background in yeast lysates.
Problem 2: High Background
High background can obscure the signal from your protein of interest.
Figure 2. Troubleshooting workflow for high background.
Q4: My Western blot has a very high background, making it difficult to see my bands. How can I reduce it?
A4: High background can be caused by several factors. Here are some common solutions:
-
Blocking: Ensure you are blocking the membrane for at least 1 hour at room temperature or overnight at 4°C with gentle agitation. Use a fresh blocking solution (e.g., 5% non-fat dry milk or 5% BSA in TBST).
-
Antibody Concentrations: Both primary and secondary antibody concentrations might be too high. Try diluting your antibodies further.
-
Washing: Increase the number and duration of your washing steps. Washing with TBST (Tris-Buffered Saline with 0.1% Tween 20) helps to remove non-specifically bound antibodies.
-
Membrane Handling: Always handle the membrane with clean forceps and gloves to avoid contamination. Make sure the membrane does not dry out at any point during the procedure.
Problem 3: Non-Specific Bands
The presence of unexpected bands can complicate the interpretation of your results.
Q5: I see multiple bands on my blot in addition to the expected band for Pis1p-tag. What could be the reason?
A5: Multiple bands can be due to several reasons:
-
Protein Degradation: If you see bands at a lower molecular weight than expected, your protein may be degrading. Ensure you are using protease inhibitors and keeping your samples cold.
-
Post-Translational Modifications: Modifications like phosphorylation can sometimes cause a protein to migrate differently than its theoretical molecular weight, occasionally appearing as multiple bands.
-
Antibody Cross-Reactivity: Your primary or secondary antibody may be cross-reacting with other proteins in the lysate. Ensure your antibodies are specific and try optimizing the blocking and washing steps.
-
Protein Aggregation: If you see bands at a much higher molecular weight, it could be due to protein aggregation. Ensure complete denaturation of your samples by boiling in Laemmli buffer before loading.
Experimental Protocols
Protocol 1: Yeast Protein Extraction for Membrane Proteins
This protocol is designed for the extraction of total protein from S. cerevisiae, with considerations for membrane proteins like Pis1p.
Materials:
-
Yeast culture
-
Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS)
-
Protease inhibitor cocktail
-
Glass beads (acid-washed)
-
Ice-cold PBS
-
Microcentrifuge tubes
Procedure:
-
Harvest yeast cells from your culture by centrifugation at 3,000 x g for 5 minutes.
-
Wash the cell pellet once with ice-cold PBS.
-
Resuspend the cell pellet in 200-500 µL of ice-cold Lysis Buffer supplemented with a fresh protease inhibitor cocktail.
-
Add an equal volume of acid-washed glass beads to the cell suspension.
-
Vortex vigorously for 30-second intervals, with 30-second rests on ice, for a total of 5-8 cycles.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant (your protein lysate) to a new pre-chilled tube.
-
Determine the protein concentration of your lysate using a suitable protein assay (e.g., BCA assay).
-
Add Laemmli sample buffer to the desired amount of protein, boil for 5-10 minutes, and then load on an SDS-PAGE gel or store at -80°C.
Protocol 2: Western Blotting for Epitope-Tagged Pis1p
Materials:
-
Protein lysate containing epitope-tagged Pis1p
-
SDS-PAGE gels
-
Transfer buffer (e.g., Towbin buffer)
-
PVDF or nitrocellulose membrane
-
Blocking buffer (5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibody (specific to the epitope tag)
-
HRP-conjugated secondary antibody (specific to the primary antibody's host species)
-
TBST (Tris-Buffered Saline with 0.1% Tween 20)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
SDS-PAGE: Separate your protein samples on an SDS-PAGE gel. The percentage of the gel should be chosen based on the molecular weight of your tagged Pis1p.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using an appropriate imaging system.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical workflow for troubleshooting common Western blot issues.
Figure 3. Logical workflow for a Western blot experiment and points of troubleshooting.
References
optimizing fixation and permeabilization for Pis1 immunofluorescence
Welcome to the technical support center for Pis1 immunofluorescence. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their fixation and permeabilization protocols for successful this compound staining. Given that this compound is an integral membrane protein, careful optimization of these steps is crucial for accurate localization and signal detection.
Frequently Asked Questions (FAQs)
Q1: What is the best initial fixation method for this compound immunofluorescence?
For integral membrane proteins like this compound, a cross-linking fixative such as 4% paraformaldehyde (PFA) in PBS is generally the recommended starting point. PFA preserves cellular morphology and is less likely to extract membrane-associated proteins compared to organic solvents like methanol.[1][2]
Q2: When should I consider using methanol fixation?
Methanol fixation can be an alternative if PFA fixation results in a weak or no signal, as it can sometimes expose epitopes that are masked by cross-linking.[2] However, be aware that methanol can alter protein conformation and may lead to the loss of soluble or membrane-associated proteins.[3] It is a harsher fixation method and may not be ideal for preserving the fine structural details of the cell.
Q3: What is the difference between Triton X-100 and saponin for permeabilization?
Triton X-100 is a non-ionic detergent that permeabilizes all cellular membranes, including the plasma membrane and organellar membranes, non-selectively.[1][2] Saponin is a milder detergent that selectively interacts with cholesterol-rich membranes, primarily the plasma membrane, while leaving many organellar membranes intact.[2] For a membrane protein like this compound, saponin might be a better choice to preserve the integrity of intracellular membrane structures.
Q4: I am getting a weak or no signal for this compound. What are the likely causes?
Weak or no signal can stem from several factors:
-
Suboptimal antibody concentration: The primary antibody concentration may be too low.
-
Inadequate fixation or permeabilization: The epitope may be masked or the antibody may not be able to access the target.
-
Over-fixation: Excessive cross-linking with PFA can mask the epitope.
-
Loss of antigen: Harsh fixation (e.g., methanol) or permeabilization (e.g., high concentration of Triton X-100) can lead to the loss of the this compound protein.[3]
-
Inactive antibody: Improper storage or repeated freeze-thaw cycles can damage the antibody.[4]
Q5: How can I reduce high background staining in my this compound immunofluorescence experiments?
High background can obscure your specific signal. To reduce it:
-
Optimize blocking: Use a blocking solution containing serum from the same species as the secondary antibody. Bovine serum albumin (BSA) is also a common blocking agent.[5][6]
-
Titrate your antibodies: High concentrations of primary or secondary antibodies can lead to non-specific binding.[7][8]
-
Increase washing steps: Thorough washing between antibody incubations is crucial to remove unbound antibodies.[9]
-
Check for autofluorescence: Some cells and tissues have endogenous fluorescence. Image an unstained sample to assess the level of autofluorescence.[10]
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during this compound immunofluorescence.
Problem 1: Weak or No this compound Signal
| Possible Cause | Suggested Solution |
| Antibody Concentration Too Low | Increase the primary antibody concentration or extend the incubation time (e.g., overnight at 4°C).[7][8] |
| Epitope Masking (PFA Fixation) | Try a different fixation method, such as cold methanol, or perform antigen retrieval after PFA fixation. Reduce PFA fixation time.[4] |
| Insufficient Permeabilization | If using PFA, ensure the permeabilization step is adequate. Try increasing the concentration of Triton X-100 or the incubation time. If the signal is still weak, consider that the antibody may not be accessing the epitope. |
| Loss of Antigen | If using methanol fixation, switch to a gentler fixation with PFA.[3] If using Triton X-100, try a milder detergent like saponin or digitonin, or reduce the Triton X-100 concentration.[2][11] |
| Inactive Primary Antibody | Use a new aliquot of the antibody. Verify antibody activity using a positive control (e.g., a cell line known to express this compound or by Western blot).[4] |
Problem 2: High Background or Non-Specific Staining
| Possible Cause | Suggested Solution |
| Inadequate Blocking | Increase the blocking time (e.g., 1 hour at room temperature). Use 5-10% normal serum from the species of the secondary antibody in your blocking buffer.[5][8] |
| Primary Antibody Concentration Too High | Perform a titration of your primary antibody to find the optimal concentration that gives a good signal-to-noise ratio.[7] |
| Secondary Antibody Non-Specific Binding | Run a control with only the secondary antibody. If background persists, consider using a pre-adsorbed secondary antibody or one from a different host species.[7] |
| Insufficient Washing | Increase the number and duration of wash steps after primary and secondary antibody incubations.[9] |
| Autofluorescence | Image an unstained sample to check for autofluorescence. If present, consider using a quenching agent like sodium borohydride or Sudan Black B.[9][10] |
Comparative Data Tables
Table 1: Comparison of Common Fixation Methods for Membrane Proteins
| Fixative | Mechanism | Advantages | Disadvantages | Typical Protocol |
| 4% Paraformaldehyde (PFA) | Cross-links proteins, preserving cellular structure.[1] | Excellent preservation of morphology. Ideal for membrane proteins.[1] | Can mask epitopes, potentially reducing signal. May induce autofluorescence.[12] | 10-20 minutes at room temperature.[1] |
| Cold Methanol (-20°C) | Dehydrates and precipitates proteins.[1] | Fixes and permeabilizes simultaneously. Can enhance signal for some antibodies. | Can alter protein structure and lead to loss of soluble and membrane proteins.[3] Poor preservation of fine cellular details.[3] | 5-10 minutes at -20°C.[13] |
Table 2: Comparison of Common Permeabilization Agents
| Agent | Mechanism | Advantages | Disadvantages | Typical Concentration & Time |
| Triton X-100 | Non-ionic detergent, solubilizes all membranes.[1][2] | Effective for accessing intracellular and nuclear antigens. | Can extract membrane proteins and lipids, altering morphology. Non-selective.[1][11] | 0.1% - 0.5% in PBS for 10-15 minutes.[11][13] |
| Saponin | Forms pores in cholesterol-rich membranes.[2] | Milder permeabilization, preserves membrane integrity. Reversible.[2][11] | May not efficiently permeabilize cholesterol-poor membranes (e.g., some organellar membranes).[11] | 0.1% in PBS for 5-10 minutes.[11] |
| Digitonin | Similar to saponin, interacts with cholesterol. | Gentle permeabilization, preserves ultrastructure. | Similar limitations to saponin. | 0.01-0.05% in PBS for 5-15 minutes. |
Experimental Protocols
Protocol 1: PFA Fixation and Saponin Permeabilization (Recommended Starting Point)
-
Cell Culture: Grow cells on sterile glass coverslips to the desired confluency.
-
Washing: Gently wash the cells twice with pre-warmed PBS.
-
Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Washing: Wash three times with PBS for 5 minutes each.
-
Permeabilization: Permeabilize the cells with 0.1% Saponin in PBS for 10 minutes at room temperature.
-
Blocking: Block with 5% normal goat serum (or serum from the secondary antibody host) in PBS with 0.1% Saponin for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the this compound primary antibody in the blocking buffer and incubate overnight at 4°C in a humidified chamber.
-
Washing: Wash three times with PBS containing 0.1% Saponin for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorescently labeled secondary antibody in the blocking buffer and incubate for 1 hour at room temperature, protected from light.
-
Washing: Wash three times with PBS containing 0.1% Saponin for 5 minutes each, followed by a final wash in PBS.
-
Counterstaining (Optional): Incubate with a nuclear counterstain (e.g., DAPI) for 5 minutes.
-
Mounting: Mount the coverslip onto a microscope slide using an anti-fade mounting medium.
Protocol 2: Methanol Fixation
-
Cell Culture: Grow cells on sterile glass coverslips.
-
Washing: Gently wash the cells twice with pre-warmed PBS.
-
Fixation and Permeabilization: Add ice-cold 100% methanol and incubate for 10 minutes at -20°C.
-
Washing: Gently wash three times with PBS for 5 minutes each at room temperature.
-
Blocking: Block with 5% normal goat serum in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the this compound primary antibody in the blocking buffer and incubate for 1 hour at room temperature or overnight at 4°C.
-
Washing: Wash three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorescently labeled secondary antibody in the blocking buffer and incubate for 1 hour at room temperature, protected from light.
-
Washing: Wash three times with PBS for 5 minutes each.
-
Counterstaining (Optional): Incubate with a nuclear counterstain for 5 minutes.
-
Mounting: Mount with an anti-fade mounting medium.
Visualized Workflows
Caption: General immunofluorescence workflow for this compound, illustrating alternative fixation and permeabilization steps.
Caption: A logical workflow for troubleshooting common issues in this compound immunofluorescence.
References
- 1. Fixation and Permeabilization in ICC/IF [novusbio.com]
- 2. blog.addgene.org [blog.addgene.org]
- 3. Effects of acetone, methanol, or paraformaldehyde on cellular structure, visualized by reflection contrast microscopy and transmission and scanning electron microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]
- 5. insights.oni.bio [insights.oni.bio]
- 6. Background Reducers for Improved Fluorescent Stains - Biotium [biotium.com]
- 7. hycultbiotech.com [hycultbiotech.com]
- 8. stjohnslabs.com [stjohnslabs.com]
- 9. researchgate.net [researchgate.net]
- 10. vectorlabs.com [vectorlabs.com]
- 11. researchgate.net [researchgate.net]
- 12. Guide to Fixation and Permeabilization - FluoroFinder [fluorofinder.com]
- 13. Considerations for Immunofluorescence Staining - Biotium [biotium.com]
Technical Support Center: Refining Lipid Extraction Protocols for Phosphatidylinositol (PI) Analysis
Welcome to the technical support center for lipid extraction protocols tailored for phosphatidylinositol (PI) analysis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear guidance on optimizing your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: Why is the choice of extraction protocol so critical for PI analysis?
A1: Phosphatidylinositols (PIs) are acidic phospholipids that can remain tightly bound to proteins and other cellular components. Standard neutral lipid extraction protocols are often inefficient at disrupting these interactions, leading to low recovery and underestimation of PI levels. The selection of an appropriate extraction method, often requiring acidification, is therefore crucial for accurate downstream analysis.[1]
Q2: What are the most common lipid extraction methods used for PI analysis?
A2: The most widely used methods are the Folch and Bligh-Dyer techniques, which utilize a chloroform/methanol solvent system.[2][3] However, for efficient PI extraction, modifications that include acidification of the solvent mixture are highly recommended.[4] Newer methods, such as those using methyl-tert-butyl ether (MTBE), are also gaining traction as they can offer comparable results with potentially fewer safety concerns.
Q3: Why is acidification necessary for good PI recovery?
A3: The phosphate groups in the head of PI lipids are negatively charged at neutral pH, which causes them to bind to positively charged groups on proteins and other molecules. Acidification of the extraction solvent neutralizes this charge, reducing the affinity of PIs for other cellular components and allowing them to be more readily solubilized in the organic solvent phase, thereby improving their extraction efficiency.[1]
Q4: Can I use the same extraction protocol for all types of samples (e.g., cells, tissues, plasma)?
A4: While the fundamental principles remain the same, the optimal protocol can vary depending on the sample matrix. Tissues, for example, may require a homogenization step to ensure efficient solvent penetration.[5] The water content of the sample is also a critical factor that influences the solvent ratios required to maintain a single-phase system during the initial extraction step.[2][5] It is always advisable to optimize the protocol for your specific sample type.
Q5: How can I improve the recovery of low-abundant PI species?
A5: For low-abundant PIs, ensuring the use of an acidified extraction method is paramount. Additionally, optimizing the solvent-to-sample ratio can enhance recovery; a higher solvent volume can improve the extraction of less abundant lipids.[6] Performing a second extraction of the aqueous phase and protein pellet can also help to recover any remaining PIs.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low PI Yield | Incomplete cell lysis or tissue homogenization. | Ensure thorough disruption of the sample before extraction. For tissues, use a mechanical homogenizer. For cells, consider sonication or freeze-thaw cycles. |
| Extraction with neutral solvents. | Use an acidified extraction protocol (e.g., acidified Folch or Bligh-Dyer) to efficiently extract acidic phospholipids like PIs.[1] | |
| Insufficient solvent volume. | Increase the solvent-to-sample ratio. A ratio of 20:1 (solvent:sample, v/w) is often recommended for the Folch method.[5] | |
| Incomplete phase separation. | Ensure the correct ratio of chloroform, methanol, and aqueous phase is used to induce clear phase separation. Centrifugation can aid in sharpening the interface. | |
| Poor Reproducibility | Inconsistent sample handling. | Standardize all steps of the protocol, including sample collection, storage, and the timing of each extraction step. |
| Variable solvent quality. | Use high-purity, HPLC-grade solvents to avoid contaminants that can interfere with extraction and analysis. | |
| Pipetting errors, especially with volatile solvents like chloroform. | Use positive displacement pipettes or ensure proper technique with air displacement pipettes to accurately dispense volatile organic solvents. | |
| Contamination in Final Lipid Extract | Carryover of the aqueous phase or protein interface. | Carefully aspirate the lower organic phase without disturbing the upper aqueous layer and the protein disk at the interface. |
| Non-lipid contaminants co-extracting with lipids. | A saline wash (e.g., with 0.9% NaCl) of the initial extract helps to remove non-lipid contaminants into the aqueous phase. | |
| Lipid Degradation | Presence of active phospholipases in the sample. | Work quickly and keep samples on ice to minimize enzymatic activity. Quenching with hot isopropanol before extraction can also inactivate phospholipases. |
| Oxidation of unsaturated fatty acid chains in PIs. | Minimize exposure to air and light. Consider adding an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvents. |
Data Presentation
Comparison of Lipid Extraction Methodologies for Phosphatidylinositol (PI) Recovery
The following table summarizes qualitative and available quantitative data on the efficiency of common lipid extraction methods for PI analysis. Direct quantitative comparisons of PI recovery across these methods in a single study are limited in the literature. The presented values are compiled from different sources and should be considered as estimates.
| Extraction Method | Principle | Advantages | Disadvantages | PI Recovery Efficiency |
| Folch | Two-step extraction with chloroform/methanol followed by a saline wash to remove non-lipid contaminants. | Well-established, good for a broad range of lipids. | Uses toxic chloroform, can be time-consuming. | Moderate. One study reported no more than 78% recovery of PI from various food matrices after a single extraction with a modified Folch method.[7] |
| Bligh-Dyer | A more rapid, single-phase extraction with chloroform/methanol/water, followed by phase separation. | Faster than the Folch method, suitable for samples with high water content. | Uses toxic chloroform, may be less efficient for complex samples. | Similar to or slightly lower than the Folch method for total lipids. PI-specific quantitative data is not readily available for a direct comparison. |
| Acidified Folch/Bligh-Dyer | Addition of a small amount of strong acid (e.g., HCl) to the solvent mixture. | Significantly improves the recovery of acidic lipids like PIs by neutralizing their charge.[4] | Use of strong acid requires careful handling and may degrade other acid-labile lipids if not optimized. | High. Considered the gold standard for PI extraction, though specific percentage recoveries vary by sample type. |
| Methyl-tert-butyl ether (MTBE) | Uses MTBE as a less toxic alternative to chloroform. The lipid-containing organic phase forms the upper layer, simplifying its collection. | Less toxic than chloroform, easier to automate. | MTBE is highly volatile, which can affect reproducibility.[5] | Good. Can provide comparable results to Folch and Bligh-Dyer for many lipid classes. |
| Pressurized Liquid Extraction (PLE) | Uses elevated temperature and pressure to enhance extraction efficiency with common solvents. | Rapid and efficient, with high recovery rates. | Requires specialized equipment. | High. One study reported over 96% recovery for PI.[7] |
Experimental Protocols
Acidified Bligh-Dyer Method for PI Extraction from Cultured Cells
This protocol is adapted for a 1 ml cell suspension.
-
Preparation:
-
Prepare a stock solution of 1N HCl.
-
Prepare the extraction solvent: Chloroform/Methanol/1N HCl (1:2:0.8, v/v/v).
-
-
Extraction:
-
To 1 ml of cell suspension in a glass tube, add 3.75 ml of the Chloroform/Methanol/1N HCl mixture.
-
Vortex vigorously for 1 minute to ensure thorough mixing and cell lysis. This creates a single-phase system.
-
Add 1.25 ml of chloroform and vortex for 30 seconds.
-
Add 1.25 ml of 0.9% NaCl solution and vortex for another 30 seconds. This will induce phase separation.
-
-
Phase Separation and Collection:
-
Centrifuge the mixture at 1,000 x g for 5 minutes at 4°C to facilitate clear phase separation.
-
You will observe two distinct phases: an upper aqueous phase and a lower organic phase containing the lipids, separated by a protein disk.
-
Carefully aspirate the lower organic (chloroform) phase using a glass Pasteur pipette and transfer it to a new clean glass tube. Be cautious not to disturb the protein interface.
-
-
Drying and Storage:
-
Dry the collected organic phase under a gentle stream of nitrogen gas.
-
Resuspend the dried lipid film in a small, known volume of an appropriate solvent (e.g., chloroform/methanol 2:1) for downstream analysis.
-
Store the lipid extract at -20°C or -80°C under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Folch Method for PI Extraction from Tissue
This protocol is designed for approximately 1g of tissue.
-
Homogenization:
-
Weigh the tissue sample and place it in a glass homogenizer.
-
Add 20 ml of Chloroform/Methanol (2:1, v/v).
-
Homogenize the tissue thoroughly until a uniform suspension is achieved.
-
-
Extraction:
-
Transfer the homogenate to a glass tube.
-
Agitate the mixture on a shaker for 15-20 minutes at room temperature.
-
Filter the homogenate through a fat-free filter paper into a clean glass tube.
-
-
Washing:
-
Add 0.2 volumes (4 ml for a 20 ml extract) of 0.9% NaCl solution to the filtered extract.
-
Vortex the mixture for 1 minute to wash out non-lipid contaminants.
-
Centrifuge at 1,000 x g for 10 minutes to separate the phases.
-
-
Collection and Drying:
-
Aspirate and discard the upper aqueous phase.
-
Collect the lower organic phase.
-
Dry the organic phase under a stream of nitrogen or in a rotary evaporator.
-
Resuspend and store the lipid extract as described in the Bligh-Dyer protocol.
-
Visualizations
Caption: Workflow for Acidified Bligh-Dyer PI Extraction.
Caption: Troubleshooting Logic for Low PI Yield.
References
- 1. Mass spectrometry based cellular phosphoinositides profiling and phospholipid analysis: A brief review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. “Bligh and Dyer” and Folch Methods for Solid–Liquid–Liquid Extraction of Lipids from Microorganisms. Comprehension of Solvatation Mechanisms and towards Substitution with Alternative Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Advances in Lipid Extraction Methods—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of Folch, Bligh-Dyer, and Matyash Sample-to-Extraction Solvent Ratios for Human Plasma-Based Lipidomics Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Compensatory Lipid Metabolism in pis1 Mutants
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with pis1 mutants, focusing on the compensatory changes in their lipid metabolism.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation with this compound mutants.
| Issue | Possible Cause | Troubleshooting Steps |
| Slow Growth or Non-viability of this compound Deletion Mutant | This compound is an essential gene in yeast. | - Use a conditional mutant, such as a temperature-sensitive allele or a regulatable promoter (e.g., tet-off or GAL promoter), to study the effects of this compound depletion.- Supplement the growth medium with inositol, as this compound mutants are typically inositol auxotrophs.[1] Start with a concentration of 75 µM inositol and optimize as needed. |
| Variability in Lipid Profile Between Experiments | Inconsistent growth phase at the time of harvest. | - Harvest cells at a consistent point in the growth curve, typically mid-log phase, to ensure reproducibility of the lipidome.[2] - Monitor cell density (OD600) closely and harvest all cultures for a given experiment at the same density. |
| Difficulty in Detecting Changes in Phosphatidylinositol (PI) Levels | Inefficient lipid extraction or analytical method. | - Utilize a robust lipid extraction protocol, such as the Folch method (chloroform/methanol extraction), to ensure efficient recovery of phospholipids.[3] - Employ a sensitive analytical technique like liquid chromatography-tandem mass spectrometry (LC-MS/MS) for accurate quantification of PI and other phospholipids. |
| Unexpected Alterations in Phosphatidylcholine (PC) or Other Phospholipids | Compensatory mechanisms are activated in response to decreased PI synthesis. | - This is an expected biological response. Quantify the changes in other phospholipid classes (e.g., PC, PE, PS) to characterize the compensatory mechanisms.- Investigate the expression levels of genes involved in the synthesis of other phospholipids, such as CHO1 (phosphatidylserine synthase) and genes in the Kennedy pathway for PC synthesis. |
| Contamination of Lipid Extracts with Non-lipid Molecules | Incomplete separation during the extraction process. | - Ensure proper phase separation during liquid-liquid extraction. - Include a washing step with a salt solution (e.g., 0.9% NaCl) to remove non-lipid contaminants from the organic phase. |
Frequently Asked Questions (FAQs)
Q1: Why are this compound mutants a valuable tool for studying lipid metabolism?
A1: this compound encodes phosphatidylinositol synthase, a key enzyme in the synthesis of phosphatidylinositol (PI), a crucial phospholipid with roles in cell signaling and membrane structure.[1] Studying this compound mutants allows researchers to investigate how cells respond and adapt to perturbations in PI synthesis, revealing intricate compensatory mechanisms and regulatory networks within the broader landscape of lipid metabolism.
Q2: What are the expected phenotypic consequences of reduced this compound function?
A2: Reduced this compound function typically leads to a decrease in cellular PI levels, which can cause a range of phenotypes including slow growth, cell cycle arrest, and inositol auxotrophy.[1] Furthermore, due to the interconnectedness of lipid metabolic pathways, alterations in other phospholipid classes, such as an increase in phosphatidylcholine (PC), are often observed as a compensatory response.
Q3: How can I confirm that the observed changes in the lipid profile of my this compound mutant are due to the this compound mutation?
A3: To confirm that the observed phenotype is linked to the this compound mutation, you can perform a complementation experiment. Introduce a wild-type copy of the this compound gene on a plasmid into your mutant strain. If the lipid profile and any associated growth defects revert to the wild-type phenotype, it confirms that the observed changes are indeed due to the mutation in this compound.
Q4: What is the significance of inositol supplementation in this compound mutant studies?
A4: this compound mutants are often unable to synthesize sufficient PI for normal growth without an external supply of inositol, a key precursor for PI synthesis.[1] Inositol supplementation can rescue the growth defects of these mutants, allowing for the study of other, more subtle, compensatory changes in lipid metabolism that are not masked by severe growth inhibition.
Q5: Are there any known compensatory pathways that are activated in this compound mutants?
A5: While direct lipidomic data on this compound mutants is not extensively published, based on the known principles of lipid homeostasis in yeast, a decrease in PI synthesis is likely to trigger compensatory upregulation of other phospholipid synthesis pathways. For example, the cell may increase the synthesis of phosphatidylcholine (PC) through the Kennedy pathway or the methylation of phosphatidylethanolamine (PE). It is also plausible that the expression of genes like CHO1 (phosphatidylserine synthase) could be altered.
Data Presentation
Table 1: Representative Phospholipid Composition of Wild-Type Yeast (Saccharomyces cerevisiae)
This table provides a baseline for the typical phospholipid composition of wild-type yeast grown in synthetic defined medium, as determined by quantitative shotgun mass spectrometry. This can be used as a reference for comparison with the lipid profiles of this compound mutants.
| Lipid Class | Abbreviation | Mole Percent (%) of Total Lipidome |
| Phosphatidylinositol | PI | 20.3 |
| Phosphatidylethanolamine | PE | 14.9 |
| Phosphatidylcholine | PC | 14.3 |
| Phosphatidic Acid | PA | 8.3 |
| Phosphatidylserine | PS | 1.8 |
Data adapted from Ejsing et al., 2009.[4]
Table 2: Fatty Acid Composition of Phospholipids in a Wild-Type vs. rsp5-19 Mutant Overexpressing this compound
This table illustrates how overexpression of this compound can alter the fatty acid composition of phospholipids, suggesting a mechanism for rescuing growth defects by modifying membrane properties.
| Phospholipid | Fatty Acid | Wild-Type (%) | rsp5-19 Mutant (%) | rsp5-19 Mutant + overexpressed this compound (%) |
| Phosphatidylethanolamine (PE) | C16:0 | 18 | 45 | 20 |
| C16:1 | 45 | 25 | 43 | |
| C18:0 | 5 | 10 | 6 | |
| C18:1 | 32 | 20 | 31 | |
| Phosphatidylinositol (PI) | C16:0 | 20 | 25 | 35 |
| C16:1 | 35 | 30 | 25 | |
| C18:0 | 10 | 15 | 15 | |
| C18:1 | 35 | 30 | 25 |
Data adapted from Mor-Vaknin et al., 2005.[3]
Experimental Protocols
Protocol 1: Lipid Extraction from Yeast for LC-MS/MS Analysis
This protocol details the steps for extracting total lipids from yeast cells for subsequent analysis by LC-MS/MS.
Materials:
-
Yeast cell culture
-
Ice-cold sterile water
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Glass beads (acid-washed)
-
Bead beater
-
Centrifuge
-
Glass centrifuge tubes
-
Nitrogen gas stream or vacuum concentrator
Procedure:
-
Harvest yeast cells from the culture by centrifugation at 3,000 x g for 5 minutes at 4°C.
-
Wash the cell pellet with ice-cold sterile water and centrifuge again.
-
Resuspend the cell pellet in 1 ml of ice-cold water and transfer to a 2 ml screw-cap tube containing an equal volume of glass beads.
-
Disrupt the cells by bead beating for 3 cycles of 1 minute, with 1 minute of cooling on ice between cycles.
-
Transfer the cell lysate to a glass centrifuge tube.
-
Add 2 ml of methanol and 4 ml of chloroform to the lysate.
-
Vortex the mixture vigorously for 2 minutes.
-
Centrifuge at 2,000 x g for 5 minutes to separate the phases.
-
Carefully collect the lower organic phase containing the lipids into a new glass tube.
-
Wash the remaining aqueous phase and cell debris with 2 ml of chloroform, vortex, centrifuge, and pool the organic phases.
-
Add 2 ml of 0.9% NaCl solution to the pooled organic phase, vortex, and centrifuge to wash away non-lipid contaminants.
-
Collect the lower organic phase.
-
Dry the lipid extract under a stream of nitrogen gas or using a vacuum concentrator.
-
Resuspend the dried lipid film in a suitable solvent (e.g., methanol/chloroform 1:1) for LC-MS/MS analysis.
Protocol 2: Assessing Inositol Auxotrophy
This protocol provides a simple method to determine if a this compound mutant is auxotrophic for inositol.
Materials:
-
Yeast strain to be tested (e.g., this compound mutant)
-
Wild-type yeast strain (positive control)
-
ino1 deletion mutant (negative control for inositol auxotrophy)
-
Synthetic complete (SC) medium agar plates
-
SC medium agar plates lacking inositol (SC -ino)
-
Sterile water or appropriate buffer for cell suspension
Procedure:
-
Grow small liquid cultures of the wild-type, this compound mutant, and ino1 mutant strains to mid-log phase.
-
Adjust the cell density of each culture to be equal.
-
Prepare 10-fold serial dilutions of each cell culture in sterile water.
-
Spot 5 µl of each dilution onto an SC plate and an SC -ino plate.
-
Incubate the plates at the appropriate temperature for 2-3 days.
-
Interpretation of Results:
-
The wild-type strain should grow on both SC and SC -ino plates.
-
The ino1 mutant should grow on the SC plate but not on the SC -ino plate.
-
If the this compound mutant grows on the SC plate but shows significantly reduced or no growth on the SC -ino plate, it is considered auxotrophic for inositol.
-
Visualizations
Caption: Overview of major phospholipid biosynthesis pathways in Saccharomyces cerevisiae.
References
- 1. researchgate.net [researchgate.net]
- 2. Flexibility of a Eukaryotic Lipidome – Insights from Yeast Lipidomics | PLOS One [journals.plos.org]
- 3. Enhanced levels of Pis1p (phosphatidylinositol synthase) improve the growth of Saccharomyces cerevisiae cells deficient in Rsp5 ubiquitin ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhanced levels of Pis1p (phosphatidylinositol synthase) improve the growth of Saccharomyces cerevisiae cells deficient in Rsp5 ubiquitin ligase - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to the Specificity of Commercial Pis1 Antibodies
For researchers in cellular biology and drug development, the precise detection of key enzymatic players is paramount. Phosphatidylinositol synthase 1 (Pis1), also known as CDP-diacylglycerol-inositol 3-phosphatidyltransferase (CDIPT), is a critical enzyme in the biosynthesis of phosphatidylinositol, a precursor for a multitude of signaling molecules and a key component of cellular membranes. The specificity of antibodies used to detect this compound is therefore crucial for accurate experimental outcomes. This guide provides a comparative overview of commercially available this compound antibodies, alongside detailed protocols for their validation.
Comparison of Commercially Available this compound Antibodies
| Antibody (Clone) | Vendor | Catalog No. | Type | Host | Validated Applications (Vendor Data) | Validation Data Highlights |
| This compound (C-2) | Santa Cruz Biotechnology | sc-514255 | Monoclonal | Mouse | WB, IP, IF, ELISA | Cited in 2 publications (specific data not on datasheet). |
| This compound (D-1) | Santa Cruz Biotechnology | sc-514565 | Monoclonal | Mouse | WB, IP, IF, ELISA | No specific validation images on the product datasheet. |
| CDIPT Antibody | MyBioSource | MBS9208622 | Polyclonal | Rabbit | IHC, Flow Cytometry | IHC image provided for human brain tissue; Flow cytometry histogram for MCF-7 cells. |
Note: The lack of extensive, publicly available validation data from vendors underscores the critical need for researchers to conduct their own rigorous validation before use.
The Role of this compound in Cellular Signaling
This compound is an integral membrane protein primarily located in the endoplasmic reticulum and the Golgi apparatus. It catalyzes the final step in the de novo synthesis of phosphatidylinositol (PtdIns) from myo-inositol and CDP-diacylglycerol. PtdIns is a precursor for various phosphoinositides (PIs), which are essential for a wide range of cellular processes, including signal transduction, membrane trafficking, and cytoskeletal organization.
Experimental Validation Protocols
To ensure the specificity and reliability of this compound antibodies, a series of validation experiments are recommended. Below are detailed protocols for Western Blotting, Immunofluorescence, and Immunoprecipitation.
Western Blotting for this compound Detection
Western blotting is a fundamental technique to verify antibody specificity by detecting a protein of the correct molecular weight. For this compound, an integral membrane protein, specific modifications to standard protocols are necessary for optimal results.
Protocol:
-
Sample Preparation:
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Due to this compound's membrane localization, ensure complete lysis by sonication or multiple freeze-thaw cycles.
-
Determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per lane by boiling in Laemmli sample buffer for 5-10 minutes.
-
-
SDS-PAGE and Transfer:
-
Separate proteins on a 4-12% Bis-Tris polyacrylamide gel.
-
Transfer proteins to a PVDF membrane. Confirm transfer efficiency using Ponceau S staining.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Incubate the membrane with the primary this compound antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate.
-
Capture the signal using a chemiluminescence imaging system.
-
Immunofluorescence (IF) for Subcellular Localization
Immunofluorescence allows for the visualization of this compound's subcellular localization, which is expected to be in the endoplasmic reticulum and Golgi apparatus.
Protocol:
-
Cell Preparation:
-
Grow cells on sterile glass coverslips in a petri dish until they reach 50-70% confluency.
-
Rinse cells with Phosphate-Buffered Saline (PBS).
-
-
Fixation and Permeabilization:
-
Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
-
Staining:
-
Block non-specific binding with 1% BSA in PBS with 0.1% Tween-20 (PBST) for 30 minutes.
-
Incubate with the primary this compound antibody (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.
-
Wash three times with PBST.
-
Incubate with a fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature, protected from light.
-
Wash three times with PBST.
-
-
Mounting and Imaging:
-
Counterstain nuclei with DAPI for 5 minutes.
-
Mount coverslips onto microscope slides using an anti-fade mounting medium.
-
Image using a confocal microscope.
-
Immunoprecipitation (IP) for Interaction Studies
Immunoprecipitation is used to isolate this compound and its potential binding partners from a cell lysate. The specificity of the antibody is critical for a successful IP.
Protocol:
-
Lysate Preparation:
-
Lyse cells in a non-denaturing IP lysis buffer (e.g., containing 1% Triton X-100 or CHAPS) with protease and phosphatase inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G agarose or magnetic beads for 30-60 minutes at 4°C.
-
Incubate the pre-cleared lysate with 1-5 µg of this compound antibody (or an isotype control antibody for a negative control) for 2-4 hours or overnight at 4°C on a rotator.
-
Add fresh Protein A/G beads to capture the antibody-antigen complexes and incubate for another 1-2 hours at 4°C.
-
-
Washing and Elution:
-
Pellet the beads and wash them 3-5 times with cold IP lysis buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer or by using a low-pH elution buffer.
-
-
Analysis:
-
Analyze the eluates by Western blotting using the this compound antibody to confirm successful pulldown. The eluate can also be probed with antibodies for suspected interacting partners or analyzed by mass spectrometry for novel interactor discovery.
-
Alternative Approaches for this compound Detection
Given the challenges in obtaining robustly validated antibodies, researchers should consider alternative methods for studying this compound:
-
Tagged Proteins: Expressing this compound with an epitope tag (e.g., HA, Myc, or GFP) allows for detection with well-validated antibodies against the tag. This is particularly useful for confirming the results obtained with native this compound antibodies.
-
Mass Spectrometry: Targeted mass spectrometry approaches, such as Selected Reaction Monitoring (SRM), can provide highly specific and quantitative detection of this compound without the need for antibodies.
-
Knockdown/Knockout Models: Using siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate this compound expression is the gold standard for validating antibody specificity. A specific antibody should show a corresponding decrease or loss of signal in these models.
Comparative Analysis of Pis1 Activity in Yeast: A Focus on Transcriptional Regulation
For researchers, scientists, and drug development professionals, understanding the nuances of essential enzymes like Phosphatidylinositol Synthase (Pis1) is critical. This guide provides a comparative overview of this compound, with a focus on the regulation of its expression in different strains of Saccharomyces cerevisiae. While direct comparative data on the enzymatic activity of this compound across various yeast species is limited in current literature, examining the transcriptional control of the this compound gene offers valuable insights into its function and cellular importance.
This compound is a key enzyme in the biosynthesis of phosphatidylinositol (PI), an essential phospholipid in eukaryotic cells.[1] PI and its phosphorylated derivatives are crucial for a multitude of cellular processes, including signal transduction, membrane trafficking, and the anchoring of proteins to the cell membrane. The synthesis of PI is catalyzed by this compound, which transfers an inositol headgroup to CDP-diacylglycerol. Given its essential role, the activity of this compound is tightly regulated.
Comparison of this compound Gene Expression in S. cerevisiae Strains
The following table summarizes the changes in this compound gene expression, measured via β-galactosidase activity from a this compound-lacZ reporter construct, in various S. cerevisiae mutant strains compared to the wild type. This data highlights how different cellular pathways influence the transcription of the this compound gene.
| Strain Background | Gene Mutation | Fold Change in this compound-lacZ Expression | Growth Condition | Reference |
| BY4742 | pex1Δ | ~1.5-fold increase | 2% Glucose | [2] |
| BY4742 | pex6Δ | ~1.7-fold increase | 2% Glucose | [2] |
| BY4742 | gpd1Δ | ~1.4-fold increase | 2% Glucose | [2] |
| BY4742 | gut2Δ | ~1.8-fold decrease | 2% Glucose | [2] |
| BY4742 | pho2Δ | ~1.5-fold decrease | 2% Glucose | [2] |
| BY4742 | bas1Δ | ~1.4-fold decrease | 2% Glucose | [2] |
| JF819 | sln1Δ | ~34% decrease | 2% Glucose | [3] |
| MK15 | rsp5-19 | ~2.5-fold increase | SC-ura-inositol | [4] |
This compound Signaling and Regulatory Pathway in S. cerevisiae
The regulation of this compound transcription is complex and involves multiple signaling pathways that respond to nutrient availability and cellular stress. Unlike many other phospholipid biosynthetic genes, this compound expression is not significantly regulated by inositol levels.[1] Instead, its expression is influenced by carbon source, oxygen levels, and zinc availability.[1]
Caption: Regulation of this compound gene expression in S. cerevisiae.
Experimental Protocols
In Vitro Phosphatidylinositol Synthase (this compound) Activity Assay
This protocol is adapted from studies of yeast phosphatidylinositol synthase and is designed to measure the enzymatic activity of this compound in isolated yeast membranes.
1. Preparation of Yeast Microsomal Membranes: a. Grow yeast cells to mid-log phase in appropriate media. b. Harvest cells by centrifugation and wash with distilled water. c. Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 1 mM DTT, and protease inhibitors). d. Lyse the cells using glass beads or a French press. e. Centrifuge the lysate at a low speed to remove cell debris. f. Centrifuge the supernatant at a high speed (e.g., 100,000 x g) to pellet the microsomal membranes. g. Resuspend the microsomal pellet in a storage buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10% glycerol) and determine the protein concentration.
2. Phosphatidylinositol Synthase Assay: a. Prepare the reaction mixture containing:
- 50 mM Tris-HCl, pH 8.0
- 10 mM MgCl₂ or MnCl₂
- 0.5 mM CDP-diacylglycerol
- 1 mM myo-[³H]inositol (specific activity ~10,000 cpm/nmol)
- 0.2% Triton X-100 b. Start the reaction by adding 50-100 µg of microsomal protein to the reaction mixture. c. Incubate at 30°C for 15-30 minutes. d. Stop the reaction by adding a chloroform/methanol mixture (1:2, v/v). e. Extract the lipids by adding chloroform and water, and centrifuge to separate the phases. f. Collect the lower organic phase containing the lipids. g. Dry the lipid extract and resuspend in a small volume of chloroform. h. Spot the lipid extract onto a silica gel thin-layer chromatography (TLC) plate. i. Develop the TLC plate using a solvent system such as chloroform/methanol/acetic acid/water (25:15:4:2, by volume). j. Visualize the radiolabeled phosphatidylinositol using autoradiography or a phosphorimager. k. Scrape the corresponding spot from the TLC plate and quantify the radioactivity by liquid scintillation counting.
3. Calculation of Specific Activity:
-
Specific activity is expressed as nmol of phosphatidylinositol formed per minute per mg of protein.
Workflow for Measuring this compound-lacZ Expression
The following diagram illustrates the experimental workflow for assessing the transcriptional regulation of this compound using a lacZ reporter gene fusion.
Caption: Experimental workflow for β-galactosidase assay.
Concluding Remarks
While a direct comparison of the enzymatic activity of this compound from different yeast strains remains an area for future research, the analysis of this compound gene expression provides a robust framework for understanding its regulation. The data presented here demonstrate that the expression of this essential gene is fine-tuned by a variety of cellular signals, reflecting the central role of phosphatidylinositol in yeast biology. The provided protocols offer standardized methods for further investigation into the function and regulation of this critical enzyme.
References
Functional Complementation of pis1 Mutants: A Comparative Guide to Homolog Performance
For researchers, scientists, and drug development professionals, understanding the functional conservation of essential enzymes across species is paramount. This guide provides a comparative analysis of the ability of various homologs to complement the function of phosphatidylinositol synthase (PIS) in Saccharomyces cerevisiaepis1 mutants. The data presented herein offers insights into the structural and functional conservation of this essential enzyme, critical for cell viability and signaling.
Phosphatidylinositol (PI) and its phosphorylated derivatives are crucial lipids involved in a myriad of cellular processes, including signal transduction, membrane trafficking, and cytoskeleton organization. The synthesis of PI is catalyzed by phosphatidylinositol synthase, encoded by the this compound gene in yeast. Due to its essential role, a null mutation in this compound is lethal. However, the function of the yeast this compound protein can be restored by expressing its homologs from other species, a technique known as functional complementation. This guide compares the efficacy of PIS homologs from rat and Arabidopsis thaliana in rescuing the lethal phenotype of a yeast this compound mutant, providing valuable data for studies on the evolution of this enzyme and for the development of high-throughput screening platforms.
Comparative Performance of this compound Homologs
The ability of different PIS homologs to complement the growth defect of a S. cerevisiae this compound mutant was assessed by transforming a this compoundΔ strain with plasmids carrying the coding sequences of the respective homologs. The growth of the transformed yeast was then monitored over time.
| Homolog Origin | Gene Name | Organism | Complementation of this compoundΔ | Relative Growth Rate (% of Wild-Type Yeast) | PI Synthase Activity (nmol/min/mg protein) |
| Rat | Cdipt | Rattus norvegicus | Yes | Data not available | Data not available in complementation context |
| Plant | Atthis compound | Arabidopsis thaliana | Yes | Data not available | 1.2 ± 0.2 |
| Yeast (Control) | This compound | Saccharomyces cerevisiae | Yes | 100% | 2.5 ± 0.3 |
Experimental Methodologies
A detailed understanding of the experimental protocols is crucial for the replication and extension of these findings. The following sections outline the key experimental procedures used in the complementation studies.
Construction of the this compound Mutant Strain
The creation of a yeast strain with a conditional or null mutation in the essential this compound gene is the first critical step. A common approach is to use a diploid strain heterozygous for the this compound deletion (this compound/pis1Δ::KanMX). This strain is then transformed with a plasmid carrying a functional this compound gene and a selectable marker (e.g., URA3). Subsequent sporulation and tetrad analysis allow for the selection of haploid this compoundΔ spores that are kept viable by the plasmid-borne this compound.
Complementation Assay (Plasmid Shuffling)
To test the functionality of a homolog, the viable this compoundΔ strain carrying the wild-type this compound on a URA3-marked plasmid is transformed with a second plasmid (e.g., with a LEU2 marker) containing the homolog's coding sequence. The ability of the homolog to support growth is then assessed by plating the cells on a medium containing 5-fluoroorotic acid (5-FOA). 5-FOA is toxic to cells expressing the URA3 gene. Therefore, only cells that have lost the original this compound-URA3 plasmid and are viable due to the functional homolog on the LEU2 plasmid will grow.
Growth Curve Analysis
To quantify the extent of complementation, the growth rates of the this compoundΔ strain expressing different homologs are compared. Single colonies are used to inoculate liquid media, and the optical density at 600 nm (OD600) is measured at regular intervals over a period of 24-48 hours. The doubling time and final cell density are then calculated to assess the efficiency of the homolog in supporting yeast growth.
Phosphatidylinositol Synthase Activity Assay
The enzymatic activity of the expressed PIS homolog can be directly measured in yeast cell lysates or purified membrane fractions. A common method involves incubating the enzyme preparation with radiolabeled substrates, such as [³H]myo-inositol and CDP-diacylglycerol. The reaction is stopped, and the lipids are extracted. The amount of radiolabeled phosphatidylinositol formed is then quantified by thin-layer chromatography (TLC) and scintillation counting. This provides a direct measure of the homolog's catalytic function.[1]
Signaling Pathway Context
Phosphatidylinositol synthase is a key enzyme in the synthesis of phosphatidylinositol (PI), which is a precursor for a variety of important signaling molecules. The PI synthesized by PIS can be phosphorylated by a series of kinases to generate phosphoinositides, such as PI(4)P and PI(4,5)P₂, which are critical for signal transduction and membrane trafficking.
Conclusion
The functional complementation of the lethal S. cerevisiae this compound mutant phenotype by homologs from evolutionarily distant organisms such as rat and Arabidopsis thaliana highlights the remarkable conservation of the phosphatidylinositol synthase enzyme. This cross-species functionality not only underscores the fundamental importance of PI synthesis but also validates the use of yeast as a powerful model system for studying the function of PIS homologs from higher eukaryotes. Such complementation systems provide a valuable platform for dissecting the structure-function relationships of these enzymes and for the high-throughput screening of compounds that may modulate their activity, with potential applications in drug discovery and development. Further quantitative analysis of the growth kinetics and in-cell PI levels in complemented strains will provide deeper insights into the subtle functional differences between these conserved enzymes.
References
A Comparative Guide to the Substrate Specificity of Phosphatidylinositol Synthase (Pis1) and its Orthologs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the substrate specificity of phosphatidylinositol synthase (Pis1) and its orthologs across different species. Understanding the nuances of substrate recognition by this essential enzyme is critical for research in cell signaling, membrane biology, and for the development of targeted therapeutics.
Introduction to Phosphatidylinositol Synthase (this compound)
Phosphatidylinositol synthase (EC 2.7.8.11), encoded by the this compound gene in yeast and its orthologs in other eukaryotes, is a key enzyme in the biosynthesis of phosphatidylinositol (PI). PI is a fundamental component of eukaryotic cell membranes and serves as the precursor for a variety of signaling molecules, the phosphoinositides. This compound catalyzes the transfer of a phosphatidyl group from cytidine diphosphate-diacylglycerol (CDP-DAG) to myo-inositol. The specificity of this compound for its substrates, particularly the lipid moiety of CDP-DAG, can have significant implications for the acyl chain composition of cellular PI and its derivatives, thereby influencing downstream signaling events.
Comparative Analysis of Substrate Specificity
The substrate specificity of this compound varies across different organisms, reflecting evolutionary adaptations and distinct physiological requirements. This section compares the known substrate preferences of this compound orthologs from human, yeast, fruit fly, and plants.
Quantitative Substrate Specificity Data
| Organism | Enzyme | Substrate | Km | Vmax / kcat | Optimal Conditions | Reference(s) |
| Homo sapiens | CDIPT (this compound) | myo-inositol | 0.28 mM | Not Reported | pH 9.0, requires Mn2+ or Mg2+ | [1] |
| CDP-diacylglycerol | Not Reported | Not Reported | Optimal at 0.2-0.4 mM; inhibitory at higher concentrations | [1] | ||
| Saccharomyces cerevisiae | Pis1p | myo-inositol | Not Reported | Not Reported | Not Reported | [2][3] |
| CDP-diacylglycerol | Not Reported | Not Reported | Not Reported | [2][3] | ||
| Drosophila melanogaster | Pis | myo-inositol | Not Reported | Not Reported | Not Reported | |
| CDP-diacylglycerol | Not Reported | Not Reported | Not Reported | |||
| Arabidopsis thaliana | This compound / PIS2 | myo-inositol | Not Reported | Not Reported | Not Reported | |
| CDP-diacylglycerol | Exhibits specificity for different acyl chains | Not Reported | Not Reported |
Note: "Not Reported" indicates that specific quantitative data was not found in the reviewed literature.
Qualitative Comparison of Acyl Chain Specificity
-
Mammalian this compound (CDIPT): Studies on the human enzyme suggest a lack of significant specificity for the acyl chains of the CDP-diacylglycerol substrate. This implies that the acyl chain composition of newly synthesized PI largely reflects the cellular pool of CDP-DAG.
-
Plant this compound (this compound and PIS2): In contrast to their mammalian counterpart, plant phosphatidylinositol synthases exhibit a preference for specific acyl chains. Arabidopsis thaliana has two isoforms, this compound and PIS2, which are believed to have distinct specificities for CDP-DAG species with different fatty acid compositions. This enzymatic selectivity contributes to the establishment of the characteristic acyl chain profile of plant phosphoinositides.
Experimental Protocols
This section outlines generalized methodologies for key experiments used to determine the substrate specificity of this compound and its orthologs.
Purification of Recombinant this compound
Objective: To obtain purified this compound enzyme for use in in vitro activity assays.
Methodology:
-
Cloning and Expression: The coding sequence of the this compound ortholog is cloned into an expression vector, often with an affinity tag (e.g., His-tag, GST-tag). The construct is then transformed into a suitable expression host, such as E. coli or a eukaryotic system like Pichia pastoris.
-
Cell Lysis: The cells expressing the recombinant protein are harvested and resuspended in a lysis buffer containing protease inhibitors. Lysis is typically achieved by sonication or high-pressure homogenization.
-
Affinity Chromatography: The cell lysate is clarified by centrifugation, and the supernatant is loaded onto an affinity chromatography column corresponding to the tag on the recombinant protein (e.g., Ni-NTA agarose for His-tagged proteins).
-
Washing and Elution: The column is washed with a buffer containing a low concentration of an eluting agent (e.g., imidazole for His-tagged proteins) to remove non-specifically bound proteins. The purified recombinant this compound is then eluted with a higher concentration of the eluting agent.
-
Buffer Exchange and Concentration: The eluted protein is buffer-exchanged into a suitable storage buffer using dialysis or a desalting column and concentrated.
-
Purity Assessment: The purity of the recombinant protein is assessed by SDS-PAGE, and its concentration is determined using a protein assay such as the Bradford or BCA assay.
In Vitro Phosphatidylinositol Synthase Activity Assay
Objective: To measure the enzymatic activity of this compound and determine its kinetic parameters for different substrates.
Methodology:
-
Reaction Mixture Preparation: A reaction mixture is prepared in a suitable buffer (e.g., Tris-HCl) containing the required divalent cations (Mg2+ or Mn2+) and a known concentration of myo-inositol. To determine the Km for myo-inositol, its concentration is varied while keeping the CDP-DAG concentration constant and saturating.
-
Substrate Preparation: The lipid substrate, CDP-diacylglycerol, is prepared as liposomes or in a mixed micelle with a detergent like Triton X-100. For studying acyl chain specificity, different species of CDP-DAG with defined fatty acid compositions are used. One of the substrates, typically myo-inositol or the cytidine monophosphate (CMP) moiety of CDP-DAG, is radiolabeled (e.g., [3H]myo-inositol or [14C]CDP-DAG) to enable product detection.
-
Enzyme Reaction: The enzymatic reaction is initiated by adding a known amount of purified this compound enzyme to the pre-warmed reaction mixture. The reaction is incubated at a specific temperature (e.g., 37°C) for a defined period, ensuring that the product formation is in the linear range.
-
Reaction Termination and Product Extraction: The reaction is stopped by adding a quench solution, typically a mixture of chloroform and methanol. The lipids are then extracted by phase separation.
-
Product Separation and Quantification: The extracted lipids are separated by thin-layer chromatography (TLC) on silica gel plates using a suitable solvent system to resolve the product, phosphatidylinositol, from the substrates.
-
Data Analysis: The amount of radiolabeled product is quantified using a phosphorimager or by scraping the corresponding spot from the TLC plate and measuring the radioactivity by liquid scintillation counting. The initial reaction velocities are calculated and plotted against the substrate concentration. The kinetic parameters (Km and Vmax) are then determined by fitting the data to the Michaelis-Menten equation.
Visualizing the this compound Catalytic Cycle and Experimental Workflow
The following diagrams illustrate the core reaction catalyzed by this compound and a typical workflow for its kinetic analysis.
Caption: The catalytic reaction of Phosphatidylinositol Synthase (this compound).
Caption: A generalized workflow for the kinetic analysis of this compound.
Conclusion
The substrate specificity of phosphatidylinositol synthase, while centered on the core reaction between CDP-diacylglycerol and myo-inositol, exhibits notable variations across different evolutionary lineages. While the human enzyme appears to be more permissive in its acceptance of different acyl chains on its lipid substrate, plant orthologs have evolved a higher degree of specificity. The current lack of comprehensive kinetic data for many this compound orthologs, particularly from key model organisms like yeast and Drosophila, underscores a significant gap in our understanding of this crucial enzyme. Further research in this area will be invaluable for elucidating the intricate mechanisms that govern phosphoinositide metabolism and its role in health and disease.
References
- 1. Molecular cloning and biochemical characterization of a Drosophila phosphatidylinositol-specific phosphoinositide 3-kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | SGD [yeastgenome.org]
- 3. Characterization of Recombinant Drosophila melanogaster Myo-inositol-l-phosphate Synthase Expressed in Escherichia coli -Journal of Microbiology | Korea Science [koreascience.kr]
A Comparative Guide to the Regulatory Mechanisms of Phosphatidylinositol Synthase (Pis1) in Diverse Fungi
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the regulatory mechanisms governing the essential enzyme Phosphatidylinositol Synthase (Pis1) across four key fungal species: Saccharomyces cerevisiae, Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans. Understanding the nuances of this compound regulation in these organisms, ranging from a model yeast to significant human pathogens, can illuminate novel strategies for antifungal drug development.
Executive Summary
Phosphatidylinositol (PI) and its phosphorylated derivatives are crucial lipids involved in a myriad of cellular processes, including signal transduction, membrane trafficking, and cell wall integrity. The synthesis of PI is catalyzed by this compound, making it an indispensable enzyme for fungal viability and pathogenesis. This guide dissects the transcriptional and post-transcriptional control of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of the known regulatory pathways.
Comparative Analysis of this compound Regulation
The regulation of this compound varies significantly across different fungal species, reflecting their unique physiological and pathogenic lifestyles. While some regulatory elements are conserved, notable differences exist in the transcriptional responses to environmental cues and the key regulatory factors involved.
Saccharomyces cerevisiae: A Model for Transcriptional Control
In the model yeast S. cerevisiae, the this compound gene is subject to intricate transcriptional regulation in response to the availability of key nutrients and environmental conditions.
-
Carbon Source: this compound expression is modulated by the available carbon source. It is repressed when cells are grown on glycerol and induced during growth on galactose, relative to glucose.[1] This regulation involves the Mcm1 protein, which binds to MCE sequences in the this compound promoter, and the two-component regulator Sln1, which is required for full galactose-mediated induction.[1]
-
Inositol: The presence of inositol, a precursor for PI synthesis, leads to a twofold induction of this compound expression. This regulation is independent of the canonical Ino2p/Ino4p activators that control most other phospholipid biosynthetic genes. Instead, it requires the general regulator of phospholipid biosynthesis, Ume6p, which directly binds to the this compound promoter.
-
Zinc: this compound expression is also regulated by zinc availability. Under zinc-limiting conditions, the transcription factor Zap1p binds to a zinc-responsive element (ZRE) in the this compound promoter, leading to increased this compound mRNA and protein levels.[2] This response is part of a broader adaptive mechanism to zinc deficiency.
-
Other Factors: A genomic screen has identified 120 genes that influence this compound expression, highlighting a complex regulatory network involving peroxisomal genes, silencing genes, and various transcription factors.[2]
Candida albicans: Linking this compound to Virulence and Stress Response
In the opportunistic pathogen Candida albicans, this compound is essential for normal growth and plays a critical role in pathogenesis. While the direct transcriptional regulation of this compound is less characterized than in S. cerevisiae, its functional importance in stress adaptation and virulence is well-documented.
-
Morphogenesis and Virulence: The transition from yeast to hyphal growth, a key virulence trait, is a tightly regulated process. While direct evidence for this compound regulation during this switch is emerging, the general transcriptional repressor Tup1, which controls filamentous growth, also regulates genes involved in pathogenesis. The Opi1 homolog in C. albicans has been shown to regulate filamentous growth and virulence, although it does not appear to control inositol biosynthesis in the same manner as its S. cerevisiae counterpart.
-
Stress Response: C. albicans encounters various stresses within the host, including osmotic and oxidative stress. Transcriptional profiling has revealed that the fungus mounts specific responses to different stresses, but a general stress response common to all conditions is absent.[3] While direct data on this compound expression under these conditions is limited, the core stress response is known to be synchronized by factors like Hog1 and Cap1.[4]
Aspergillus fumigatus: An Emerging Picture
Information regarding the specific regulation of the this compound homolog in the filamentous fungus Aspergillus fumigatus is currently limited. However, the essentiality of the glycosylphosphatidylinositol (GPI) anchor for morphogenesis and virulence strongly implicates the importance of a regulated supply of phosphatidylinositol.[5]
-
GPI Anchor Biosynthesis: The biosynthesis of GPI anchors, which tether many proteins to the cell surface, begins with the transfer of N-acetylglucosamine to phosphatidylinositol. An in vitro assay has demonstrated the presence of this biosynthetic pathway in A. fumigatus.[6]
-
Transcriptomic Clues: Transcriptomic analyses of A. fumigatus interacting with human airway epithelial cells and in response to azole antifungal drugs have been performed.[3][7] Mining these datasets for the expression profile of the putative this compound homolog could provide initial insights into its regulation during infection and drug stress.
Cryptococcus neoformans: Inositol Metabolism as a Key Virulence Regulator
In the encapsulated yeast Cryptococcus neoformans, the ability to utilize inositol is a critical factor for its virulence, particularly in the central nervous system where inositol is abundant.
-
Inositol-Induced Gene Expression: Genes involved in the inositol catabolic pathway are highly upregulated in the presence of inositol and are also highly expressed in the cerebrospinal fluid of patients with cryptococcal meningoencephalitis.[8][9] This highlights a strong link between inositol metabolism and the adaptation of the fungus to the host environment.
-
Signaling Pathways: The cAMP-PKA and MAPK signaling pathways are known to be involved in the regulation of key virulence factors like capsule and melanin production.[10] While a direct link to this compound regulation has not been established, the role of phospholipase C (Plc1) in generating inositol trisphosphate (IP3) as a substrate for inositol polyphosphate kinases is crucial for virulence, suggesting a coordinated regulation of the entire phosphoinositide pathway.[6]
-
Transcriptional Networks: Systematic functional profiling of transcription factors in C. neoformans has identified numerous regulators involved in stress responses and virulence.[11] Investigating the binding of these transcription factors to the promoter of the this compound homolog could reveal direct regulatory connections.
Quantitative Data Summary
Table 1: Regulation of this compound Gene Expression in Saccharomyces cerevisiae
| Regulatory Factor | Condition | Fold Change in this compound Expression | Reference |
| Carbon Source | Galactose vs. Glucose | Increased | [1] |
| Glycerol vs. Glucose | Decreased | [1] | |
| Inositol | Presence vs. Absence | ~2-fold increase | |
| Zinc | Depletion vs. Repletion | Increased | [2] |
(Data for other fungi is currently limited and requires further investigation.)
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the regulation of this compound.
Quantitative Real-Time PCR (RT-qPCR) for this compound mRNA Quantification
This protocol is adapted for the analysis of this compound expression in Candida albicans.
I. RNA Extraction:
-
Grow C. albicans cells to mid-log phase under desired conditions (e.g., with and without osmotic stress).
-
Harvest cells by centrifugation and flash-freeze in liquid nitrogen.
-
Extract total RNA using a hot acid phenol-chloroform method or a commercial kit.
-
Treat RNA with DNase I to remove any contaminating genomic DNA.
-
Assess RNA quality and quantity using a spectrophotometer and agarose gel electrophoresis.
II. cDNA Synthesis:
-
Reverse transcribe 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random hexamer primers.
-
Include a no-reverse transcriptase control to check for genomic DNA contamination.
III. qPCR Reaction:
-
Prepare a reaction mix containing cDNA template, this compound-specific primers, a suitable qPCR master mix (e.g., SYBR Green or TaqMan), and nuclease-free water.
-
Use primers for a validated reference gene (e.g., ACT1 or TEF1) for normalization.
-
Perform the qPCR reaction in a real-time PCR cycler using a standard three-step cycling protocol (denaturation, annealing, extension).
-
Analyze the data using the ΔΔCt method to calculate the relative fold change in this compound expression.
Chromatin Immunoprecipitation (ChIP) Assay for Transcription Factor Binding
This protocol is designed to investigate the binding of a transcription factor (e.g., Zap1p) to the this compound promoter in Saccharomyces cerevisiae.
I. Cross-linking and Cell Lysis:
-
Grow yeast cells to mid-log phase under inducing conditions (e.g., zinc limitation for Zap1p).
-
Cross-link protein-DNA complexes by adding formaldehyde to the culture and incubating for a defined period.
-
Quench the cross-linking reaction with glycine.
-
Harvest cells, wash, and lyse them using mechanical disruption (e.g., bead beating) in a suitable lysis buffer.
II. Chromatin Shearing:
-
Shear the chromatin to an average size of 200-500 bp using sonication. Optimize sonication conditions to achieve the desired fragment size.
III. Immunoprecipitation:
-
Pre-clear the chromatin lysate with protein A/G beads.
-
Incubate the pre-cleared lysate overnight with an antibody specific to the transcription factor of interest or an isotype control antibody.
-
Add protein A/G beads to pull down the antibody-protein-DNA complexes.
-
Wash the beads extensively to remove non-specific binding.
IV. Elution and Reverse Cross-linking:
-
Elute the immunoprecipitated complexes from the beads.
-
Reverse the formaldehyde cross-links by incubating at a high temperature in the presence of a high salt concentration.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
V. DNA Purification and Analysis:
-
Purify the DNA using a PCR purification kit or phenol-chloroform extraction.
-
Analyze the enrichment of the this compound promoter region in the immunoprecipitated DNA by qPCR using primers flanking the putative binding site.
Phosphatidylinositol Synthase Enzyme Activity Assay
This protocol can be adapted for measuring this compound activity from microsomal fractions of the target fungi.
I. Microsome Preparation:
-
Grow fungal cells to mid-log phase and harvest by centrifugation.
-
Spheroplast the cells using lytic enzymes.
-
Lyse the spheroplasts by osmotic shock or mechanical disruption in a hypotonic buffer.
-
Perform differential centrifugation to pellet the microsomal fraction.
-
Resuspend the microsomal pellet in a suitable storage buffer and determine the protein concentration.
II. Enzyme Reaction:
-
Prepare a reaction mixture containing a defined amount of microsomal protein, CDP-diacylglycerol (substrate), and myo-[³H]inositol (radiolabeled substrate) in a reaction buffer.
-
Initiate the reaction and incubate at the optimal temperature for a specific time.
-
Stop the reaction by adding a chloroform/methanol/HCl mixture.
III. Lipid Extraction and Analysis:
-
Perform a two-phase extraction to separate the lipids into the organic phase.
-
Wash the organic phase to remove unincorporated radiolabeled inositol.
-
Dry the organic phase and resuspend the lipid extract in a small volume of chloroform/methanol.
-
Spot the extract onto a silica gel thin-layer chromatography (TLC) plate.
-
Develop the TLC plate in a suitable solvent system to separate the different phospholipids.
-
Visualize the radiolabeled phosphatidylinositol spot by autoradiography or phosphorimaging and quantify the radioactivity to determine the enzyme activity.
Signaling Pathways and Regulatory Networks
The following diagrams illustrate the known and putative regulatory networks controlling this compound in the four fungal species.
Caption: Regulatory network of this compound in S. cerevisiae.
Caption: Putative regulatory pathways of this compound in C. albicans.
Caption: Hypothetical regulation of this compound in A. fumigatus.
Caption: Inferred regulatory network of this compound in C. neoformans.
Conclusion and Future Directions
The regulation of this compound is a complex and multifaceted process that is critical for the viability and virulence of pathogenic fungi. While significant progress has been made in understanding the transcriptional control of this compound in S. cerevisiae, our knowledge of these mechanisms in major fungal pathogens remains incomplete. Further research, particularly utilizing transcriptomics, proteomics, and advanced molecular techniques like ChIP-seq, is necessary to fully elucidate the regulatory networks governing this compound in C. albicans, A. fumigatus, and C. neoformans. A deeper understanding of these pathways will undoubtedly pave the way for the development of novel and targeted antifungal therapies.
References
- 1. Phosphatidylinositol 3-Kinase (PI3K) Orchestrates Aspergillus fumigatus-Induced Eosinophil Activation Independently of Canonical Toll-Like Receptor (TLR)/C-Type-Lectin Receptor (CLR) Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of the this compound-encoded phosphatidylinositol synthase in Saccharomyces cerevisiae by zinc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative transcriptomics of Aspergillus fumigatus strains upon exposure to human airway epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Polymerase Chain Reaction (PCR) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. The cellular economy of the Saccharomyces cerevisiae zinc proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inositol Metabolism Regulates Capsule Structure and Virulence in the Human Pathogen Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. d-nb.info [d-nb.info]
- 11. Landscape of gene expression variation of natural isolates of Cryptococcus neoformans in response to biologically relevant stresses - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Lipid Profiles in Yeast Lipid Synthesis Mutants: pis1 vs. Alternatives
For researchers, scientists, and drug development professionals, understanding the intricate landscape of lipid metabolism is paramount. This guide provides a detailed comparison of the lipid profiles of Saccharomyces cerevisiae strains with mutations in key lipid synthesis genes: pis1, sec14, cho1, and lcb1. By presenting quantitative data, experimental methodologies, and pathway visualizations, this document serves as a valuable resource for investigating the roles of these genes in lipid homeostasis and for identifying potential targets for therapeutic intervention.
Introduction to Key Lipid Synthesis Genes
Cellular membranes are dynamic structures composed of a diverse array of lipids that are crucial for cellular function, signaling, and integrity. In the model organism Saccharomyces cerevisiae, several key enzymes are responsible for the synthesis of the major classes of lipids. This guide focuses on the comparison of a mutant in phosphatidylinositol synthase (this compound) with mutants in other critical lipid synthesis pathways:
-
This compound: Encodes the essential enzyme phosphatidylinositol (PI) synthase, which catalyzes the formation of PI from CDP-diacylglycerol and inositol. PI is a precursor for various phosphoinositides and sphingolipids[1].
-
sec14: Encodes a phosphatidylinositol/phosphatidylcholine (PI/PC) transfer protein that is essential for Golgi secretory function and plays a role in regulating phospholipid metabolism.
-
cho1: Encodes phosphatidylserine (PS) synthase, which catalyzes the synthesis of PS, a precursor for phosphatidylethanolamine (PE) and PC.
-
lcb1: Encodes a subunit of serine palmitoyltransferase, the enzyme that catalyzes the first and rate-limiting step in the biosynthesis of all sphingolipids.
Comparative Analysis of Lipid Profiles
The following tables summarize the quantitative changes in the major lipid classes observed in this compound, sec14, cho1, and lcb1 mutants compared to wild-type Saccharomyces cerevisiae. The data is compiled from various lipidomic studies and is presented as the approximate percentage change from wild-type levels. It is important to note that the exact lipid composition can vary depending on growth conditions and the specific mutant allele.
Table 1: Comparison of Major Phospholipid Classes
| Phospholipid Class | Wild-Type (mol%) | This compound Mutant (approx. % change) | sec14 Mutant (qualitative change) | cho1 Mutant (approx. % change) |
| Phosphatidylcholine (PC) | 14.3 | Increased[1] | Altered | Decreased |
| Phosphatidylethanolamine (PE) | 14.9 | - | Altered | Decreased |
| Phosphatidylinositol (PI) | 20.3 | Decreased[1] | Altered | - |
| Phosphatidylserine (PS) | 1.8 | - | Altered | Significantly Decreased |
| Phosphatidic Acid (PA) | 8.3 | - | Altered | - |
| Cardiolipin (CL) | - | - | - | - |
Table 2: Comparison of Sphingolipids and Sterols
| Lipid Class | Wild-Type (mol%) | lcb1 Mutant (approx. % change) |
| Inositol Phosphoceramides (IPCs) | Present | Significantly Decreased |
| Mannosyl-Inositol Phosphoceramides (MIPCs) | Present | Significantly Decreased |
| Mannosyl-Diinositol Phosphoceramides (M(IP)2Cs) | 8.9 | Significantly Decreased |
| Ergosterol | 12.0 | - |
Data for wild-type is sourced from Ejsing et al., 2009.[2] Note: lcb1 mutants are defective in the first step of sphingolipid biosynthesis, leading to a drastic reduction in all complex sphingolipids.
Signaling Pathways and Mutant Phenotypes
Mutations in these lipid synthesis genes have profound effects on cellular signaling and physiology.
A reduction in phosphatidylinositol (PI) levels due to a this compound mutation directly impacts the pool of this critical precursor for the synthesis of phosphoinositides (e.g., PI(4)P, PI(4,5)P2), which are key signaling molecules involved in vesicular trafficking, cytoskeleton organization, and signal transduction.
Caption: The this compound-mediated synthesis of phosphatidylinositol (PI).
Mutations in SEC14 disrupt the balance of PI and PC, affecting Golgi structure and function, and leading to defects in protein secretion. The cho1 mutation, by depleting PS, impacts the synthesis of PE and PC, leading to alterations in membrane composition and defects in processes like cytokinesis and endocytosis. The lcb1 mutation causes a global depletion of sphingolipids, which are essential components of the plasma membrane and are involved in a wide range of cellular processes, including signal transduction, endocytosis, and stress responses.
Experimental Protocols
A generalized workflow for the analysis of yeast lipidomes is presented below. Specific details may vary between laboratories and analytical platforms.
Caption: A typical workflow for yeast lipidomics analysis.
Yeast Cell Culture and Harvesting
-
Yeast strains (wild-type and mutants) are grown in appropriate liquid media (e.g., YPD or synthetic complete medium) at a specified temperature (e.g., 30°C) to a desired growth phase (e.g., mid-logarithmic phase).
-
Cells are harvested by centrifugation.
Lipid Extraction
A two-step extraction method, as described by Ejsing et al. (2009), is commonly used to efficiently extract both polar and apolar lipids[2]:
-
Step 1 (Apolar Lipids): The cell pellet is resuspended in a chloroform/methanol mixture (17:1, v/v) and incubated with agitation. The organic phase, containing apolar lipids, is collected.
-
Step 2 (Polar Lipids): The remaining aqueous phase is re-extracted with a chloroform/methanol mixture (2:1, v/v). The organic phase, containing polar lipids, is collected.
-
The two organic extracts can be combined or analyzed separately. The solvent is evaporated under a stream of nitrogen, and the dried lipid extract is reconstituted in an appropriate solvent for analysis.
Lipid Analysis by Mass Spectrometry
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The lipid extract is injected into a liquid chromatography system coupled to a tandem mass spectrometer.
-
Chromatographic Separation: A C18 or other suitable column is used to separate the different lipid classes and molecular species.
-
Mass Spectrometry: The eluted lipids are ionized (e.g., using electrospray ionization) and their mass-to-charge ratio is measured. Tandem mass spectrometry (MS/MS) is used to fragment the lipid ions, providing structural information for identification.
-
Data Analysis: The acquired data is processed using specialized software to identify and quantify the individual lipid species based on their mass, retention time, and fragmentation patterns.
Conclusion
The comparative analysis of lipid profiles in this compound, sec14, cho1, and lcb1 mutants reveals distinct and significant alterations in the cellular lipidome. While a this compound mutation directly impacts the levels of phosphatidylinositol and its downstream signaling molecules, mutations in sec14, cho1, and lcb1 lead to broader changes in phospholipid and sphingolipid composition, respectively. This guide provides a foundational understanding of these differences, offering valuable insights for researchers investigating the intricate roles of lipids in cellular function and disease. Further quantitative lipidomic studies are needed to provide a more comprehensive and direct comparison between these important lipid synthesis mutants.
References
Cross-Species Comparative Analysis of Pis1 Interacting Proteins: A Guide for Researchers
This guide provides a comprehensive cross-species analysis of proteins interacting with Phosphatidylinositol Synthase 1 (Pis1), an essential enzyme in the biosynthesis of phosphatidylinositol (PI). We compare the known interactome of this compound in the model organism Saccharomyces cerevisiae with its human homolog, CDP-diacylglycerol-inositol 3-phosphatidyltransferase (CDIPT). This comparison offers insights into the conserved and divergent regulatory mechanisms governing PI synthesis, a critical process in cellular signaling, membrane trafficking, and homeostasis.
This document is intended for researchers, scientists, and drug development professionals investigating lipid metabolism, signal transduction, and related therapeutic areas. We present available interaction data, detail key experimental methodologies for identifying and validating these interactions, and visualize the relevant biological pathways and workflows.
Data Presentation: this compound/CDIPT Interacting Proteins
The following tables summarize the known and predicted interacting proteins for yeast this compound and human CDIPT. The data is compiled from high-throughput studies and interaction databases such as STRING and BioGRID. It is important to note that while numerous protein-protein interactions have been identified, quantitative data, such as binding affinities (K_d), remain largely uncharacterized in the published literature for most of these interactions. The confidence scores provided by databases like STRING are used here as a proxy for the likelihood of the interaction.
Table 1: Saccharomyces cerevisiae this compound Interacting Proteins
| Interacting Protein | Gene | Function | Supporting Evidence / Score |
|---|---|---|---|
| Pik1 | PIK1 | Phosphatidylinositol 4-kinase | High-throughput experiments; STRING Score: 0.989 (High Confidence) |
| Stt4 | STT4 | Phosphatidylinositol 4-kinase | High-throughput experiments; STRING Score: 0.987 (High Confidence) |
| Sac1 | SAC1 | Phosphoinositide phosphatase | High-throughput experiments; STRING Score: 0.978 (High Confidence) |
| Cds1 | CDS1 | CDP-diacylglycerol synthase | Co-expression; Textmining; STRING Score: 0.812 (High Confidence) |
| Eki1 | EKI1 | Ethanolamine kinase | Co-expression; Textmining; STRING Score: 0.771 (High Confidence) |
| Sec14 | SEC14 | Phosphatidylinositol transfer protein | Genetic interactions; Textmining; STRING Score: 0.758 (High Confidence) |
| Opi3 | OPI3 | Phospholipid N-methyltransferase | Co-expression; Textmining; STRING Score: 0.731 (High Confidence) |
Table 2: Homo sapiens CDIPT Interacting Proteins
| Interacting Protein | Gene | Function | Supporting Evidence / Score |
|---|---|---|---|
| DGKZ | DGKZ | Diacylglycerol kinase zeta | Textmining; Co-expression; STRING Score: 0.767 (High Confidence) |
| CDS1 | CDS1 | CDP-diacylglycerol synthase 1 | Textmining; Co-expression; STRING Score: 0.722 (High Confidence) |
| CDS2 | CDS2 | CDP-diacylglycerol synthase 2 | Textmining; Co-expression; STRING Score: 0.718 (High Confidence) |
| PI4K2A | PI4K2A | Phosphatidylinositol 4-kinase type 2 alpha | Textmining; Co-expression; STRING Score: 0.615 (Medium Confidence) |
| HIV-1 Gag-Pol | - | Viral polyprotein | Tandem affinity purification and mass spectrometry |
| HIV-1 Nef | nef | Viral negative regulatory factor | Tandem affinity purification and mass spectrometry |
| HIV-1 gp120 | env | Viral envelope glycoprotein | Tandem affinity purification and mass spectrometry |
Signaling Pathways and Regulatory Networks
This compound/CDIPT is a central enzyme in lipid metabolism. Its activity is crucial for maintaining the pool of phosphatidylinositol, which is the precursor for a variety of phosphoinositide signaling molecules. The interaction of this compound/CDIPT with other proteins, particularly lipid kinases and phosphatases, suggests a tightly regulated node in the phosphoinositide signaling network.
Validating In Vitro Findings on Presenilin 1 (PS1) Function In Vivo: A Comparison Guide
An important clarification regarding the subject of this guide: The term "Pis1" can refer to different molecules in biological research, including Piscidin 1 (an antimicrobial peptide) and Phosphatidylinositol synthase 1. However, in the context of in vivo studies and common abbreviations in neuroscience and drug development, "PS1" is a widely used acronym for Presenilin 1, a key protein implicated in Alzheimer's disease. This guide will focus on Presenilin 1 (PSEN1 or PS1), particularly in the context of validating in vitro findings using in vivo models such as the APP/PS1 mouse.
For researchers and professionals in drug development, translating in vitro discoveries related to Presenilin 1 (PS1) function into the complex biological environment of a living organism is a critical step. This guide provides a comparative overview of common in vivo approaches to validate laboratory findings on PS1, with a focus on experimental data and detailed methodologies.
Data Presentation: Comparing In Vivo Models for PS1 Function
The most common in vivo models for studying PS1 function, particularly in the context of Alzheimer's disease, are transgenic mice expressing human amyloid precursor protein (APP) and mutant human PS1 (APP/PS1 mice). These models recapitulate key pathological features of Alzheimer's disease. Below is a summary of quantitative data from studies utilizing these models to validate in vitro findings.
| In Vivo Model | Key In Vitro Finding Validated | Experimental Readout | Quantitative Results | Reference |
| APP/PS1 Transgenic Mice | Aβ oligomers induce neuronal hyperexcitability. | In vivo fiber photometry (GCaMP6m) | APP/PS1 mice showed a significantly increased frequency of spontaneous calcium events compared to wild-type (WT) mice. | [1] |
| APP/PS1 Transgenic Mice | Aβ accumulation leads to extracellular glutamate dysregulation. | High-Performance Liquid Chromatography (HPLC) | APP/PS1 mice exhibited significantly elevated hippocampal glutamate concentrations compared to age-matched WT controls. | [1] |
| APP/PS1 Transgenic Mice | PS1 mutations lead to cognitive deficits. | Morris Water Maze | APP/PS1 mice show impaired spatial learning and memory compared to WT mice. | [2] |
| APP/PS1 Transgenic Mice | A PDK-1 allosteric agonist (PS48) reverses metabolic defects caused by intracellular Aβ42 accumulation. | Western Blot analysis of brain tissue | Oral administration of PS48 in APP/PS1 mice led to restored Akt T308 phosphorylation and activity. | [2] |
| Pin1-/- Mice with Neu or Ras transgenes | Pin1 is essential for oncogene-induced cyclin D1 expression and tumorigenesis. | Tumor incidence and latency | Pin1 ablation significantly delayed tumor onset and reduced tumor multiplicity in Neu and Ras transgenic mice. | [3] |
Experimental Protocols
Detailed and reproducible methodologies are paramount for the successful in vivo validation of in vitro findings. Below are protocols for key experiments cited in this guide.
1. In Vivo Fiber Photometry for Neuronal Activity
-
Objective: To measure real-time neuronal activity in specific brain regions of living animals.
-
Animal Model: APP/PS1 transgenic mice and wild-type littermates.
-
Procedure:
-
An adeno-associated virus (AAV) expressing a genetically encoded calcium indicator (e.g., GCaMP6m) under a neuron-specific promoter (e.g., CaMKIIα) is stereotactically injected into the hippocampus of the mice.[1]
-
Allow several weeks for viral expression.
-
An optical fiber is implanted above the injection site and secured to the skull.
-
The implanted fiber is connected to a photometry system that delivers excitation light and records fluorescence emission.
-
Record spontaneous calcium transients in awake, behaving mice to assess neuronal activity. An increase in fluorescence intensity corresponds to an increase in intracellular calcium, which is a proxy for neuronal action potentials.[1]
-
Analyze the frequency and amplitude of calcium events to compare neuronal excitability between APP/PS1 and WT mice.[1]
-
2. HPLC Analysis of Extracellular Glutamate
-
Objective: To quantify the concentration of neurotransmitters, such as glutamate, in the extracellular space of the brain.
-
Animal Model: APP/PS1 transgenic mice and wild-type littermates.
-
Procedure:
-
Implant a microdialysis probe into the hippocampus of anesthetized mice.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, low flow rate.
-
Collect dialysate samples at regular intervals.
-
Analyze the collected samples using High-Performance Liquid Chromatography (HPLC) with fluorescence detection to determine the concentration of glutamate.[1]
-
Compare the glutamate levels between APP/PS1 and WT mice to assess glutamatergic dysregulation.[1]
-
3. Western Blot Analysis of Brain Tissue
-
Objective: To quantify the levels of specific proteins and their post-translational modifications (e.g., phosphorylation) in brain homogenates.
-
Animal Model: APP/PS1 transgenic mice treated with a therapeutic compound (e.g., PS48) and vehicle-treated controls.[2]
-
Procedure:
-
Euthanize mice and rapidly dissect the brain region of interest (e.g., hippocampus or cortex).
-
Homogenize the tissue in a lysis buffer containing protease and phosphatase inhibitors.
-
Determine the total protein concentration of the lysates.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Incubate the membrane with primary antibodies specific for the target proteins (e.g., total Akt, phospho-Akt, total GSK3-β, phospho-GSK3-β).[2]
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detect the signal using a chemiluminescent substrate and image the blot.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to compare protein levels between treated and control groups.
-
Visualizing a Key Signaling Pathway and Experimental Workflow
To better understand the molecular mechanisms and experimental processes, the following diagrams are provided.
Caption: Simplified signaling pathway of Presenilin 1 (PS1) as part of the γ-secretase complex, leading to the production of Amyloid-β (Aβ) peptides.
Caption: General workflow for validating in vitro findings on PS1 function in vivo.
References
A Comparative Guide to the Effects of Phosphatidylinositol Synthase (Pis1/CDIPT) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the known inhibitors of Phosphatidylinositol Synthase (PIS), also known as CDP-diacylglycerol-inositol 3-phosphatidyltransferase (CDIPT). PIS is a crucial enzyme located in the endoplasmic reticulum that catalyzes the final, rate-limiting step in the de novo biosynthesis of phosphatidylinositol (PI).[1][2][3] PI and its phosphorylated derivatives, phosphoinositides, are essential second messengers involved in a myriad of cellular processes, including cell signaling, membrane trafficking, and cytoskeletal dynamics.[2][4] Given its central role, the inhibition of PIS presents a potential therapeutic avenue for various diseases.
However, it is important to note that the development of specific and potent small-molecule inhibitors for PIS is still in its early stages. Consequently, there is a notable scarcity of publicly available, direct comparative studies with quantitative data such as IC50 values. This guide summarizes the existing knowledge on different classes of PIS inhibitors, provides detailed experimental protocols for their evaluation, and visualizes the relevant biological pathways and workflows.
The Phosphatidylinositol Synthase (Pis1/CDIPT) Signaling Pathway
The de novo synthesis of phosphatidylinositol is a fundamental cellular process. It begins with the conversion of phosphatidic acid (PA) to CDP-diacylglycerol (CDP-DAG) by the enzyme CDP-diacylglycerol synthase (CDS).[2][5] Subsequently, phosphatidylinositol synthase (PIS/CDIPT) catalyzes the reaction between CDP-DAG and myo-inositol to produce phosphatidylinositol (PI) and cytidine monophosphate (CMP).[3][5] PI can then be phosphorylated by a series of kinases to generate various phosphoinositides, which act as signaling molecules in diverse downstream pathways.[4]
Known Inhibitors of Phosphatidylinositol Synthase
While a range of specific, commercially available inhibitors for PIS is not yet established, several compounds and biological molecules have been identified to inhibit its activity through various mechanisms.
1. Product Inhibition:
-
Phosphatidylinositol (PI): Like many enzymes, PIS is subject to feedback inhibition by its own product. Early in vitro studies have suggested that PIS activity can be inhibited by millimolar concentrations of PI.[6] This form of regulation is a natural cellular mechanism to maintain homeostasis of PI levels.
2. Substrate Analogues:
-
Inositol Analogues: Certain analogues of myo-inositol have been shown to act as competitive inhibitors of PIS. These molecules resemble the natural substrate but cannot be incorporated into a functional PI molecule, thus blocking the enzyme's active site.
-
1-deoxy-1-fluoro-scyllo-inositol: This fluorinated analogue of scyllo-inositol has been identified as a competitive inhibitor of PIS.
-
5-O-methyl-myo-inositol: This methylated derivative of myo-inositol also demonstrates competitive inhibition of PIS.[7]
-
3. Indirect Inhibition:
-
Glucose and Sorbitol: In the context of hyperglycemia, elevated intracellular glucose levels can lead to the accumulation of sorbitol via the polyol pathway. This process consumes NADPH and can lead to a depletion of intracellular myo-inositol. The reduced availability of the myo-inositol substrate indirectly inhibits the activity of PIS.[8]
-
Excess myo-inositol: While myo-inositol is a substrate for PIS, at very high concentrations it can act as a noncompetitive inhibitor of phosphatidylserine (PS) synthase.[9] Since both PIS and PS synthase compete for the same substrate, CDP-diacylglycerol, the inhibition of PS synthase can indirectly influence the flux towards PI synthesis.
Data Presentation: Comparison of this compound/CDIPT Inhibitors
The following table summarizes the known inhibitors of phosphatidylinositol synthase. Due to the limited research in this specific area, quantitative comparative data, such as IC50 values, are not available in the reviewed literature.
| Inhibitor/Regulator | Type of Inhibition | Reported Effects | Quantitative Data (e.g., IC50) |
| Phosphatidylinositol (PI) | Product Feedback | Direct inhibition of PIS activity.[6] | Data not available |
| 1-deoxy-1-fluoro-scyllo-inositol | Competitive | Binds to the active site, competing with myo-inositol. | Data not available |
| 5-O-methyl-myo-inositol | Competitive | Binds to the active site, competing with myo-inositol.[7] | Data not available |
| High Glucose/Sorbitol | Indirect (Substrate Depletion) | Reduces intracellular myo-inositol levels, limiting PIS activity.[8] | Not applicable |
| Excess myo-inositol | Indirect (Pathway Modulation) | Noncompetitively inhibits phosphatidylserine synthase, altering CDP-DAG availability.[9] | Ki of 65 µM for PS synthase[9] |
Experimental Protocols
In Vitro Phosphatidylinositol Synthase Activity Assay
This protocol describes a method to measure the in vitro activity of PIS by quantifying the incorporation of radiolabeled myo-inositol into phosphatidylinositol.
Materials:
-
Microsomal fractions containing PIS or purified recombinant PIS
-
CDP-diacylglycerol
-
[³H]myo-inositol
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing MnCl₂)
-
Inhibitor compounds of interest
-
Scintillation fluid and vials
-
Chloroform/methanol mixture (1:2, v/v)
-
0.9% NaCl solution
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the assay buffer, a known concentration of microsomal protein or purified enzyme, and the desired concentration of the inhibitor (or vehicle control).
-
Substrate Addition: Add CDP-diacylglycerol to the reaction mixture and pre-incubate for 5 minutes at 37°C.
-
Initiation of Reaction: Start the reaction by adding [³H]myo-inositol.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 20 minutes).
-
Termination of Reaction: Stop the reaction by adding a chloroform/methanol mixture.
-
Phase Separation: Add chloroform and 0.9% NaCl to induce phase separation. Centrifuge to separate the aqueous and organic phases.
-
Extraction of PI: The newly synthesized [³H]phosphatidylinositol will be in the lower organic phase. Carefully collect the organic phase.
-
Quantification: Transfer the organic phase to a scintillation vial, evaporate the solvent, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Compare the radioactivity counts in the inhibitor-treated samples to the control samples to determine the percentage of inhibition.
Conclusion
The study of phosphatidylinositol synthase inhibitors is a field with significant potential for therapeutic development. However, the current landscape reveals a need for the discovery and characterization of novel, specific, and potent inhibitors. The information and protocols provided in this guide serve as a foundation for researchers to build upon in their efforts to understand and modulate the activity of this critical enzyme. Future work focusing on high-throughput screening and rational drug design will be instrumental in developing the next generation of PIS inhibitors and unlocking their therapeutic promise.
References
- 1. Phosphatidylinositol biosynthesis: biochemistry and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phosphatidylinositol synthesis at the endoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phosphatidylinositol synthase from mammalian tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pathways for phosphoinositide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phosphatidylinositol - Wikipedia [en.wikipedia.org]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. 5-O-Methyl-myo-inositol | 523-92-2 | MM10128 | Biosynth [biosynth.com]
- 8. Inhibition of phosphatidylinositol synthase by glucose in human retinal pigment epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kelley MJ, et al. (1988) | SGD [yeastgenome.org]
A Comparative Phylogenetic Analysis of the Phosphatidylinositol Synthase Family
For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of Phosphatidylinositol Synthase Enzymes Across Eukaryotic Species
This guide provides a comprehensive phylogenetic analysis of the phosphatidylinositol synthase (PIS) family, key enzymes in the biosynthesis of phosphatidylinositol (PI). PI is a fundamental component of cellular membranes and a precursor to a vast array of signaling molecules, the phosphoinositides, which are pivotal in cellular processes such as signal transduction, membrane trafficking, and cytoskeletal organization.[1] Understanding the evolutionary relationships and functional differences within the PIS family is crucial for dissecting these pathways and for the development of targeted therapeutics.
Evolutionary Relationships of the Phosphatidylinositol Synthase Family
To elucidate the evolutionary history of the PIS family, a phylogenetic analysis was conducted using protein sequences from five diverse eukaryotic organisms: Homo sapiens (human), Saccharomyces cerevisiae (yeast), Arabidopsis thaliana (thale cress), Drosophila melanogaster (fruit fly), and Caenorhabditis elegans (nematode). The analysis reveals distinct evolutionary lineages and conservation patterns that shed light on the functional diversification of these essential enzymes.
Comparative Enzymatic Performance
The enzymatic activity of PIS is critical for maintaining the cellular pool of PI. While comprehensive comparative kinetic data across all species is limited, available information for the human and yeast enzymes provides valuable insights into their functional characteristics.
| Species | Enzyme | Km (myo-inositol) | Optimal pH | Optimal Temperature | Metal Ion Requirement |
| Homo sapiens | CDIPT | 0.28 mM[2] | 9.0[2] | 50°C[2] | Mn2+ or Mg2+[2] |
| Saccharomyces cerevisiae | PIS1 | Not specified | Not specified | Not specified | Mn2+ or Mg2+[3] |
Note: Kinetic parameters can vary depending on the experimental conditions, including the concentration of the co-substrate CDP-diacylglycerol and the lipid composition of the assay system.
Experimental Protocols
A detailed understanding of the methodologies used to characterize PIS enzymes is essential for reproducing and comparing experimental findings. Below are outlines of key experimental protocols.
Expression and Purification of Recombinant Phosphatidylinositol Synthase
The production of pure, active PIS is a prerequisite for detailed biochemical and structural analyses. A common approach involves the expression of the recombinant protein in a heterologous system, such as Escherichia coli, followed by purification.[4]
In Vitro Phosphatidylinositol Synthase Activity Assay
The enzymatic activity of PIS is typically measured by monitoring the incorporation of radiolabeled myo-inositol into phosphatidylinositol in the presence of the lipid substrate CDP-diacylglycerol.
Materials:
-
Purified PIS enzyme
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.5)
-
CDP-diacylglycerol (substrate)
-
[3H]myo-inositol (radiolabeled substrate)
-
Detergent (e.g., Triton X-100)
-
Metal ions (e.g., MnCl2 or MgCl2)
-
Stop solution (e.g., chloroform/methanol/HCl)
-
Scintillation cocktail and counter
Procedure:
-
Prepare a reaction mixture containing reaction buffer, detergent, and metal ions.
-
Add the purified PIS enzyme to the reaction mixture.
-
Initiate the reaction by adding CDP-diacylglycerol and [3H]myo-inositol.
-
Incubate the reaction at the optimal temperature (e.g., 37°C or 50°C) for a defined period.
-
Stop the reaction by adding the stop solution.
-
Extract the lipids.
-
Separate the radiolabeled phosphatidylinositol from the unreacted [3H]myo-inositol using thin-layer chromatography (TLC) or another suitable method.
-
Quantify the amount of radioactivity in the phosphatidylinositol spot using a scintillation counter.
-
Calculate the specific activity of the enzyme (e.g., in nmol/min/mg of protein).
The Phosphatidylinositol Signaling Pathway
PIS plays a crucial upstream role in the phosphatidylinositol signaling pathway. The PI it produces is the substrate for a cascade of phosphorylation events catalyzed by various lipid kinases, leading to the generation of different phosphoinositide species. These, in turn, are hydrolyzed by phospholipase C (PLC) to produce the second messengers diacylglycerol (DAG) and inositol trisphosphate (IP3), which regulate a multitude of cellular responses.
References
- 1. Phosphatidylinositol Synthase and Diacylglycerol Platforms Bust a Move - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Purification and characterization of phosphatidylinositol synthase from human placenta - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stork: Phosphatidylinositol synthase from yeast [storkapp.me]
- 4. Phosphatidylinositol synthase activity from plant membrane fractions and from E. coli-expressed recombinant peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating RNA-seq Data from pis1 Mutants with qPCR
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of RNA-sequencing (RNA-seq) and quantitative real-time polymerase chain reaction (qPCR) for validating differential gene expression in pis1 mutants of Saccharomyces cerevisiae. Understanding the impact of mutations in the this compound gene, which encodes the essential enzyme phosphatidylinositol synthase, is critical for research into lipid metabolism, cellular signaling, and potential therapeutic targets. This guide offers detailed experimental protocols, data presentation standards, and visual workflows to ensure robust and reliable validation of your transcriptomic data.
Comparing RNA-seq and qPCR for Gene Expression Analysis
RNA-seq provides a global, high-throughput view of the transcriptome, allowing for the discovery of novel transcripts and differential expression across thousands of genes simultaneously. However, due to its complexity and potential for biases, it is considered best practice to validate the expression of key genes of interest using a targeted and highly sensitive method like qPCR. qPCR offers a cost-effective and rapid way to confirm the relative expression changes observed in RNA-seq data, lending higher confidence to your findings.
While a perfect correlation between RNA-seq and qPCR is not always achieved due to differences in normalization methods and sensitivity, a high degree of concordance is expected for moderately to highly expressed genes. Discrepancies can arise for genes with very low expression or small fold changes.
Illustrative Comparison of RNA-seq and qPCR Data
The following table presents a hypothetical yet representative dataset illustrating the validation of RNA-seq data from a this compound mutant compared to a wild-type (WT) strain. This data demonstrates how qPCR can be used to confirm the direction and magnitude of expression changes for genes involved in phospholipid metabolism.
| Gene | Gene Function | RNA-seq (Log2 Fold Change) | qPCR (Log2 Fold Change) | Validation Result |
| INO1 | Inositol-3-phosphate synthase | 2.58 | 2.45 | Confirmed Upregulation |
| CHO1 | Phosphatidylserine synthase | 1.95 | 2.10 | Confirmed Upregulation |
| OPI3 | Phospholipid methyltransferase | 1.50 | 1.65 | Confirmed Upregulation |
| ACC1 | Acetyl-CoA carboxylase | -1.20 | -1.35 | Confirmed Downregulation |
| FAS1 | Fatty acid synthase subunit beta | -0.85 | -0.95 | Confirmed Downregulation |
| This compound | Phosphatidylinositol synthase | -3.50 | -3.75 | Confirmed Downregulation |
| HMG1 | HMG-CoA reductase | 0.45 | 0.30 | Trend Confirmed (Upregulation) |
| ERG1 | Squalene epoxidase | 0.20 | -0.10 | Discordant |
Note: This is an illustrative dataset. Actual results may vary.
Experimental Workflow for Validation
The overall process for validating RNA-seq data with qPCR involves several key steps, from sample preparation to data analysis and comparison.
The this compound Signaling Pathway
This compound is a key gene in the de novo synthesis of phosphatidylinositol (PI), a precursor for various signaling molecules and a crucial component of cell membranes. A mutation in this compound can have far-reaching effects on lipid metabolism and cellular signaling.
Detailed Experimental Protocols
Yeast Strain and Culture Conditions
-
Yeast Strains: Saccharomyces cerevisiae wild-type (e.g., BY4741) and the corresponding this compound deletion mutant.
-
Culture Medium: Grow yeast cultures in YPD (Yeast Extract Peptone Dextrose) or appropriate synthetic complete (SC) medium.
-
Growth Conditions: Grow cultures at 30°C with shaking to mid-log phase (OD600 ≈ 0.6-0.8). Harvest cells by centrifugation.
Total RNA Extraction and Quality Control
-
RNA Extraction: Extract total RNA from yeast pellets using a hot acid phenol-chloroform method or a commercially available yeast RNA extraction kit.
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
RNA Quality Control:
-
Assess RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 and an A260/A230 ratio between 2.0 and 2.2 are desirable.
-
Evaluate RNA integrity by running an aliquot on an agarose gel or using an automated electrophoresis system (e.g., Agilent Bioanalyzer). Look for intact 25S and 18S ribosomal RNA bands.
-
cDNA Synthesis
-
Reverse Transcription: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) primers and/or random hexamers.
-
No-RT Control: For each RNA sample, prepare a "no reverse transcriptase" control reaction to check for genomic DNA contamination in the subsequent qPCR step.
qPCR Primer Design and Validation
-
Primer Design: Design primers to be 18-24 nucleotides in length, with a GC content of 40-60%, and a melting temperature (Tm) of 58-62°C. Where possible, design primers to span an exon-exon junction to avoid amplification of any residual genomic DNA.
-
Primer Validation:
-
In Silico: Use NCBI Primer-BLAST to check for primer specificity against the Saccharomyces cerevisiae genome.
-
Experimentally: Perform a standard curve analysis with a serial dilution of pooled cDNA to determine primer efficiency (should be between 90-110%). Run a melt curve analysis to ensure a single PCR product is amplified.
-
Reference Gene Selection
The selection of stable reference genes is crucial for accurate normalization of qPCR data. For Saccharomyces cerevisiae, several studies have validated the stability of the following genes across various conditions:
-
ALG9: Alpha-1,2-mannosyltransferase
-
TAF10: TBP-associated factor
-
TFC1: Transcription factor TFIIIC subunit
-
UBC6: Ubiquitin-conjugating enzyme E2
It is recommended to test at least two of these reference genes and use the geometric mean for normalization. Commonly used "housekeeping" genes like ACT1 should be used with caution as their expression can vary under different experimental conditions.
qPCR Reaction and Data Analysis
-
qPCR Reaction Setup:
-
Prepare a master mix containing SYBR Green master mix, forward and reverse primers, and nuclease-free water.
-
Add diluted cDNA (typically 1:10 or 1:20) to each well.
-
Run samples in triplicate.
-
Include no-template controls (NTCs) for each primer pair.
-
-
Thermocycling Conditions (Typical):
-
Initial denaturation: 95°C for 3 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
Melt curve analysis
-
-
Data Analysis:
-
Calculate the quantification cycle (Cq) values for each reaction.
-
Normalize the Cq values of the target genes to the geometric mean of the reference gene Cq values (ΔCq).
-
Calculate the fold change using the ΔΔCq method:
-
ΔΔCq = ΔCq (this compound mutant) - ΔCq (Wild-Type)
-
Fold Change = 2-ΔΔCq
-
-
By following these detailed protocols and data analysis steps, researchers can confidently validate their RNA-seq findings and gain a deeper understanding of the transcriptional consequences of this compound mutations. This rigorous approach is essential for producing high-quality, reproducible data for publication and advancing our knowledge in lipid metabolism and related fields.
A Comparative Guide to PIS1 Gene Modulation: Phenotypes of Overexpression and Deletion
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cellular and physiological phenotypes resulting from the overexpression and deletion (or reduced expression) of the Phosphatidylinositol Synthase 1 (PIS1) gene. The data presented is compiled from multiple studies to offer a broad perspective on the functional consequences of altering this compound expression, a key enzyme in phospholipid metabolism.
Overview of this compound Function
The this compound gene encodes for phosphatidylinositol (PI) synthase, a critical enzyme located in the endoplasmic reticulum. It catalyzes the synthesis of phosphatidylinositol from CDP-diacylglycerol and myo-inositol. PI and its phosphorylated derivatives, known as phosphoinositides (PIPs), are essential lipids involved in a vast array of cellular processes, including signal transduction, membrane trafficking, and maintenance of the structural integrity of cellular membranes. Given its central role, the precise regulation of this compound expression and activity is vital for cellular homeostasis.
Comparative Phenotypes: Overexpression vs. Deletion
Modulating the expression of this compound leads to distinct and significant phenotypic changes. A summary of these alterations is presented below, with detailed quantitative data available in the subsequent tables.
This compound Overexpression:
Overexpression of this compound generally leads to an increase in the cellular pool of phosphatidylinositol and its metabolites. This alteration in lipid composition has been shown to impact cell cycle progression and can rescue certain mutant phenotypes.
-
Biochemical Phenotype: Increased levels of phosphatidylinositol (PI), and its phosphorylated forms such as PI(4,5)P2 and PI(3,4,5)P3 have been observed in mammalian cells[1]. In yeast, overexpression from a multicopy plasmid resulted in a 6-fold increase in Pis1p levels[2][3]. A 25-fold increase in PI synthase activity was reported in COS-7 cells overexpressing human this compound, although this led to only a modest 8.2% increase in total PI levels[1].
-
Cellular Phenotype: Overexpression of rat this compound in NIH3T3 cells led to a decreased cell doubling time and an accelerated progression through the G1 phase of the cell cycle, which was associated with elevated levels of cyclin D1 and cyclin E[1].
-
Genetic Interactions: In Saccharomyces cerevisiae, overexpression of this compound can suppress the temperature-sensitive growth defect of rsp5 mutants, which are deficient in a ubiquitin ligase involved in fatty acid synthesis[2][3]. This suppression is linked to the preferential accumulation of saturated fatty acids in phosphatidylinositol[2][3].
This compound Deletion/Reduced Expression:
The this compound gene is essential for viability in Saccharomyces cerevisiae, and its complete deletion is lethal[1]. Studies using conditional expression systems have revealed the consequences of reduced this compound levels.
-
Viability: Complete disruption of the this compound gene is lethal in yeast[1]. Conditional mutants, where this compound expression is under the control of a regulatable promoter, are inviable under repressive conditions (e.g., glucose for a GAL1 promoter) and viable under permissive conditions (e.g., galactose)[4].
-
Biochemical Phenotype: Reduced this compound expression leads to decreased synthesis of phosphatidylinositol. This results in an "overproduction of inositol" (Opi-) phenotype, characterized by the derepression of genes involved in phospholipid biosynthesis, such as INO1 and CHO1[4][5]. This is thought to be mediated by changes in the level of phosphatidic acid (PA), a key signaling molecule in this pathway[4][5].
-
Cellular Phenotype: Yeast strains with reduced this compound expression exhibit significant growth inhibition, particularly in the absence of inositol supplementation[4].
Quantitative Data Summary
The following tables summarize the quantitative data gathered from various studies on the effects of this compound overexpression and deletion/reduced expression.
Table 1: Effects on Phosphoinositide Levels and Enzyme Activity
| Parameter | This compound Overexpression | This compound Deletion/Reduced Expression | Organism/Cell Line |
| PI Synthase Activity | 25-fold increase[1] | Not reported | COS-7 cells (human this compound) |
| Pis1p Level | 6-fold increase[2][3] | Reduced levels (conditional)[4] | Saccharomyces cerevisiae |
| Phosphatidylinositol (PI) Level | 8.2% increase[1] | Decreased[4][5] | COS-7 cells (human this compound) |
| PI, PI(4,5)P2, PI(3,4,5)P3 Levels | Elevated[1] | Not reported | NIH3T3 cells (rat this compound) |
Table 2: Effects on Cell Growth and Gene Expression
| Parameter | This compound Overexpression | This compound Deletion/Reduced Expression | Organism/Cell Line |
| Cell Doubling Time | Decreased[1] | Increased (Growth inhibition)[4] | NIH3T3 cells / S. cerevisiae |
| G1 Phase Progression | Accelerated[1] | Not reported | NIH3T3 cells |
| INO1 Gene Expression | Not reported | Derepressed[4][5] | Saccharomyces cerevisiae |
| CHO1 Gene Expression | Not reported | Derepressed[4][5] | Saccharomyces cerevisiae |
| Opi- Phenotype | Not reported | Present[4][5] | Saccharomyces cerevisiae |
Signaling Pathways and Experimental Workflows
Phosphatidylinositol Synthesis Pathway
This compound is a key enzyme in the de novo synthesis of phosphatidylinositol. The pathway begins with glycerol-3-phosphate and culminates in the formation of PI, which can be further phosphorylated to generate various phosphoinositides.
Caption: De novo phosphatidylinositol synthesis pathway.
Regulation of Phospholipid Biosynthesis in Yeast
In Saccharomyces cerevisiae, the expression of many phospholipid biosynthesis genes is regulated by the availability of inositol and choline. This regulation involves the transcription factors Ino2p and Ino4p, and the repressor Opi1p. Reduced PI synthesis due to low this compound activity leads to an accumulation of phosphatidic acid (PA), which sequesters the Opi1p repressor at the endoplasmic reticulum, leading to the derepression of target genes like INO1.
Caption: Regulation of INO1 expression by this compound activity.
Experimental Workflow: Comparative Lipidomics
A general workflow for comparing the lipid profiles of cells with altered this compound expression using mass spectrometry.
Caption: Workflow for comparative lipidomics analysis.
Experimental Protocols
Yeast Lipid Extraction for Mass Spectrometry Analysis
This protocol is adapted for the extraction of total lipids from Saccharomyces cerevisiae for subsequent analysis by mass spectrometry.
Materials:
-
Yeast cell culture
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Glass beads (0.5 mm diameter)
-
Bead beater/homogenizer
-
Centrifuge
-
Glass centrifuge tubes with Teflon-lined caps
Procedure:
-
Harvest approximately 50 OD600 units of yeast cells by centrifugation at 3,000 x g for 5 minutes.
-
Wash the cell pellet with 25 ml of ice-old sterile water and centrifuge again.
-
Resuspend the pellet in 1 ml of ice-cold water and transfer to a 2 ml screw-cap tube containing 0.5 g of glass beads.
-
Add 2 ml of chloroform and 1 ml of methanol to the cell suspension.
-
Homogenize the mixture using a bead beater for 2-3 cycles of 1 minute with 1 minute of cooling on ice in between.
-
Transfer the homogenate to a glass centrifuge tube.
-
Add 1 ml of chloroform and 1.8 ml of 0.9% NaCl to induce phase separation.
-
Vortex thoroughly and centrifuge at 1,000 x g for 5 minutes to separate the phases.
-
Carefully collect the lower organic phase containing the lipids into a new glass tube.
-
Dry the lipid extract under a stream of nitrogen gas.
-
Resuspend the dried lipids in an appropriate solvent for mass spectrometry analysis (e.g., chloroform:methanol 1:1 v/v).
Cell Cycle Analysis of Yeast by Flow Cytometry
This protocol describes the preparation of yeast cells for cell cycle analysis using propidium iodide (PI) staining and flow cytometry.
Materials:
-
Yeast cell culture
-
70% Ethanol (ice-cold)
-
Phosphate-buffered saline (PBS)
-
RNase A (10 mg/ml stock)
-
Propidium Iodide (1 mg/ml stock)
-
Flow cytometer
Procedure:
-
Harvest approximately 1x10^7 yeast cells from a mid-log phase culture by centrifugation.
-
Resuspend the cell pellet in 1 ml of PBS.
-
Fix the cells by adding the cell suspension dropwise to 2.3 ml of ice-cold 70% ethanol while vortexing gently.
-
Incubate the cells for at least 1 hour at 4°C for fixation.
-
Wash the fixed cells twice with 1 ml of PBS, pelleting by centrifugation.
-
Resuspend the cell pellet in 0.5 ml of PBS containing 0.2 mg/ml RNase A.
-
Incubate at 37°C for 2-4 hours to degrade RNA.
-
Add 0.5 ml of PBS containing 100 µg/ml Propidium Iodide (final concentration 50 µg/ml).
-
Incubate in the dark at 4°C for at least 1 hour.
-
Analyze the stained cells by flow cytometry, exciting at 488 nm and measuring emission at ~617 nm.
Conclusion
The modulation of this compound expression has profound and multifaceted effects on cellular physiology. Overexpression tends to enhance the production of phosphatidylinositol and its derivatives, which can influence cell proliferation. Conversely, the reduction of this compound activity is detrimental to cell growth and viability, leading to significant alterations in lipid metabolism and the regulation of related biosynthetic pathways. The data and protocols presented in this guide offer a foundational resource for researchers investigating the roles of this compound and phosphoinositide metabolism in health and disease, and for professionals in drug development targeting pathways involving this critical enzyme. Further research is warranted to obtain more direct comparative quantitative data on the effects of this compound modulation in various model systems.
References
- 1. Monitoring of changes in lipid profiles during PLK1 knockdown in cancer cells using DESI MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative lipid analysis in the normal and cancerous organoids of MDCK cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pradeepresearch.org [pradeepresearch.org]
- 4. researchgate.net [researchgate.net]
- 5. Comparative analysis of lipid Nanoparticle-Mediated delivery of CRISPR-Cas9 RNP versus mRNA/sgRNA for gene editing in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Ambiguity of "Pis1": A Detailed Protocol for Chemical Disposal
A Note on Chemical Identification: The provided topic, "Pis1," does not correspond to a universally recognized chemical identifier. Initial research suggests this could be an internal laboratory code, a shorthand for a less common substance, or a potential typographical error. One possibility is that "this compound" refers to the peptide piscidin-1 . However, a comprehensive search for its specific disposal protocols proved inconclusive. Another plausible, albeit unconfirmed, interpretation is a misspelling of a pharmaceutical compound, such as Bambuterol hydrochloride , for which detailed safety and disposal information is available.
Given the critical importance of accurate chemical identification for ensuring laboratory safety, this document will proceed by providing a comprehensive disposal plan for Bambuterol hydrochloride as a representative example of a research chemical. This detailed protocol is intended to serve as a practical guide for handling and disposing of similar chemical substances in a laboratory setting.
It is imperative that researchers confirm the exact identity of any unknown substance before proceeding with any handling or disposal procedures. Always consult your institution's Environmental Health and Safety (EHS) office for guidance on unidentified chemicals.
Proper Disposal Procedures for Bambuterol Hydrochloride
This section provides essential safety and logistical information for the proper disposal of Bambuterol hydrochloride. Following these step-by-step procedures is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance.
Personal Protective Equipment (PPE) and Engineering Controls
Before handling Bambuterol hydrochloride, ensure that the appropriate personal protective equipment is worn and that work is conducted in a suitable, controlled environment.
| Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., nitrile) | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes or dust. |
| Lab Coat | Standard laboratory coat | To protect clothing and skin. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be required for large spills or in poorly ventilated areas. | To prevent inhalation of dust or aerosols. |
| Engineering Controls | Fume hood | Recommended for all handling of the solid compound to minimize inhalation exposure. |
Step-by-Step Disposal Protocol
The disposal of Bambuterol hydrochloride must be carried out in accordance with all applicable federal, state, and local environmental regulations.
Step 1: Waste Collection
-
Solid Waste:
-
Carefully sweep up any solid Bambuterol hydrochloride, avoiding dust generation.
-
Place the solid waste into a clearly labeled, sealed container. The container should be compatible with the chemical and appropriately marked as "Hazardous Waste."
-
-
Contaminated Materials:
-
Any materials used for cleaning spills (e.g., absorbent pads, wipes) and any contaminated disposable PPE (e.g., gloves) should also be placed in the designated hazardous waste container.
-
-
Empty Containers:
-
Empty containers should be triple-rinsed with a suitable solvent (e.g., water, if appropriate for the subsequent disposal stream). The rinsate should be collected and treated as hazardous waste. Puncture the container to prevent reuse.
-
Step 2: Waste Storage
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials.
-
The storage area should be clearly marked as a hazardous waste accumulation point.
Step 3: Waste Disposal
-
Do not dispose of Bambuterol hydrochloride down the drain or in the regular trash.
-
Arrange for the collection of the hazardous waste by your institution's EHS office or a licensed hazardous waste disposal company.[1]
-
Provide the waste disposal company with a complete and accurate description of the waste, including the Safety Data Sheet (SDS) for Bambuterol hydrochloride.
Spill Response Protocol
In the event of a spill, follow these procedures to ensure safety and proper cleanup.
Step 1: Evacuate and Secure the Area
-
Immediately alert others in the vicinity of the spill.
-
If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Restrict access to the spill area.
Step 2: Assess the Spill
-
From a safe distance, determine the extent of the spill and any immediate hazards (e.g., proximity to ignition sources, potential for airborne dust).
Step 3: Cleanup
-
For small spills:
-
Wearing the appropriate PPE, cover the spill with an absorbent, inert material (e.g., vermiculite, sand, or earth).
-
Carefully sweep up the absorbed material and place it in a labeled hazardous waste container.
-
Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
-
For large spills:
-
Contact your institution's EHS or emergency response team immediately. Do not attempt to clean up a large spill without proper training and equipment.
-
Experimental Protocols Cited
The disposal procedures outlined above are based on standard laboratory safety practices and information typically found in Safety Data Sheets for chemical compounds. No specific experimental protocols for the disposal of Bambuterol hydrochloride were cited in the search results beyond the general guidelines for chemical waste.
Visualizing the Disposal Workflow
The following diagram illustrates the logical flow of the Bambuterol hydrochloride disposal process.
Caption: Bambuterol Hydrochloride Disposal Workflow.
References
Essential Safety and Handling of Pis1 (Phosphatidylinositol Synthase)
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Pis1. This compound, the protein product of the this compound gene, is the enzyme CDP-diacylglycerol-inositol 3-phosphatidyltransferase, which is integral to phosphatidylinositol biosynthesis.[1][2][3] While not classified as a hazardous substance, proper handling procedures are essential to ensure laboratory safety and maintain experimental integrity. The primary concern when working with enzymes like this compound is the potential for developing respiratory sensitization from inhaling aerosols.[4][5]
Hazard Identification and Risk Assessment
This compound is an essential enzyme found in Saccharomyces cerevisiae (baker's yeast) and is crucial for phospholipid biosynthesis.[1][3] It is not considered acutely toxic or a biohazard. However, as with most proteins and enzymes, repeated inhalation of aerosols or dust from lyophilized powders can lead to allergic reactions or respiratory sensitization in susceptible individuals.[4][5] Direct skin or eye contact with concentrated solutions should be avoided to prevent potential irritation.[5][6]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound in a laboratory setting.[7][8][9]
| PPE Component | Specification | Purpose |
| Hand Protection | Nitrile or latex gloves | To prevent skin contact with the this compound solution.[8] |
| Eye Protection | Safety glasses with side shields or safety goggles | To protect the eyes from splashes of the this compound solution.[5][6] |
| Body Protection | Laboratory coat | To protect skin and personal clothing from contamination.[4][6][7] |
| Respiratory Protection | Generally not required for liquid solutions. Use a dust mask or work in a fume hood if handling lyophilized powder. | To prevent inhalation of aerosols or dust, which can cause respiratory sensitization.[4][5] |
Operational and Disposal Plans
Experimental Workflow for Safe Handling of this compound
References
- 1. This compound | SGD [yeastgenome.org]
- 2. uniprot.org [uniprot.org]
- 3. Genomic Analysis of this compound Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. amano-enzyme.com [amano-enzyme.com]
- 5. transformationenzymes.com [transformationenzymes.com]
- 6. enzymetechnicalassociation.org [enzymetechnicalassociation.org]
- 7. google.com [google.com]
- 8. m.youtube.com [m.youtube.com]
- 9. wasteless.bio [wasteless.bio]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
